molecular formula C12H12N2O2 B188261 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid CAS No. 6052-68-2

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid

Cat. No.: B188261
CAS No.: 6052-68-2
M. Wt: 216.24 g/mol
InChI Key: FSNCEEGOMTYXKY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (THCA) is a tricyclic indole-derived alkaloid belonging to the class of organic compounds known as beta-carbolines . It is a naturally occurring compound produced in various foods through a Pictet-Spengler condensation between tryptophan and aldehydes, and has been detected in a range of foodstuffs including garden tomatoes, fruit juices, and smoked products like fish, cheese, and sausages . This compound is of significant research interest due to its diverse biological activities. Studies have identified it as the main beta-carboline alkaloid in smoked foods, where it forms from tryptophan and formaldehyde during processing . In biomedical research, the (3S)-stereoisomer of THCA has demonstrated promising anti-cancer properties. Research on human colorectal cancer cells (HCT-8) shows that it induces apoptosis in a dose-dependent manner (0.5–4 μM) . The mechanism of this apoptosis involves the loss of mitochondrial membrane potential, activation of caspase-3, -8, and -9, up-regulation of the pro-apoptotic protein Bax, and down-regulation of the anti-apoptotic protein Bcl-2 . Furthermore, this activity is linked to the suppression of the NF-κB signaling pathway, which is a key inhibitor of apoptosis . Beyond its apoptotic effects, beta-carboline alkaloids like THCA are also investigated for their potential to interact with neurological systems, including as inhibitors of monoamine oxidase (MAO) and for binding to benzodiazepine receptors . This product is intended for research purposes only, such as in pharmaceutical development, biochemical studies, and as a standard in analytical chemistry. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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InChI

InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNCEEGOMTYXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O
Source PubChem
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Molecular Formula

C12H12N2O2
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DSSTOX Substance ID

DTXSID401032096
Record name 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
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Molecular Weight

216.24 g/mol
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Physical Description

Solid
Record name L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
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CAS No.

6052-68-2, 42438-90-4
Record name 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid
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Record name 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
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Record name 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
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Record name (S)-(-)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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Record name 1,2,3,4-TETRAHYDRO-BETA-CARBOLINE-3-CARBOXYLIC ACID
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Record name L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
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Melting Point

282 - 284 °C
Record name L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Occurrence of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCCA), a heterocyclic compound found in a variety of foodstuffs, beverages, and biological systems. This document details its formation, predominantly through the Pictet-Spengler reaction, and presents quantitative data on its prevalence. Furthermore, it outlines key experimental protocols for its detection and quantification and explores its emerging biological significance, particularly its potential as an anticancer agent. The information is intended to serve as a foundational resource for researchers in the fields of food science, pharmacology, and drug development.

Introduction

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCCA) is a member of the β-carboline family of alkaloids.[1][2] These compounds are structurally characterized by a tricyclic indole nucleus. THCCA is formed, both in nature and during food processing, from the condensation of L-tryptophan with aldehydes, most notably formaldehyde, through a Pictet-Spengler reaction.[3][4] Its presence has been confirmed in a wide array of dietary sources, including fruits, fermented products, and smoked foods.[4][5][6] Beyond its natural occurrence, THCCA has garnered significant interest for its biological activities, including its role as a potential precursor to mutagenic compounds and, more recently, its promising anticancer properties.[1][7] This guide aims to provide an in-depth summary of the current knowledge on the natural occurrence of THCCA, methods for its analysis, and its physiological implications.

Biosynthesis and Chemical Formation

The primary route for the formation of THCCA in natural and processed foods is the Pictet-Spengler reaction.[4] This reaction involves the condensation of an amine (in this case, the amino acid L-tryptophan) with a carbonyl compound (typically an aldehyde).

The generally accepted mechanism for the formation of THCCA is as follows:

  • Iminium Ion Formation: The amino group of L-tryptophan nucleophilically attacks the carbonyl carbon of an aldehyde (e.g., formaldehyde). This is followed by dehydration to form a Schiff base, which is then protonated to yield a reactive iminium ion.

  • Electrophilic Attack: The electron-rich indole ring of the tryptophan moiety then attacks the electrophilic iminium ion in an intramolecular cyclization reaction.

  • Deprotonation: A final deprotonation step re-establishes the aromaticity of the indole ring, yielding the stable 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid structure.

This reaction can occur under mild conditions, including those found during food processing, fermentation, and even within biological systems.[7]

pictet_spengler cluster_reactants Reactants cluster_reaction Pictet-Spengler Reaction L-Tryptophan L-Tryptophan Iminium_Ion Formation of Iminium Ion L-Tryptophan->Iminium_Ion + Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Iminium_Ion Cyclization Intramolecular Electrophilic Cyclization Iminium_Ion->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation THCCA 1,2,3,4-Tetrahydro-β- carboline-3-carboxylic acid Deprotonation->THCCA

Caption: Formation of THCCA via the Pictet-Spengler Reaction.

Natural Occurrence and Quantitative Data

THCCA has been identified and quantified in a diverse range of foodstuffs and biological fluids. Its concentration can vary significantly depending on the food type, processing methods (such as smoking or fermentation), and storage conditions.[4][6][8] The following tables summarize the reported concentrations of THCCA in various natural sources.

Table 1: Concentration of THCCA in Food and Beverages
Food/Beverage CategorySpecific ProductConcentration Range (µg/g or µg/mL)Reference(s)
Smoked Foods Smoked Fish0.03 - 12.2[4]
Smoked Cheeses0.07 - 6.06[4]
Smoked Sausages and Meats0.01 - 14.8[4]
Fish and Meat Raw FishNot Detected - 2.52[8]
Cooked FishNot Detected - 6.43[8]
Cooked MeatsNot Detected - 0.036[8]
Fruits Citrus Fruits (Orange, Lemon, Grapefruit, Mandarin)THCA generally < 0.05[6]
BananaNot Detected - 0.74 (as MTCA)[6]
PearNot Detected - 0.017 (as MTCA)[6]
Grape0.01 - 0.22 (as MTCA)[6]
Tomato0.05 - 0.25 (as MTCA)[6]
AppleNot Detected - 0.012 (as MTCA*)[6]
Fermented Products Beer, Wine, Soy Sauce, Tabasco Sauce, Blue Cheese, YogurtPresent (Quantification variable)[9]
Vegetables Endive (Cichorium endivia)Isolated as a major constituent[1]

*Note: Some studies focus on the methylated form, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA), which is formed from the reaction of L-tryptophan with acetaldehyde.

Table 2: Concentration of THCCA in Human Biological Samples
Biological MatrixFindingReference(s)
Human Urine Detected in healthy subjects[7]
Human Milk Detected[7]

The presence of THCCA in human urine and milk suggests that it is absorbed from the diet and may also be synthesized endogenously.[7]

Experimental Protocols for Analysis

The accurate detection and quantification of THCCA in complex matrices such as food and biological fluids require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

HPLC with Fluorescence Detection

This method is widely used due to its high sensitivity and selectivity for fluorescent compounds like THCCA.

Sample Preparation (General Workflow):

  • Homogenization: Solid samples are typically homogenized in an acidic aqueous solution.

  • Extraction: The homogenate is often subjected to solid-phase extraction (SPE) to remove interfering substances. Strong cation-exchange columns are effective for isolating THCCA.[10]

  • Elution and Concentration: The compound of interest is eluted from the SPE column, and the eluate is concentrated, often by evaporation under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent for HPLC analysis.

Chromatographic Conditions (Illustrative Example):

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically around 1 mL/min.

  • Detection: Fluorescence detector set at an excitation wavelength of approximately 270-280 nm and an emission wavelength of around 340-350 nm.

hplc_workflow Sample Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution_Concentration Elution and Concentration SPE->Elution_Concentration Reconstitution Reconstitution Elution_Concentration->Reconstitution HPLC_Analysis HPLC-Fluorescence Analysis Reconstitution->HPLC_Analysis

Caption: General workflow for the analysis of THCCA by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and structural confirmation. However, THCCA is not sufficiently volatile for direct GC analysis and requires derivatization.

Derivatization:

A common derivatization procedure involves the formation of N-methoxycarbonyl methyl ester derivatives.[9] This is typically achieved by reacting the extracted THCCA with methyl chloroformate and diazomethane.[9]

GC-MS Conditions (Illustrative Example):

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization: Electron impact (EI) ionization is common.

  • Detection: A mass spectrometer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Biological Significance and Potential Applications

While historically investigated as potential precursors to mutagens, recent research has unveiled promising therapeutic applications for THCCA.

Anticancer Activity

(3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, isolated from the vegetable endive (Cichorium endivia), has been shown to induce apoptosis in human colorectal cancer cells (HCT-8).[1]

The proposed mechanism of action involves:

  • Suppression of NF-κB Signaling: THCCA inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of cell survival and proliferation.[1]

  • Induction of Apoptosis: The suppression of NF-κB leads to a cascade of events promoting programmed cell death, including:

    • Loss of mitochondrial membrane potential.

    • Activation of caspases-3, -8, and -9.

    • Upregulation of the pro-apoptotic protein Bax.

    • Downregulation of the anti-apoptotic protein Bcl-2.[1]

apoptosis_pathway THCCA THCCA NFkB NF-κB Signaling Pathway THCCA->NFkB Suppression Mitochondria Loss of Mitochondrial Membrane Potential THCCA->Mitochondria Bax_Bcl2 Upregulation of Bax Downregulation of Bcl-2 THCCA->Bax_Bcl2 Apoptosis Apoptosis NFkB->Apoptosis Inhibition of Caspases Activation of Caspases (3, 8, 9) Mitochondria->Caspases Caspases->Apoptosis Bax_Bcl2->Mitochondria

Caption: Proposed apoptotic signaling pathway of THCCA.

Conclusion

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid is a naturally occurring compound with a widespread distribution in the human diet. Its formation via the Pictet-Spengler reaction is a key process in both food chemistry and potentially in vivo. While its presence has been linked to the formation of mutagens, emerging research highlights its therapeutic potential, particularly in oncology. The analytical methods outlined in this guide provide a framework for the accurate assessment of THCCA levels in various matrices. Further research into the biological activities and mechanisms of action of THCCA is warranted to fully elucidate its role in human health and its potential as a lead compound for drug development.

References

Synthesis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, a molecule of significant interest due to its presence in various natural products and its potential therapeutic applications. The primary synthetic route discussed is the well-established Pictet-Spengler reaction.

Core Synthesis: The Pictet-Spengler Reaction

The most common and efficient method for synthesizing 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, in this case, L-tryptophan, with an aldehyde, typically formaldehyde or its synthetic equivalent, under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic substitution to yield the tetrahydro-β-carboline ring system.

Synthesis_Workflow Tryptophan L-Tryptophan ReactionMixture Reaction Mixture Tryptophan->ReactionMixture Formaldehyde Formaldehyde Formaldehyde->ReactionMixture AcidCatalyst Acid Catalyst (e.g., HCl, H2SO4) AcidCatalyst->ReactionMixture Solvent Solvent (e.g., Water, Acetic Acid) Solvent->ReactionMixture SchiffBase Schiff Base Intermediate ReactionMixture->SchiffBase Condensation Cyclization Intramolecular Cyclization SchiffBase->Cyclization Product 1,2,3,4-Tetrahydro-β-carboline- 3-carboxylic Acid Cyclization->Product Pictet-Spengler Reaction Purification Purification (Crystallization/Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Complex Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active releases NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB bound to THBC 1,2,3,4-Tetrahydro-β-carboline- 3-carboxylic Acid THBC->IKK inhibits DNA DNA NFkB_active->DNA translocates to nucleus & binds GeneTranscription Gene Transcription (Inflammation, Proliferation, Survival) DNA->GeneTranscription Apoptosis Apoptosis GeneTranscription->Apoptosis inhibition of pro-survival genes leads to

The Biosynthesis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) is a tryptophan-derived metabolite found in a variety of plant and animal sources, as well as in processed foods and beverages. Its formation, primarily through the Pictet-Spengler reaction, has garnered significant interest due to the potential physiological and pharmacological activities of β-carboline alkaloids. This technical guide provides an in-depth overview of the biosynthesis of THCA, detailing the core chemical reactions, enzymatic catalysis, and analytical methodologies for its study. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the biosynthetic pathways and experimental workflows, offering a comprehensive resource for professionals in research and drug development.

Introduction

1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) is a member of the β-carboline family, a group of indole alkaloids with a tricyclic pyrido[3,4-b]indole skeleton. These compounds are of significant interest due to their diverse biological activities. THCA itself is a precursor to other β-carbolines and has been identified in a wide range of foodstuffs, including fruits, fermented products, and beverages, as well as in human tissues and fluids.[1][2] The biosynthesis of THCA is a focal point of research, as understanding its formation is crucial for elucidating its physiological roles and potential as a biomarker or therapeutic agent.

The core mechanism for THCA biosynthesis is the Pictet-Spengler reaction, a condensation and subsequent ring-closure reaction between an indole ethylamine (in this case, L-tryptophan) and an aldehyde or α-keto acid.[3][4] This reaction can occur non-enzymatically under certain conditions, such as during food processing, or be catalyzed by specific enzymes in biological systems.

The Core Biosynthetic Pathway: The Pictet-Spengler Reaction

The formation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid from L-tryptophan and an aldehyde (commonly glyoxylic acid or pyruvic acid) proceeds via the Pictet-Spengler reaction. This reaction involves two key steps:

  • Schiff Base Formation: The amino group of L-tryptophan nucleophilically attacks the carbonyl carbon of the aldehyde, forming a Schiff base intermediate.

  • Electrophilic Cyclization: The C2 position of the indole ring of the tryptophan moiety then attacks the iminium ion of the Schiff base in an intramolecular electrophilic substitution, leading to the formation of the new six-membered ring and yielding the tetrahydro-β-carboline structure.

This reaction is fundamental to the biosynthesis of a vast array of indole alkaloids in plants.[5]

Pictet-Spengler Reaction for THCA Biosynthesis cluster_reactants Reactants cluster_product Product Tryptophan L-Tryptophan Schiff_Base Schiff Base Intermediate Tryptophan->Schiff_Base + Aldehyde Aldehyde / α-Keto Acid (e.g., Glyoxylic Acid) Aldehyde->Schiff_Base THCA 1,2,3,4-Tetrahydro-β-carboline- 3-carboxylic Acid (THCA) Schiff_Base->THCA Intramolecular Cyclization

Fig. 1: The Pictet-Spengler reaction for THCA biosynthesis.

Enzymatic vs. Non-Enzymatic Synthesis

The formation of THCA can be either a spontaneous chemical reaction or an enzyme-catalyzed process.

Enzymatic Synthesis

In many organisms, particularly plants, the Pictet-Spengler reaction is catalyzed by enzymes, ensuring high stereoselectivity and efficiency. The most well-characterized enzyme in this context is Strictosidine Synthase (STR) . STR catalyzes the condensation of tryptamine (derived from tryptophan) with the complex aldehyde secologanin to form strictosidine, a precursor to over 2,000 monoterpenoid indole alkaloids.[6] While STR is a key enzyme in the broader context of indole alkaloid biosynthesis, the specific enzymes responsible for the synthesis of the simpler 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid from tryptophan and simple aldehydes like glyoxylic acid are less well-defined but are an active area of research.

Non-Enzymatic Synthesis

THCA can also be formed non-enzymatically, particularly under conditions of mild acidity and heat. This is frequently observed during the processing and storage of food and beverages.[3] The reaction between naturally present L-tryptophan and aldehydes or α-keto acids (which can be formed from the degradation of carbohydrates) leads to the formation of THCA in products like fruit juices, jams, and fermented goods.[7]

Quantitative Data

The concentration of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid can vary significantly depending on the source. The following tables summarize reported concentrations in various foodstuffs.

Table 1: Concentration of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid (THCA) in Various Foods and Beverages

Food/BeverageConcentration RangeReference(s)
Toasted BreadHigh[2]
BeerPresent[2]
CiderPresent[2]
Wine VinegarPresent[2]
Soy SaucePresent[2]
Tabasco SaucePresent[2]
Orange JuicePresent[2]
Blue CheesePresent[2]

Table 2: Concentration of 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic Acid (MTCA) in Various Foods and Beverages

Food/BeverageConcentration RangeReference(s)
Soy SauceHigh[2]
Tabasco SauceHigh[2]
WinePresent[2]
BeerPresent[2]
Wine VinegarPresent[2]
CiderPresent[2]
Orange JuicePresent[2]
Toasted BreadPresent[2]
Blue CheesePresent[2]
YoghurtPresent[2]

Note: "Present" indicates that the compound was detected, but a specific concentration range was not provided in the cited source.

Experimental Protocols

Chemical Synthesis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid via Pictet-Spengler Reaction

This protocol describes a general procedure for the chemical synthesis of THCA.

Materials:

  • L-tryptophan

  • Glyoxylic acid monohydrate

  • Potassium hydroxide

  • Hydrochloric acid

  • Water

  • Erlenmeyer flask, magnetic stirrer, heating plate, filtration apparatus

Procedure:

  • Dissolve L-tryptophan hydrochloride in water with warming (approximately 45 °C).[8]

  • After cooling to room temperature, add a solution of glyoxylic acid monohydrate in water.[8]

  • Slowly add a cooled solution of potassium hydroxide in water. Precipitation of the product should occur.[8]

  • Stir the mixture at ambient temperature for 1 hour.[8]

  • Collect the solid product by filtration and wash thoroughly with water.[8]

  • For purification, the crude product can be subjected to decarboxylation and subsequent recrystallization if the free base is desired, or further purified by chromatography.[8]

Chemical Synthesis Workflow Start Start: Reactants Dissolve Dissolve L-Tryptophan in Water Start->Dissolve Add_Glyoxylic_Acid Add Glyoxylic Acid Solution Dissolve->Add_Glyoxylic_Acid Add_KOH Add KOH Solution (Precipitation) Add_Glyoxylic_Acid->Add_KOH Stir Stir at Room Temperature Add_KOH->Stir Filter Filter and Wash Solid Product Stir->Filter Purify Purification Filter->Purify End End: Purified THCA Purify->End

Fig. 2: Workflow for the chemical synthesis of THCA.
Analytical Protocol: HPLC Analysis of THCA

This protocol outlines a general method for the analysis of THCA in food samples.

Materials:

  • Food sample

  • Solid-phase extraction (SPE) columns (e.g., benzenesulfonic acid strong cation-exchange)

  • Reversed-phase HPLC system with fluorescence detection

  • Acetonitrile, water (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation: Homogenize the food sample and extract the analytes using an appropriate solvent.

  • Solid-Phase Extraction (SPE): Purify the extract using an SPE column to remove interfering substances. Elute the THCA fraction.[9]

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a small percentage of formic acid is typically used.

    • Detection: Fluorescence detection with excitation and emission wavelengths optimized for THCA (e.g., Excitation: ~280 nm, Emission: ~340 nm).[9]

  • Quantification: Quantify the THCA concentration by comparing the peak area to a standard curve prepared with known concentrations of a THCA standard.

HPLC Analysis Workflow Start Start: Food Sample Homogenize Sample Homogenization and Extraction Start->Homogenize SPE Solid-Phase Extraction (SPE) Homogenize->SPE HPLC Reversed-Phase HPLC (Fluorescence Detection) SPE->HPLC Quantify Quantification against Standard Curve HPLC->Quantify End End: THCA Concentration Quantify->End

Fig. 3: Workflow for the HPLC analysis of THCA.

Characterization Data

The identity and purity of synthesized or isolated 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid are confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

TechniqueKey ObservationsReference(s)
¹H NMR Signals corresponding to the aromatic protons of the indole ring, and aliphatic protons of the tetrahydro-β-carboline core.[10]
¹³C NMR Resonances for the carboxyl carbon, aromatic carbons, and aliphatic carbons of the tricyclic structure.[10]
Mass Spec. Molecular ion peak corresponding to the exact mass of THCA (C₁₂H₁₂N₂O₂).[6][10]
IR Absorption bands for N-H, C-H (aromatic and aliphatic), and C=O (carboxylic acid) stretching vibrations.[10]

Broader Metabolic Context and Significance

The biosynthesis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid is a branch of the larger tryptophan metabolic pathway. Tryptophan is an essential amino acid that serves as a precursor for the synthesis of proteins, serotonin, melatonin, and a vast array of indole alkaloids in plants.[1][5] The formation of THCA represents a key step in the diversification of tryptophan-derived secondary metabolites.

The presence of THCA in the human diet and its potential endogenous formation raise questions about its physiological roles. β-carbolines are known to interact with various receptors and enzymes in the central nervous system, and further research is needed to fully understand the biological significance of THCA.

Conclusion

The biosynthesis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, primarily through the Pictet-Spengler reaction, is a fundamental process in both natural product chemistry and food science. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies relevant to the study of THCA. The provided diagrams and protocols serve as a valuable resource for researchers and professionals engaged in the exploration of tryptophan metabolism, indole alkaloid biosynthesis, and the development of new therapeutic agents. Further investigation into the specific enzymes catalyzing THCA formation and its biological activities will undoubtedly open new avenues for research and application.

References

physical and chemical properties of 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

Abstract

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (TCCA), a heterocyclic compound belonging to the β-carboline family, is a molecule of significant interest in the fields of pharmacology, biochemistry, and drug development. It is a naturally occurring derivative of tryptophan and has been identified in various foodstuffs, as well as in human tissues and fluids.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of TCCA, including its spectral characteristics, established experimental protocols for its synthesis and analysis, and its known engagement in cellular signaling pathways.

Chemical and Physical Properties

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid is a solid, aromatic amino acid.[3] Its core structure consists of a tetrahydro-β-carboline nucleus with a carboxylic acid group at the 3-position. This structure is the basis for its chemical reactivity and biological activity.

Table 1: General and Physical Properties

PropertyValueSource
IUPAC Name 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid[3]
Synonyms TCCA, THBC-CA[1][3]
CAS Number 6052-68-2[3]
Molecular Formula C₁₂H₁₂N₂O₂[3]
Molecular Weight 216.24 g/mol [3]
Appearance Solid[3]
Melting Point 282 - 284 °C[3]

Table 2: Computed Chemical Properties

PropertyValueSource
XLogP3 -1.2[3]
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Exact Mass 216.089877630 Da[3]
Topological Polar Surface Area 65.1 Ų[3]

Spectral Information

The structural features of TCCA give rise to a characteristic spectral profile, which is crucial for its identification and quantification.

Table 3: Key Spectral Data

Spectroscopy TypeKey Features and Peaks
¹³C NMR Data available in spectral databases.[3]
¹H NMR Predicted spectra are available, showing characteristic peaks for aromatic and aliphatic protons.[4]
Mass Spectrometry (GC-MS) NIST Number: 126759; Key m/z fragments: 143, 216.[3]
Mass Spectrometry (MS-MS) Positive mode shows major fragments at m/z 144.07951 (100%), 121.06111 (38.89%), and 217.09851 (36.11%).[3]
Infrared (IR) Spectroscopy Expected characteristic absorptions include: a broad O-H stretch (from the carboxylic acid) around 2500-3300 cm⁻¹, a strong C=O stretch between 1690-1760 cm⁻¹, N-H stretching from the indole and secondary amine, and C-H stretching from the aromatic and aliphatic regions.[5][6]

Experimental Protocols

Synthesis via Pictet-Spengler Reaction

The synthesis of the tetrahydro-β-carboline scaffold is classically achieved through the Pictet-Spengler reaction.[7][8] For TCCA, this involves the condensation of L-tryptophan with a formaldehyde equivalent.

Methodology:

  • Reaction Setup: L-tryptophan is dissolved in an aqueous acidic medium, typically dilute sulfuric acid or acetic acid.[7][9]

  • Aldehyde Addition: An aqueous solution of formaldehyde is added to the tryptophan solution. The mixture is stirred at room temperature.

  • Cyclization: The acidic conditions facilitate the intramolecular electrophilic substitution (Pictet-Spengler cyclization) to form the 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid product.

  • Isolation: The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed thoroughly with water and can be further purified by recrystallization, typically from an ethanol/water mixture, to yield the final product.

G Pictet-Spengler Synthesis of TCCA tryptophan L-Tryptophan reaction_mixture Stir at Room Temperature tryptophan->reaction_mixture formaldehyde Formaldehyde (CH₂O) formaldehyde->reaction_mixture acid Aqueous Acid (e.g., H₂SO₄) acid->reaction_mixture filtration Filter Precipitate reaction_mixture->filtration washing Wash with H₂O filtration->washing purification Recrystallize washing->purification final_product Pure TCCA purification->final_product

Pictet-Spengler synthesis workflow for TCCA.
Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for the detection and quantification of TCCA in various matrices.[1][10]

HPLC with Fluorometric Detection:

  • Sample Preparation: Samples (e.g., foodstuffs, urine) undergo a solid-phase extraction (SPE) for initial cleanup and concentration.[1]

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: TCCA is detected using a fluorescence detector, leveraging the natural fluorescence of the indole moiety. Excitation and emission wavelengths are optimized for maximum sensitivity.

GC-MS Analysis:

Due to the low volatility of TCCA, derivatization is required prior to GC-MS analysis.[10][11]

  • Derivatization: The carboxylic acid and amine groups are derivatized to increase volatility. A common method is the formation of N-methoxycarbonyl methyl ester or N-trifluoroacetyl methyl ester derivatives.[10][11]

  • GC Separation: The derivatized sample is injected into a gas chromatograph with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp up to achieve separation.

  • Mass Spectrometry: The eluting compounds are ionized (typically by electron impact) and analyzed by a mass spectrometer. Identification is confirmed by comparing the retention time and mass spectrum with that of a certified reference standard.[10]

Biological Activity and Signaling Pathways

TCCA exhibits a range of biological activities, with recent research highlighting its potential as an anti-cancer agent. It is also recognized for its antioxidant properties.[2][12]

Induction of Apoptosis in Colorectal Cancer Cells

(3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, an isomer of TCCA isolated from Cichorium endivia L., has been shown to induce apoptosis in the human colorectal cancer cell line HCT-8.[12]

The mechanism of action involves the intrinsic and extrinsic apoptotic pathways, characterized by:

  • Loss of mitochondrial membrane potential.[12]

  • Activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[12]

  • Modulation of Bcl-2 family proteins, with an up-regulation of the pro-apoptotic protein Bax and down-regulation of the anti-apoptotic protein Bcl-2.[12]

A key element of this pro-apoptotic activity is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a known inhibitor of apoptosis.[12]

G TCCA-Induced Apoptosis Pathway TCCA TCCA NFkB NF-κB Activation TCCA->NFkB suppresses Bcl2 Bcl-2 (Anti-apoptotic) TCCA->Bcl2 down-regulates Bax Bax (Pro-apoptotic) TCCA->Bax up-regulates Apoptosis Apoptosis NFkB->Apoptosis inhibits Mito Mitochondrial Membrane Potential Loss Bcl2->Mito inhibits Bax->Mito promotes Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Casp8->Casp3 Casp3->Apoptosis

TCCA suppresses NF-κB, leading to apoptosis.
Antioxidant and Radical Scavenging Activity

Tetrahydro-β-carboline alkaloids found in fruits have demonstrated antioxidant and free radical scavenging capabilities in chemical assays such as the ABTS assay.[2] This suggests that TCCA may contribute to the overall antioxidant effects of foods in which it is present, potentially mitigating cellular damage caused by oxidative stress.[2]

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard precautionary measures, such as wearing appropriate personal protective equipment (gloves, safety glasses), should be taken when handling this compound in a laboratory setting.[3]

Conclusion

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid is a multifaceted molecule with well-defined physical and chemical properties. Standard organic synthesis and analytical chemistry techniques are readily applicable for its study. The emerging evidence of its biological activities, particularly its pro-apoptotic effects on cancer cells via NF-κB suppression, positions TCCA as a promising lead compound for further investigation in drug discovery and development. Its natural occurrence and antioxidant properties also warrant further exploration in the context of nutritional science and human health.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. This heterocyclic compound, a member of the β-carboline family, has garnered significant interest in the scientific community due to its presence in various natural sources and its diverse biological activities, including potential anti-cancer and anti-parasitic properties. This guide is designed to be a practical resource, offering detailed experimental protocols, structured data for comparative analysis, and visual representations of key processes and pathways.

Spectroscopic and Physicochemical Properties

The foundational step in structure elucidation is the characterization of the molecule's physical and spectroscopic properties. 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid is an amorphous pale-yellow powder with the molecular formula C₁₂H₁₂N₂O₂.[1] Key identification data are summarized below.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O₂[1][2]
Molecular Weight 216.24 g/mol [2]
IUPAC Name 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid[2]
CAS Number 6052-68-2[2]
Melting Point 282 - 284 °C[2]
Appearance Pale-yellow powder[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. The complete assignment of ¹H and ¹³C NMR data for 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid has been achieved through extensive 1D and 2D NMR experiments.[1][3]

¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the assigned proton and carbon chemical shifts, as well as the coupling constants for 3S-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH)Coupling Constants (J in Hz)
140.54.31 (d, J=16.0), 4.49 (d, J=16.0)
355.04.28 (dd, J=10.0, 4.8)
421.73.19 (dd, J=16.0, 4.8), 3.39 (dd, J=16.0, 10.0)
4a106.3
5118.27.53 (d, J=8.0)
6120.07.13 (t, J=7.6)
7122.97.22 (t, J=8.0)
8111.97.43 (d, J=8.0)
8a126.8
911.02 (s)
9a136.7
COOH171.7

Data obtained in D₂O + drops of F₃CCOOD.[3]

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid sample

  • Deuterated solvent (e.g., D₂O with trifluoroacetic acid-d (F₃CCOOD) for improved solubility)[3]

  • Internal standard (e.g., TMS, though often referenced to the residual solvent peak)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube. Due to poor solubility in common solvents, a mixture of D₂O with a few drops of F₃CCOOD is recommended.[3]

  • Instrument Setup:

    • Tune and shim the spectrometer to the sample.

    • Set the temperature to a constant value (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 s.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, baseline correction).

    • Integrate the ¹H signals and reference the spectra.

    • Analyze the 1D and 2D spectra to assign all proton and carbon signals and determine the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Mass Spectrometric Data

The positive-ion ESI-MS spectrum of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid shows quasimolecular ion peaks at m/z 217.1 [M+H]⁺ and 239.1 [M+Na]⁺.[1] High-resolution mass spectrometry (HRESI-MS) confirms the molecular formula C₁₂H₁₂N₂O₂ with a measured m/z of 217.0967 [M+H]⁺ (calculated for C₁₂H₁₂N₂O₂, 217.0972).[1]

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often employed to increase volatility. The compound is typically converted to its N-methoxycarbonyl methyl ester derivative.[3]

Experimental Protocol: GC-MS Analysis (as N-methoxycarbonyl Methyl Ester)

Objective: To analyze 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid by GC-MS after derivatization.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • Vials for derivatization and injection

Reagents:

  • 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid sample

  • Methyl chloroformate

  • Diazomethane (or another methylating agent)

  • Appropriate solvents (e.g., methanol, diethyl ether)

Procedure:

  • Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent.

    • Add methyl chloroformate to derivatize the amine group.

    • Subsequently, add diazomethane to esterify the carboxylic acid group.

    • Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

    • GC Conditions:

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: An initial temperature of around 100°C, ramped up to 280-300°C.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention time of the derivatized compound.

    • Examine the mass spectrum of the corresponding peak and analyze the fragmentation pattern to confirm the structure.

Synthesis and Isolation

The primary synthetic route to 1,2,3,4-tetrahydro-β-carbolines is the Pictet-Spengler reaction.[4] The compound can also be isolated from natural sources, such as the leaves of Cichorium endivia.[1]

Experimental Protocol: Synthesis via Pictet-Spengler Reaction

Objective: To synthesize 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid from tryptophan and an aldehyde.

Reagents:

  • L-tryptophan

  • An appropriate aldehyde (e.g., formaldehyde or its equivalent)

  • Acid catalyst (e.g., sulfuric acid, trifluoroacetic acid)

  • Water or another suitable solvent

Procedure:

  • Dissolve L-tryptophan in an aqueous solution of the acid catalyst.

  • Add the aldehyde to the reaction mixture.

  • Stir the mixture at room temperature overnight.[5]

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with water and dry it under a vacuum.[5]

Experimental Protocol: Isolation from Cichorium endivia

Objective: To isolate 3S-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid from the leaves of Cichorium endivia.

Procedure:

  • Extraction:

    • Air-dry and pulverize the leaves of C. endivia.

    • Extract the powdered material with 95% ethanol under reflux.[1]

    • Combine the ethanol extracts and evaporate in vacuo to obtain a crude residue.[1]

  • Purification:

    • Suspend the crude extract in 80% aqueous ethanol and extract with petroleum ether to remove non-polar compounds.[1]

    • Evaporate the aqueous layer to yield a concentrated extract.

    • Subject the extract to a series of chromatographic separations, such as column chromatography on silica gel and preparative HPLC, to isolate the pure compound.[1]

Biological Signaling Pathway

1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid has been shown to induce apoptosis in human colorectal cancer cells (HCT-8).[6] This apoptotic effect is associated with the suppression of the NF-κB signaling pathway.[6][7]

The proposed mechanism involves the inhibition of IκB-α phosphorylation.[7] This prevents the release and nuclear translocation of the p50/p65 heterodimer, which is a key transcription factor for pro-survival genes.[7]

G Proposed NF-κB Signaling Inhibition by 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid THBCA 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid IKK IKK Complex THBCA->IKK Inhibits IkBa_p65_p50 IκBα-p65-p50 Complex IKK->IkBa_p65_p50 Phosphorylates IkBa_p p-IκBα IkBa_p65_p50->IkBa_p p65_p50 p65-p50 Dimer IkBa_p65_p50->p65_p50 Releases Ub_Proteasome Ubiquitin-Proteasome Degradation IkBa_p->Ub_Proteasome Leads to Nucleus Nucleus p65_p50->Nucleus Translocates to Transcription Transcription of Anti-apoptotic Genes Nucleus->Transcription Initiates Apoptosis Apoptosis Transcription->Apoptosis Inhibits

Caption: Inhibition of the NF-κB pathway by the title compound.

Experimental and Logical Workflow

The structure elucidation of a novel or synthesized compound follows a logical progression of experiments. The following diagram illustrates a typical workflow for the characterization of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

G Workflow for Structure Elucidation cluster_0 Synthesis / Isolation cluster_1 Spectroscopic Analysis Synthesis Pictet-Spengler Reaction Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Isolation Isolation from Natural Source Isolation->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (ESI-MS, HRESI-MS, GC-MS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Data Analysis and Structure Determination NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Confirmation Structure Confirmed Data_Analysis->Confirmation

Caption: A typical workflow for structure elucidation.

This guide provides a solid foundation for understanding the structural characterization of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. By following the detailed protocols and utilizing the provided data, researchers can confidently identify and further investigate this promising bioactive compound.

References

The Hidden Alkaloids: A Technical Guide to Tetrahydro-β-Carbolines in Smoked Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the occurrence, formation, and analytical determination of tetrahydro-β-carbolines (THBCs) in smoked food products. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental methodologies, and illustrating the known biological signaling pathways of these compounds. The smoking of food, a traditional preservation and flavoring method, inadvertently leads to the formation of these bioactive and potentially neurotoxic alkaloids. Understanding their prevalence and mechanism of action is crucial for food safety and pharmacological research. This guide summarizes the current knowledge on THBCs in smoked foods, presenting data in a structured format for easy comparison and providing detailed protocols for their analysis.

Introduction

Tetrahydro-β-carbolines (THBCs) are a class of heterocyclic amines that are formed in various foods, particularly those that have been processed by smoking, fermentation, or high-temperature cooking. The presence of these compounds in the human diet is of growing interest due to their potential physiological and toxicological effects. In smoked foods, the formation of THBCs is primarily driven by the Pictet-Spengler condensation reaction between biogenic amines, such as tryptophan, and aldehydes, particularly formaldehyde, which is abundant in wood smoke.[1][2]

This guide will focus on the prevalence of THBCs in a range of smoked products, including fish, meats, and cheeses. We will present a detailed analysis of the quantitative data available in the scientific literature, outline the experimental protocols for the extraction and quantification of these compounds, and provide a visual representation of a key signaling pathway affected by a major dietary THBC.

Occurrence and Formation of THBCs in Smoked Foods

The smoking process provides the necessary precursors and conditions for the formation of THBCs. The most predominantly found THBC in smoked products is 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA).[1][2] Its formation is a direct consequence of the reaction between L-tryptophan, an amino acid naturally present in protein-rich foods, and formaldehyde from wood smoke.[2]

Smoked foods consistently show higher concentrations of THBCs compared to their unsmoked counterparts, with the highest levels typically found in the outer layers of the food that are in direct contact with the smoke.[2][3] The concentration of THBCs can vary significantly depending on the type of food, the smoking conditions (temperature, duration, type of wood), and other processing steps like fermentation or ripening.[4][5]

Quantitative Data Summary

The following tables summarize the reported concentrations of the most common THBC, 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA), and other related compounds in various smoked food products. This data is compiled from multiple scientific studies to provide a comparative overview.

Table 1: Concentration of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) in Smoked Foods

Food ProductConcentration Range (µg/g)Reference
Smoked Fish0.03 - 12.2[1][2]
Smoked Meats & Sausages0.01 - 14.8[1][3]
Smoked Cheeses0.07 - 6.06[1]

Table 2: Concentration of Other Tetrahydro-β-carbolines in Smoked Foods

CompoundFood ProductConcentration Range (µg/g)Reference
1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA)Smoked Meats0.02 - 1.1[6]
1,2,3,4-Tetrahydro-β-carboline (Tryptoline)Smoked SausagesPresent, higher in smoked vs. unsmoked[3]
1-Methyl-1,2,3,4-tetrahydro-β-carbolineSmoked SausagesPresent[3]

Experimental Protocols for THBC Analysis

The accurate quantification of THBCs in complex food matrices requires robust analytical methodologies. The most common techniques employed are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step in the analysis of THBCs is the extraction and purification of the analytes from the food sample. Solid-phase extraction is a widely used technique for this purpose.

Protocol for Solid-Phase Extraction of THBCs from Smoked Meat:

  • Homogenization: Homogenize 5-10 g of the smoked meat sample with a suitable solvent mixture (e.g., methanol/water).

  • Centrifugation: Centrifuge the homogenate to pellet solid debris.

  • Supernatant Collection: Collect the supernatant for SPE.

  • SPE Cartridge Conditioning: Condition a strong cation-exchange SPE cartridge (e.g., benzenesulfonic acid-based) by passing methanol followed by deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering compounds. This typically includes a non-polar solvent (e.g., hexane) to remove fats and a mildly polar solvent (e.g., methanol/water mixture).

  • Elution: Elute the retained THBCs with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC or GC-MS analysis.

Quantification by HPLC with Fluorescence Detection

HPLC-FLD is a sensitive and selective method for the quantification of THBCs.

HPLC-FLD Parameters:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength: ~270-280 nm

    • Emission Wavelength: ~340-350 nm

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is often used for the confirmation of THBC identity. Due to the low volatility of THBCs, a derivatization step is necessary prior to analysis.

Derivatization Protocol for GC-MS Analysis:

  • Dried Extract: Start with the dried extract obtained from the SPE procedure.

  • Reagent Addition: Add a derivatizing agent, such as methyl chloroformate, in a suitable solvent (e.g., pyridine or a mixture of methanol and pyridine).

  • Reaction: Heat the mixture at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 30-60 minutes) to allow for the formation of the more volatile derivatives.

  • Extraction: After cooling, extract the derivatives into an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: Inject the organic phase into the GC-MS system.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of THBCs in smoked foods.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization of Smoked Food Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC_FLD HPLC-Fluorescence Detection Evaporation->HPLC_FLD Quantitative Analysis Derivatization Derivatization Evaporation->Derivatization Confirmatory Analysis GC_MS GC-Mass Spectrometry Derivatization->GC_MS

General workflow for THBC analysis in smoked foods.
Signaling Pathway of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid (THCA)

Recent research has begun to elucidate the biological activities of THCA. One significant finding is its ability to induce apoptosis in cancer cells through the suppression of the NF-κB signaling pathway.[4]

THCA_Signaling_Pathway THCA THCA (from Smoked Foods) NFkB NF-κB Activation THCA->NFkB Suppresses Bcl2 Bcl-2 (Anti-apoptotic) THCA->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) THCA->Bax Up-regulates NFkB->Bcl2 Promotes Mitochondria Mitochondrial Membrane Potential (Loss) Bcl2->Mitochondria Maintains Bax->Mitochondria Disrupts Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by THCA via NF-κB suppression.

Conclusion and Future Perspectives

The presence of tetrahydro-β-carbolines in smoked foods is a well-established phenomenon resulting from the chemical reactions during the smoking process. This guide has summarized the quantitative occurrence of these compounds, provided detailed analytical methodologies, and illustrated a key biological signaling pathway. For researchers and professionals in drug development, the bioactive nature of these dietary alkaloids presents both a challenge for food safety and an opportunity for discovering new therapeutic leads. Further research is warranted to fully understand the long-term health implications of dietary THBC exposure and to explore their potential pharmacological applications. The methodologies and data presented herein provide a solid foundation for future investigations in this critical area of food science and toxicology.

References

A Comprehensive Technical Guide to 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid (THCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA) is a naturally occurring tryptophan-derived heterocyclic compound belonging to the β-carboline family. It is found in a variety of foods and beverages, including fruits, soy sauce, wine, and beer, and has also been detected in human tissues and fluids. The formation of THCA often occurs through the Pictet-Spengler reaction between tryptophan and aldehydes or α-keto acids during food processing, fermentation, or endogenous metabolic processes. In recent years, THCA has garnered significant interest from the scientific community due to its diverse biological activities, including neuroprotective, anticancer, and antioxidant properties. This technical guide provides an in-depth review of the current literature on THCA, focusing on its synthesis, analytical determination, and biological significance, with a particular emphasis on its therapeutic potential.

Chemical Synthesis

The primary method for the synthesis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, in this case, L-tryptophan, with an aldehyde, typically formaldehyde, under acidic conditions to yield the tetrahydro-β-carboline scaffold.

General Pictet-Spengler Reaction for THCA Synthesis

The synthesis of THCA is achieved through the reaction of L-tryptophan with formaldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution to form the tricyclic ring system of the β-carboline.

pictet_spengler_reaction tryptophan L-Tryptophan intermediate Schiff Base Intermediate tryptophan->intermediate + HCHO, - H₂O formaldehyde Formaldehyde formaldehyde->intermediate thca 1,2,3,4-Tetrahydro-β- carboline-3-carboxylic acid (THCA) intermediate->thca Intramolecular Cyclization (H⁺)

Figure 1: General scheme of the Pictet-Spengler reaction for THCA synthesis.

Detailed Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

While a single, universally adopted, detailed protocol is not available, the following procedure is a synthesized methodology based on common practices for the Pictet-Spengler reaction with tryptophan and formaldehyde[1][2][3].

Materials:

  • L-tryptophan

  • Formaldehyde solution (37% in water)

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Methanol or Ethanol

  • Distilled water

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-tryptophan in an appropriate solvent such as methanol or a mixture of water and a co-solvent.

  • Addition of Formaldehyde: To the stirred solution, add a molar equivalent of formaldehyde solution.

  • Acid Catalysis: Acidify the reaction mixture by the dropwise addition of an acid catalyst (e.g., HCl or TFA) until the desired pH (typically acidic) is reached.

  • Reaction: The reaction mixture is then typically heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in water and neutralized with a base such as sodium bicarbonate.

  • Extraction: The aqueous solution is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid[4][5][6][7]. The purity of the final product can be confirmed by melting point determination and spectroscopic methods (NMR, IR, Mass Spectrometry).

Analytical Methods for Determination

The detection and quantification of THCA in various matrices, such as food, beverages, and biological samples, are crucial for understanding its distribution, metabolism, and biological effects. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with a fluorescence detector is a sensitive and selective method for the analysis of THCA. The intrinsic fluorescence of the β-carboline ring system allows for low detection limits.

Experimental Protocol: HPLC-Fluorescence Analysis of THCA in Fruit Juice [2][8][9][10]

Sample Preparation:

  • Solid-Phase Extraction (SPE): Fruit juice samples are first clarified by centrifugation or filtration. The supernatant is then passed through a strong cation-exchange SPE cartridge (e.g., benzenesulfonic acid-based).

  • Washing: The cartridge is washed with water and methanol to remove interfering substances.

  • Elution: THCA is eluted from the cartridge with a methanolic solution containing a base (e.g., ammonia).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the HPLC mobile phase.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used, starting with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic modifier (e.g., methanol or acetonitrile), with the proportion of the organic modifier increasing over time.

  • Flow Rate: Typically around 1.0 mL/min.

  • Fluorescence Detection: Excitation and emission wavelengths are set to maximize the fluorescence signal of THCA (e.g., Ex: ~270 nm, Em: ~340 nm).

  • Quantification: Quantification is performed using an external calibration curve prepared with pure THCA standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of THCA. Due to the low volatility of THCA, a derivatization step is necessary before GC analysis.

Experimental Protocol: GC-MS Analysis of THCA [8][11][12][13]

Derivatization:

  • Esterification: The carboxylic acid group is typically converted to a methyl ester by reaction with a methylating agent such as diazomethane or by using methanol in the presence of an acid catalyst.

  • Acylation: The secondary amine in the tetrahydro-β-carboline ring is acylated, for example, by reaction with trifluoroacetic anhydride (TFAA) to form an N-trifluoroacetyl derivative. This two-step derivatization process increases the volatility and thermal stability of the molecule.

GC-MS Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Splitless or split injection mode.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized THCA from other components in the sample.

  • Mass Spectrometry: Electron impact (EI) ionization is commonly used. The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Biological Activities and Therapeutic Potential

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. The most notable of these are its anticancer and neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the potential of THCA as an anticancer agent. Specifically, (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid has been shown to induce apoptosis in human colorectal cancer cells (HCT-8).[14][15][16]

Mechanism of Action: Apoptosis Induction in HCT-8 Cells

THCA at concentrations of 0.5–4 μM has been found to induce apoptosis in HCT-8 cells in a dose-dependent manner.[14][15][16][17] The proposed mechanism involves the suppression of the NF-κB signaling pathway, which is a key regulator of apoptosis. The induction of apoptosis is accompanied by the loss of mitochondrial membrane potential, activation of caspases-3, -8, and -9, an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[14][15][16]

apoptosis_pathway cluster_cell HCT-8 Cell THCA THCA NFkB_pathway NF-κB Signaling Pathway THCA->NFkB_pathway inhibits Bcl2 Bcl-2 (Anti-apoptotic) THCA->Bcl2 downregulates Bax Bax (Pro-apoptotic) THCA->Bax upregulates NFkB_pathway->Bcl2 activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits pore formation Bax->Mitochondrion promotes pore formation Caspase9 Caspase-9 Mitochondrion->Caspase9 releases cytochrome c, activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Caspase8 Caspase-8 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Figure 2: Proposed signaling pathway of THCA-induced apoptosis in HCT-8 cells.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of THCA on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][15][18][19]

Procedure:

  • Cell Seeding: HCT-8 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of THCA (e.g., 0.5, 1, 2, 4 μM) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plates are incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value (the concentration of THCA that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the drug concentration.

Table 1: Cytotoxicity of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid (THCA) and its Derivatives on Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
(3S)-THCAHCT-8Colorectal CancerInduces apoptosis at 0.5-4 µM[14][15][16][17]
THCA Derivative 12fRAW 264.7Macrophage6.54[20]
THCA Derivative 12aRAW 264.7Macrophage13.39[20]
THCA Derivative 12bRAW 264.7Macrophage14.49[20]
THCA Derivative 5jRAW 264.7Macrophage16.63[20]
THCA Derivative 8A549Lung Cancer4.58[11][21]
THCA Derivative 16A549Lung Cancer5.43[11][21]

Note: More quantitative IC50 data for THCA on a wider range of cancer cell lines is needed for a more comprehensive comparison.

Neuroprotective Effects

Several studies have suggested that β-carbolines, including THCA and its derivatives, possess neuroprotective properties. These compounds are being investigated for their potential in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The mechanisms underlying these effects are thought to involve antioxidant activity and modulation of neurotransmitter systems.

While direct and extensive quantitative data on the neuroprotective effects of THCA itself is still emerging, studies on related tetrahydro-β-carboline derivatives have shown promising results in various in vitro and in vivo models of neurodegeneration. For instance, some derivatives have been shown to protect against lipid peroxidation and potassium cyanide-induced intoxication in mice.[22]

Experimental Workflow for In Vivo Neuroprotection Assay

A common in vivo model to assess neuroprotection is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

neuroprotection_workflow start Animal Acclimatization grouping Random Group Assignment (Control, MPTP, MPTP+THCA) start->grouping treatment Pre-treatment with THCA or Vehicle grouping->treatment induction Induction of Neurotoxicity (e.g., MPTP administration) treatment->induction behavioral Behavioral Assessment (e.g., Rotarod, Open Field Test) induction->behavioral biochemical Biochemical Analysis (e.g., Dopamine levels in striatum) behavioral->biochemical histological Histological Analysis (e.g., TH-positive neuron count in substantia nigra) biochemical->histological end Data Analysis and Conclusion histological->end

Figure 3: A typical experimental workflow for evaluating the neuroprotective effects of THCA in an in vivo model.

Detailed Experimental Protocol: In Vivo Neuroprotection Assay

Procedure:

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Treatment Groups: Animals are divided into groups: a control group, a group treated with the neurotoxin (e.g., MPTP), and one or more groups treated with the neurotoxin plus different doses of the test compound (THCA).

  • Drug Administration: THCA is administered (e.g., via intraperitoneal injection) for a set period before and/or during the administration of the neurotoxin.

  • Induction of Neurodegeneration: MPTP is administered to induce Parkinson's-like symptoms and dopaminergic neuron loss.

  • Behavioral Testing: Motor coordination and activity are assessed using tests such as the rotarod test and the open-field test.

  • Neurochemical Analysis: After the behavioral tests, the animals are euthanized, and their brains are dissected. The levels of dopamine and its metabolites in the striatum are measured by HPLC with electrochemical detection.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra.

Conclusion

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid is a fascinating natural product with a growing body of evidence supporting its potential as a therapeutic agent. Its synthesis is readily achievable through the well-established Pictet-Spengler reaction, and sensitive analytical methods are available for its detection and quantification. The demonstrated anticancer and potential neuroprotective activities of THCA warrant further investigation. Future research should focus on elucidating the detailed mechanisms of action, conducting more extensive in vivo studies to establish efficacy and safety profiles, and exploring the structure-activity relationships of novel THCA derivatives to develop more potent and selective therapeutic candidates. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development who are interested in harnessing the therapeutic potential of this promising β-carboline.

References

An In-Depth Technical Guide to the Isomers of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THC-3-CA) is a tricyclic indole alkaloid belonging to the β-carboline family. This class of compounds has garnered significant attention in the scientific community due to its presence in various natural sources and its diverse range of biological activities. The core structure of THC-3-CA features a chiral center at the C-3 position of the piperidine ring, giving rise to two enantiomers: (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid and (3R)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. The stereochemistry of this molecule plays a crucial role in its biological function, making the study of its individual isomers essential for drug discovery and development. This guide provides a comprehensive overview of the isomers of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, including their physicochemical properties, synthesis, separation, and biological activities.

Physicochemical and Spectroscopic Properties

The distinct spatial arrangement of atoms in the (3S) and (3R) enantiomers of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid results in identical physical properties such as melting point and solubility, but differing optical activities. The racemic mixture is optically inactive.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid Isomers

PropertyRacemic Mixture(3S)-Isomer(3R)-Isomer
Molecular FormulaC₁₂H₁₂N₂O₂C₁₂H₁₂N₂O₂C₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol 216.24 g/mol 216.24 g/mol
Melting Point282-284 °C[1]Data not availableData not available
AppearancePale-yellow powder[2]Pale-yellow powder[2]Data not available
Specific Optical Rotation ([α]D)Data not availableData not available

Spectroscopic Data

The structural elucidation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid and its isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

¹H NMR (in D₂O + F₃CCOOD) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
4.63d16.0H-1a
4.45d16.0H-1b
4.60t6.0H-3
3.65dd13.2, 6.0H-4a
3.40dd13.2, 6.0H-4b
7.65d7.8H-5
7.30t7.8H-6
7.40t7.8H-7
7.70d7.8H-8
¹³C NMR (in D₂O + F₃CCOOD) Chemical Shift (δ) ppm Assignment
42.0C-1
59.5C-3
22.5C-4
113.0C-4a
125.0C-4b
120.0C-5
122.9C-6
120.0C-7
111.9C-8
138.0C-8a
130.0C-9a
175.0C=O

Data obtained from Zhang, et al. (2012).[2]

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) in positive mode shows a molecular ion peak [M+H]⁺ at m/z 217.0967 (calculated for C₁₂H₁₃N₂O₂, 217.0972).[2]

Synthesis and Chiral Separation

The primary method for the synthesis of the 1,2,3,4-tetrahydro-β-carboline scaffold is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, such as tryptophan, with an aldehyde or ketone, followed by cyclization.

Experimental Protocol: Synthesis of Racemic 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

Materials:

  • L-Tryptophan

  • Formaldehyde (37% aqueous solution)

  • 1-Propanesulfonic acid

  • Sodium hydroxide (NaOH) solution (2.5 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Methanol

  • Water

Procedure:

  • To a suitable reaction vessel, add 1-propanesulfonic acid (4 mmol) and 2.5 M NaOH solution (1.6 mL). Stir the mixture at room temperature until a clear solution is obtained.

  • Add 37% aqueous formaldehyde solution (4.87 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Reflux the mixture for 3 hours.

  • After cooling, neutralize the reaction mixture to pH 5 with 2 M HCl solution.

  • A precipitate will form. Collect the precipitate by filtration.

  • Wash the collected solid sequentially with water and methanol.

  • Dry the product under vacuum to yield racemic 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

Experimental Protocol: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A chiral stationary phase (CSP) column. Common choices for the separation of amino acid derivatives include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC V).

Mobile Phase:

  • The selection of the mobile phase is crucial and depends on the chosen CSP.

  • For normal-phase chromatography on polysaccharide-based columns, a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) is typically used.

  • For reversed-phase chromatography, a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common.

  • Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be required to improve peak shape and resolution.

General Procedure:

  • Dissolve a small amount of the racemic 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid in a suitable solvent (compatible with the mobile phase).

  • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 221 nm or 270 nm).

  • Optimize the separation by adjusting the mobile phase composition, flow rate, and temperature.

Biological Activities and Signaling Pathways

The biological activities of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid are of significant interest, with the (3S)-isomer showing promising anti-cancer properties.

Table 3: Biological Activities of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid Isomers

IsomerBiological ActivityTarget/Cell LineQuantitative DataReference
(3S)Anti-proliferative / Pro-apoptoticHCT-8 (human colorectal cancer cells)Induces apoptosis in a dose-dependent manner (0.5–4 μM)[3][4]
Racemic/UnspecifiedSerotonin reuptake inhibitionRat brain homogenatesIC₅₀ = 7.4 µM (for the parent compound 1,2,3,4-tetrahydro-β-carboline)[5]
Various DerivativesAntiplasmodialPlasmodium falciparumIC₅₀ values in the range of 4.00 – 35.36 µM[6]
Pro-apoptotic Signaling Pathway of (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

The (3S)-isomer of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid has been shown to induce apoptosis in human colorectal cancer cells (HCT-8) through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4]

NF-κB Signaling Pathway and Inhibition by (3S)-THC-3-CA

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, leading to the suppression of apoptosis and promoting tumor growth. The (3S)-isomer of THC-3-CA has been found to inhibit this pathway, thereby promoting cancer cell death.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nCytokines (e.g., TNFα) Pro-inflammatory Cytokines (e.g., TNFα) Receptor Receptor Pro-inflammatory\nCytokines (e.g., TNFα)->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates Proteasome Proteasome IκB->Proteasome Ubiquitination & Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates (3S)-THC-3-CA (3S)-THC-3-CA (3S)-THC-3-CA->IKK Complex Inhibits DNA DNA NF-κB_n->DNA Binds Gene Transcription\n(Anti-apoptotic) Gene Transcription (Anti-apoptotic) DNA->Gene Transcription\n(Anti-apoptotic) Initiates Apoptosis Apoptosis Gene Transcription\n(Anti-apoptotic)->Apoptosis Inhibits

Caption: Inhibition of the NF-κB signaling pathway by (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, leading to apoptosis.

Conclusion

The isomers of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid represent a promising area of research for the development of new therapeutic agents. The distinct biological activities of the enantiomers, particularly the pro-apoptotic effects of the (3S)-isomer, highlight the importance of stereochemistry in drug design. This technical guide provides a foundational understanding of the key characteristics of these isomers, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug development. Further investigation into the specific mechanisms of action and the development of enantioselective synthetic and separation methods will be crucial for unlocking the full therapeutic potential of these compounds.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCCA) in various matrices, including food, beverages, and biological fluids. The protocols described herein are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCCA) is a naturally occurring compound found in a variety of foods and beverages, and is also formed endogenously in the human body.[1] As a derivative of tryptophan, its presence and concentration are of interest in food science, nutrition, and pharmacology. Accurate and reliable analytical methods are crucial for understanding its dietary intake, metabolism, and potential physiological effects. This document outlines validated protocols for the extraction, separation, and quantification of THCCA.

Analytical Methods Overview

Two primary analytical methods are detailed:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers high sensitivity and selectivity for the direct analysis of THCCA without the need for derivatization. It is particularly suitable for food and beverage matrices.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high specificity and structural confirmation. Due to the low volatility of THCCA, a derivatization step is required to convert it into a more volatile compound suitable for GC analysis.[4]

Method 1: HPLC with Fluorescence Detection (HPLC-FLD)

This method is ideal for the routine quantification of THCCA in food and beverage samples.

Data Presentation: HPLC-FLD Method Performance
ParameterValueReference
Linearity Range 0.05 - 5 µg/mL[3]
Limit of Detection (LOD) 10 ng/mL[3]
Limit of Quantification (LOQ) 30 ng/mL[3]
Recovery 85-95%[3]
Precision (RSD) < 5%[3]
Experimental Protocol: HPLC-FLD

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of THCCA from liquid food matrices such as fruit juices, beer, and wine.[2][3]

  • Materials:

    • Benzenesulfonic acid strong cation-exchange SPE cartridges (e.g., 500 mg, 3 mL)

    • Methanol (HPLC grade)

    • Deionized water

    • 0.1 M HCl

    • Elution solvent: 5% ammonia in methanol

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Sample pH Adjustment: Adjust the pH of the liquid sample to ~2.0 with 0.1 M HCl.

    • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to remove particulate matter.

    • SPE Cartridge Conditioning:

      • Wash the SPE cartridge with 5 mL of methanol.

      • Equilibrate the cartridge with 5 mL of deionized water.

      • Further equilibrate with 5 mL of 0.1 M HCl.

    • Sample Loading: Load 10 mL of the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Washing:

      • Wash the cartridge with 5 mL of 0.1 M HCl to remove interfering acidic and neutral compounds.

      • Wash the cartridge with 5 mL of methanol to remove non-polar interferences.

    • Elution: Elute the retained THCCA with 5 mL of 5% ammonia in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the HPLC mobile phase.

SPE_Workflow Sample Adjust Sample pH to 2.0 Centrifuge Centrifuge Sample Sample->Centrifuge Load Load Sample onto Cartridge Centrifuge->Load Condition Condition SPE Cartridge (Methanol, Water, 0.1M HCl) Condition->Load Wash1 Wash with 0.1M HCl Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with 5% Ammonia in Methanol Wash2->Elute Evaporate Evaporate and Reconstitute Elute->Evaporate Analysis HPLC-FLD Analysis Evaporate->Analysis

Caption: Solid-Phase Extraction Workflow for THCCA.

2. HPLC-FLD Analysis

  • Instrumentation:

    • HPLC system with a fluorescence detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of 20% acetonitrile and 80% 50 mM sodium phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Fluorescence Detection:

      • Excitation Wavelength: 270 nm

      • Emission Wavelength: 340 nm

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly specific and provides structural confirmation of THCCA, making it suitable for complex matrices and confirmatory analysis.

Data Presentation: GC-MS Method Performance
ParameterValueReference
Derivatization N-methoxycarbonyl methyl ester[4]
Ionization Mode Electron Impact (EI)[4]
Key Mass Fragments (m/z) 288 (M+), 229, 172, 130[4]
Limit of Detection (LOD) 5 ng/mL (in-sample)[4]
Precision (RSD) < 10%[4]
Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

This protocol involves an initial extraction followed by a two-step derivatization to form the N-methoxycarbonyl methyl ester of THCCA.[4]

  • Materials:

    • Sample extract (from SPE or liquid-liquid extraction)

    • Methyl chloroformate

    • Diazomethane solution (handle with extreme caution in a fume hood)

    • Methanol

    • Pyridine

    • Hexane

    • Vortex mixer

    • Heating block

  • Procedure:

    • Initial Extraction: Extract THCCA from the sample matrix using a suitable method (e.g., the SPE protocol described above). Evaporate the extract to dryness.

    • Esterification (Step 1):

      • To the dried extract, add 200 µL of methanol and 50 µL of pyridine.

      • Add 50 µL of methyl chloroformate and vortex for 1 minute.

      • Allow the reaction to proceed at room temperature for 5 minutes.

    • Methylation (Step 2):

      • Carefully add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed.

      • Allow the reaction to stand for 10 minutes at room temperature.

    • Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the derivatized residue in 100 µL of hexane for GC-MS analysis.

Derivatization_Workflow Start Dried Sample Extract Step1 Add Methanol, Pyridine, and Methyl Chloroformate Start->Step1 Esterification Step2 Add Diazomethane Solution Step1->Step2 Methylation Evap Evaporate to Dryness Step2->Evap Recon Reconstitute in Hexane Evap->Recon Analysis GC-MS Analysis Recon->Analysis

Caption: Derivatization Workflow for GC-MS Analysis.

2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute

      • Ramp to 280°C at 10°C/min

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Scan Range: m/z 50-350

Logical Relationship of Analytical Steps

The following diagram illustrates the logical flow from sample to final analytical result for both HPLC-FLD and GC-MS methods.

Logical_Flow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result RawSample Raw Sample (e.g., Beverage, Urine) SPE Solid-Phase Extraction RawSample->SPE HPLC HPLC-FLD SPE->HPLC Derivatization Derivatization SPE->Derivatization Quantification Quantification of THCCA HPLC->Quantification GCMS GC-MS GCMS->Quantification Derivatization->GCMS

Caption: Overall analytical workflow for THCCA.

References

Application Notes and Protocols for the HPLC Analysis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA) is a condensation product of tryptophan and formaldehyde. It is found in a variety of foods and beverages, particularly those that have undergone fermentation or heat processing.[1][2] THCA and its methylated analog, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA), are of interest to researchers due to their potential physiological effects and their presence in biological matrices such as urine and milk.[2] Accurate and sensitive quantification of THCA is crucial for food safety, metabolism studies, and drug development. This document provides a detailed protocol for the analysis of THCA using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a commonly employed and reliable method.[1][3]

Principle of the Method

This method involves the extraction and purification of THCA from the sample matrix using solid-phase extraction (SPE), followed by separation and quantification using reversed-phase HPLC with fluorescence detection. The intrinsic fluorescence of the β-carboline structure allows for sensitive and selective detection.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of THCA. These values are representative and may vary depending on the specific instrumentation, column, and laboratory conditions.

Parameter1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA)1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA)
Typical Retention Time 4 - 6 minutes5 - 7 minutes
Linearity Range 5 - 500 ng/mL5 - 500 ng/mL
Limit of Detection (LOD) ~1 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~5 ng/mL~5 ng/mL
Fluorescence Ex/Em 270 - 280 nm / 340 - 350 nm270 - 280 nm / 340 - 350 nm

Experimental Protocols

Materials and Reagents
  • Standards: 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA) and 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) reference standards.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, deionized).

  • Reagents: Formic acid, Hydrochloric acid, Sodium hydroxide, Phosphate buffer.

  • Solid-Phase Extraction (SPE): Strong cation-exchange cartridges (e.g., benzenesulfonic acid bonded silica, 500 mg).[1][3]

  • Filters: 0.45 µm syringe filters for sample clarification.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of THCA and MTCA reference standards in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase to cover the desired calibration range (e.g., 5, 10, 50, 100, 250, 500 ng/mL).

Sample Preparation (Solid-Phase Extraction)

This protocol is a general guideline and may need optimization depending on the sample matrix (e.g., food homogenate, urine).

  • Sample Pre-treatment:

    • Liquid Samples (e.g., beverages, urine): Acidify the sample to approximately pH 2-3 with hydrochloric acid. Centrifuge to remove any particulates.

    • Solid/Semi-solid Samples (e.g., food): Homogenize the sample with an appropriate extraction solvent (e.g., methanol/water mixture). Centrifuge the homogenate and collect the supernatant. Dilute the supernatant with acidified water (pH 2-3).

  • SPE Cartridge Conditioning: Condition the strong cation-exchange SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of acidified water (pH 2-3).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of acidified water (pH 2-3) to remove unretained matrix components, followed by 5 mL of methanol to remove less polar interferences.

  • Elution: Elute the retained THCA and MTCA with 5 mL of a methanolic solution containing a small percentage of a strong base (e.g., 2-5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps Sample Liquid or Solid Sample Acidify Acidify to pH 2-3 Sample->Acidify Centrifuge Centrifuge/Clarify Acidify->Centrifuge Condition Condition Cartridge (Methanol, Acidified Water) Centrifuge->Condition Load Load Sample Condition->Load Wash1 Wash with Acidified Water Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with Basic Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter To_HPLC Inject into HPLC Filter->To_HPLC

Solid-Phase Extraction Workflow for THCA Analysis.
HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a degasser, pump, autosampler, column oven, and fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 50% B

      • 10-12 min: 50% to 10% B

      • 12-15 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Fluorescence Detector Settings:

      • Excitation Wavelength: 275 nm.

      • Emission Wavelength: 345 nm.

  • Data Analysis:

    • Identify the peaks for THCA and MTCA in the sample chromatograms by comparing their retention times with those of the standards.

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

    • Quantify the amount of THCA and MTCA in the samples by interpolating their peak areas from the calibration curve.

HPLC_Analysis_Workflow cluster_hplc HPLC System cluster_data Data Processing Autosampler Autosampler (Injects 20 µL Sample) Pump Pump (1.0 mL/min Gradient) Autosampler->Pump Column C18 Column (Separation at 30°C) Pump->Column Detector Fluorescence Detector (Ex: 275 nm, Em: 345 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Quantification Quantify Sample Concentration Peak_Integration->Quantification Calibration Construct Calibration Curve (Standards) Calibration->Quantification

HPLC Analysis and Data Processing Workflow.

Signaling Pathways and Logical Relationships

While THCA itself is not a direct signaling molecule in a well-defined pathway, its formation is a result of the Pictet-Spengler condensation reaction between tryptophan (an essential amino acid) and an aldehyde, often formaldehyde. This relationship is crucial for understanding its origin in biological systems and food products.

Logical_Relationship Tryptophan Tryptophan (from diet, protein metabolism) Condensation Pictet-Spengler Condensation Tryptophan->Condensation Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Condensation THCA 1,2,3,4-Tetrahydro-β-carboline- 3-carboxylic acid (THCA) Condensation->THCA

Formation of THCA via Pictet-Spengler Condensation.

References

Application Note: Quantification of Tetrahydroberberine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tetrahydroberberine (THB), also known as Canadine, is a primary and pharmacologically active metabolite of berberine, a well-known alkaloid isolated from various medicinal herbs.[1][2] Unlike its parent compound, berberine, THB exhibits distinct biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, and acts as a Ca2+ channel blocker.[2] Given its therapeutic potential and its role as a key metabolite, the accurate quantification of THB in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This application note provides a detailed protocol for the sensitive and selective quantification of THB in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold-standard bioanalytical technique.

Analytical Methodologies

The quantification of berberine and its metabolites, including THB, is most effectively achieved using LC-MS/MS. This technique offers superior sensitivity and selectivity compared to other methods like HPLC-UV, allowing for the detection of low-concentration analytes in complex biological matrices.[3][4] The sample preparation is a critical step to remove interferences and enrich the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][6] The protocol outlined below employs a combination of protein precipitation and solid-phase extraction to ensure a clean sample extract for robust and reproducible analysis.

Experimental Workflow

The overall workflow for the quantification of Tetrahydroberberine from a biological sample involves several key stages, from sample collection to data analysis.

Experimental_Workflow cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Analysis & Data Processing A 1. Plasma Sample Collection B 2. Addition of Internal Standard (IS) A->B C 3. Protein Precipitation (e.g., Acetonitrile) B->C Begin Extraction D 4. Centrifugation C->D E 5. Solid-Phase Extraction (SPE) D->E F 6. Elution & Evaporation E->F G 7. Reconstitution F->G H 8. LC-MS/MS Injection & Analysis G->H Inject Sample I 9. Data Acquisition (MRM Mode) H->I J 10. Quantification (Standard Curve) I->J K 11. Pharmacokinetic Parameter Calculation J->K

Caption: A typical bioanalytical workflow for THB quantification.

Detailed Experimental Protocol: LC-MS/MS Quantification of THB in Plasma

This protocol is a representative method and may require optimization for specific laboratory conditions and instrumentation.

1. Materials and Reagents

  • Tetrahydroberberine (THB) reference standard

  • Tetrahydropalmatine or other suitable internal standard (IS)

  • LC-MS grade Acetonitrile, Methanol, and Water

  • Formic Acid

  • Ammonium Formate

  • Human Plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)[7]

  • Microcentrifuge tubes

  • Glass test tubes

2. Preparation of Standard and Stock Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve THB and IS in methanol to prepare individual primary stock solutions.

  • Working Stock Solutions: Prepare serial dilutions of the THB primary stock solution with 50:50 (v/v) methanol:water to create working stocks for calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the IS primary stock with methanol.

3. Sample Preparation

  • Aliquot 200 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS working solution (e.g., 50 ng/mL) to all tubes except for the blank matrix. Vortex for 10 seconds.

  • Add 600 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.[4]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean glass tube and dilute with 1 mL of water containing 0.1% formic acid to ensure proper binding to the SPE sorbent.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Load the diluted supernatant onto the cartridges.

    • Wash the cartridges with 1 mL of water, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for analysis.

4. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)[4]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water[4]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate.

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM). Transitions for THB and IS must be optimized by direct infusion. A hypothetical transition for THB (C20H21NO4, MW ~339.4) would be m/z 340.1 -> 192.1.

5. Method Validation The method should be validated according to regulatory guidelines, assessing linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[3]

Quantitative Data Summary

While specific pharmacokinetic data for THB is limited in publicly available literature, the data for berberine and its other major metabolites in rats provide a crucial reference for understanding its in-vivo disposition.[8][9] Berberine is rapidly and extensively metabolized, with phase II metabolites being predominant in circulation.[8]

AnalyteDose (Oral, mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-48h) (ng·h/mL)Absolute Bioavailability (%)Reference
Berberine48.20.81 ± 0.220.29 ± 0.101.15 ± 0.380.37 ± 0.11%[8][9]
Berberrubine (M1)48.21.34 ± 0.350.33 ± 0.082.59 ± 0.65-[8][9]
Demethyleneberberine (M2)48.20.90 ± 0.290.58 ± 0.202.37 ± 0.64-[8][9]
Jatrorrhizine (M3)48.20.35 ± 0.120.46 ± 0.140.82 ± 0.32-[8][9]
Berberrubine-9-O-β-D-glucuronide (M7)48.216.7 ± 4.100.79 ± 0.2066.8 ± 15.6-[8][9]

Data represents mean ± SD (n=6) from studies in rats.

Proposed Signaling Pathway of Tetrahydroberberine

THB has been reported to act as an antioxidant and a Ca2+ channel blocker, suggesting its involvement in cellular pathways related to oxidative stress and calcium homeostasis.[2] These actions may contribute to its neuroprotective and cardioprotective effects.

Signaling_Pathway THB Tetrahydroberberine (THB) Ca_Channel Voltage-Gated Ca2+ Channels THB->Ca_Channel Inhibits ROS Reactive Oxygen Species (ROS) THB->ROS Scavenges Ca_Influx Intracellular Ca2+ Influx Ca_Channel->Ca_Influx Oxidative_Stress Oxidative Stress & Cell Damage Ca_Influx->Oxidative_Stress Contributes to ROS->Oxidative_Stress Neuroprotection Neuroprotection & Cardioprotection Oxidative_Stress->Neuroprotection

Caption: Proposed mechanism of THB's protective effects.

Conclusion

This application note provides a comprehensive framework for the quantification of Tetrahydroberberine in biological samples, primarily focusing on a detailed LC-MS/MS protocol for plasma analysis. The provided workflow, protocol, and data tables serve as a valuable resource for researchers in pharmacology and drug development. The high sensitivity and specificity of the described method are essential for accurately characterizing the pharmacokinetic profile of THB, thereby facilitating further investigation into its therapeutic potential.

References

Application Note: Protocol for the Extraction and Quantification of Total Hydrophilic Bile Acids (THBC) from Fruit Juices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable protocol for the extraction and quantification of Total Hydrophilic Bile Acids (THBC) from various fruit juice matrices. Bile acids are increasingly recognized as significant signaling molecules in metabolic regulation. While their analysis in biological fluids is well-established, methods for their extraction from complex food matrices like fruit juices are less common. This protocol employs a sample preparation procedure involving centrifugation and dilution, followed by Solid-Phase Extraction (SPE) for the selective isolation and concentration of hydrophilic bile acids. Quantification is achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), providing high sensitivity and specificity. This method is intended for researchers, scientists, and drug development professionals investigating the presence and potential physiological effects of bile acids in food products.

Introduction

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver.[1] Beyond their classical role in fat digestion, they function as critical signaling molecules that regulate lipid, glucose, and energy metabolism through receptors like the Farnesoid X Receptor (FXR) and TGR5.[2][3] The composition of the bile acid pool, particularly the balance between hydrophobic and hydrophilic species, is crucial for maintaining metabolic homeostasis. Hydrophilic bile acids, such as cholic acid, chenodeoxycholic acid, and their taurine and glycine conjugates, are generally considered less cytotoxic than their hydrophobic counterparts.[4][5]

The analysis of bile acids in fruit juices presents a unique analytical challenge due to the complex matrix, which is rich in potential interferences such as sugars, organic acids, pigments, and pulp.[6][7] These components can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry and potentially compromising the accuracy of quantification.[5][8]

This protocol provides a comprehensive workflow for the selective extraction of THBC from fruit juices, adapting established solid-phase extraction techniques to overcome matrix-related challenges. The subsequent analysis by HPLC-MS/MS ensures reliable and sensitive quantification, making this method suitable for high-throughput screening and detailed metabolic studies.[8]

Materials and Reagents
  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • SPE Cartridges: Reversed-phase C18 SPE cartridges (e.g., 500 mg, 6 mL).

  • Bile Acid Standards: Cholic acid (CA), Chenodeoxycholic acid (CDCA), Glycocholic acid (GCA), Taurocholic acid (TCA), Glycochenodeoxycholic acid (GCDCA), Taurochenodeoxycholic acid (TCDCA), Ursodeoxycholic acid (UDCA), and corresponding isotope-labeled internal standards (e.g., TCA-d4).

  • Fruit Juice Samples: Apple, orange, grape, etc.

  • Equipment: Benchtop centrifuge, vortex mixer, nitrogen evaporator or vacuum concentrator, analytical balance, precision pipettes.

Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column suitable for bile acid separation (e.g., 2.1 x 100 mm, 1.8 µm).

Experimental Protocols

Sample Pre-treatment
  • Clarification: Centrifuge 10 mL of the fruit juice sample at 4,000 x g for 15 minutes at 4°C to pellet pulp and suspended solids.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Dilution & Spiking: Dilute 1 mL of the clarified juice with 4 mL of LC-MS grade water. Add an internal standard (IS) mixture (e.g., TCA-d4 at 100 ng/mL) to the diluted sample to correct for matrix effects and variations during sample processing. Vortex for 30 seconds.

Solid-Phase Extraction (SPE)

The SPE procedure is designed to concentrate the bile acids and remove polar interferences like sugars and organic acids.

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.

  • Loading: Load the 5 mL of the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove sugars and other highly polar interferences. Follow with a wash of 5 mL of 15% aqueous methanol to remove less polar interferences.

  • Elution: Elute the target hydrophilic bile acids from the cartridge with 5 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex thoroughly and transfer to an autosampler vial for analysis.

HPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% Formic Acid.

    • Gradient: A typical gradient starts at 30% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). MRM transitions for each target bile acid and internal standard must be optimized by direct infusion.

    • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.

Data Analysis and Quantification

Calibration curves are generated by analyzing known concentrations of bile acid standards prepared in the reconstitution solvent. The concentration of each hydrophilic bile acid in the fruit juice sample is determined by comparing the peak area ratio of the analyte to the internal standard against the corresponding calibration curve. The Total Hydrophilic Bile Acid Concentration (THBC) is calculated by summing the concentrations of all individual quantified hydrophilic bile acids.

Data Presentation

Quantitative data should be organized into clear and concise tables for comparison and analysis.

Table 1: Target Hydrophilic Bile Acids and their Abbreviations.

Bile Acid Abbreviation Type
Cholic Acid CA Primary
Chenodeoxycholic Acid CDCA Primary
Glycocholic Acid GCA Conjugated
Taurocholic Acid TCA Conjugated
Glycochenodeoxycholic Acid GCDCA Conjugated
Taurochenodeoxycholic Acid TCDCA Conjugated

| Ursodeoxycholic Acid | UDCA | Secondary |

Table 2: Optimized Solid-Phase Extraction (SPE) Protocol Parameters.

Step Solvent/Solution Volume Flow Rate (mL/min)
Conditioning Methanol 5 mL 2-3
Equilibration LC-MS Grade Water 5 mL 2-3
Sample Load Diluted Juice with IS 5 mL 1-2
Wash 1 LC-MS Grade Water 5 mL 2-3
Wash 2 15% Aqueous Methanol 5 mL 2-3

| Elution | Methanol | 5 mL | 1-2 |

Table 3: Hypothetical Recovery and Matrix Effect Data for THBC Analysis in Orange Juice. (Note: This data is for illustrative purposes. Actual values must be determined experimentally.)

Analyte Fortification Level (ng/mL) Recovery (%) Matrix Effect (%)
GCA 10 95.2 -8.5
TCA 10 98.1 -5.3
GCDCA 10 92.5 -11.2

| TCDCA | 10 | 94.8 | -9.1 |

Table 4: Hypothetical THBC Concentrations in Commercial Fruit Juices. (Note: This data is for illustrative purposes. Actual values must be determined experimentally.)

Fruit Juice Type Total Hydrophilic Bile Acids (THBC) (ng/mL)
Apple Juice 15.8
Orange Juice 22.5
Grape Juice 9.3

| Cranberry Juice | 12.1 |

Visualizations

Experimental Workflow Diagram

THBC_Extraction_Workflow cluster_SPE Solid-Phase Extraction (SPE) Sample Fruit Juice Sample Centrifuge Centrifuge & Filter (4000 x g, 15 min) Sample->Centrifuge Dilute Dilute (1:4) & Spike with Internal Standard Centrifuge->Dilute Load Load Sample Dilute->Load Condition Condition (MeOH, H2O) Wash Wash (H2O, 15% MeOH) Elute Elute (MeOH) Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS HPLC-MS/MS Analysis Evaporate->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for THBC extraction and analysis from fruit juices.

Bile Acid Signaling Pathway Diagram

This diagram illustrates a key biological context for bile acid analysis, the Farnesoid X Receptor (FXR) signaling pathway, which is the primary mechanism by which bile acids regulate their own synthesis in hepatocytes.

FXR_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus BA Bile Acids (e.g., CDCA, CA) FXR FXR BA->FXR binds Complex FXR-RXR Heterodimer FXR->Complex dimerizes with RXR RXR DNA DNA (Bile Acid Response Element) Complex->DNA binds to SHP SHP Gene Transcription DNA->SHP activates CYP7A1 CYP7A1 Gene (Rate-limiting enzyme) SHP->CYP7A1 represses

Caption: The Farnesoid X Receptor (FXR) signaling pathway in the liver.

References

Application of Tetrahydrobiopterin (THBC) in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydrobiopterin (THBC), also known as BH4, is a naturally occurring and essential enzymatic cofactor vital for several critical metabolic pathways in the central nervous system (CNS).[1] Its primary roles include the synthesis of monoamine neurotransmitters such as dopamine and serotonin, and the production of nitric oxide (NO).[2][3] Emerging research has highlighted the significant involvement of THBC in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). Dysregulation of THBC metabolism, often linked to oxidative stress, presents a promising therapeutic target for these debilitating conditions.[3] These application notes provide a comprehensive overview of the role of THBC in neurodegenerative disease research, complete with quantitative data, detailed experimental protocols, and pathway diagrams to guide researchers in this field.

THBC in Neurodegenerative Diseases: A Quantitative Perspective

Alterations in THBC levels have been observed in both the cerebrospinal fluid (CSF) and brain tissue of patients with neurodegenerative diseases, suggesting its potential as a biomarker and therapeutic target.

DiseaseSample TypeTHBC/Biopterin Concentration (Patient)THBC/Biopterin Concentration (Control)Reference
Alzheimer's Disease CSF13.5 pmol/mL (Total Biopterin)18.9 pmol/mL (Total Biopterin)[4]
Parkinson's Disease CSFSignificantly Increased (BH4)-[2]
Parkinson's Disease Brain Tissue (Caudate Nucleus)Significantly Reduced (BH4)-[2]
Parkinson's Disease Ventricular CSF15.6 ± 0.5 pmol/ml (Total Biopterin)21.3 ± 1.4 pmol/ml (Total Biopterin)[5]

Note: Direct quantitative data for THBC levels in ALS patients is not yet well-established in the literature. However, the strong evidence of oxidative stress in ALS pathogenesis suggests a likely depletion of THBC due to its high susceptibility to oxidation.[6][7]

Key Signaling Pathways Involving THBC

THBC is a critical cofactor for three aromatic amino acid hydroxylases and all isoforms of nitric oxide synthase. Its availability directly impacts the synthesis of key neurotransmitters and signaling molecules.

THBC_Signaling_Pathways GTP GTP GCH1 GTP Cyclohydrolase I (Rate-limiting enzyme) GTP->GCH1 Dihydroneopterin_TP 7,8-Dihydroneopterin Triphosphate GCH1->Dihydroneopterin_TP PTPS 6-Pyruvoyl-tetrahydropterin Synthase Dihydroneopterin_TP->PTPS Intermediate Intermediate PTPS->Intermediate SR Sepiapterin Reductase Intermediate->SR THBC THBC (BH4) SR->THBC TH Tyrosine Hydroxylase THBC->TH TPH Tryptophan Hydroxylase THBC->TPH NOS Nitric Oxide Synthase (NOS) THBC->NOS Tyrosine Tyrosine Tyrosine->TH L_DOPA L-DOPA TH->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Tryptophan Tryptophan Tryptophan->TPH Five_HTP 5-Hydroxytryptophan TPH->Five_HTP Serotonin Serotonin Five_HTP->Serotonin Arginine L-Arginine Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline

Caption: THBC Biosynthesis and Cofactor Function.

Experimental Protocols

Measurement of Biopterins in Cerebrospinal Fluid (CSF) by HPLC

This protocol outlines the simultaneous measurement of THBC (BH4), dihydrobiopterin (BH2), and biopterin (B) in CSF using High-Performance Liquid Chromatography (HPLC) with fluorescence and electrochemical detection.[1][8]

Materials:

  • CSF samples

  • HPLC system with fluorescence and coulometric electrochemical detectors

  • C18 reverse-phase column

  • Mobile phase: e.g., 50 mM sodium acetate, 5% methanol, pH 5.2

  • Perchloric acid (PCA)

  • Dithioerythritol (DTE)

  • Iodine solution (for oxidation)

  • Sodium thiosulfate solution

  • Biopterin standards (BH4, BH2, B)

Procedure:

  • Sample Preparation:

    • Thaw frozen CSF samples on ice.

    • To 100 µL of CSF, add 10 µL of an antioxidant solution (e.g., 10 mM DTE in 0.1 M HCl) to prevent auto-oxidation of reduced biopterins.

    • Deproteinize the sample by adding 10 µL of 2 M PCA.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject 20-50 µL of the prepared sample into the HPLC system.

    • Separate biopterins on the C18 column using the specified mobile phase at a constant flow rate.

    • For total biopterin measurement, an offline oxidation step is required before injection. Mix the sample with an iodine solution to convert all reduced biopterins to the oxidized, fluorescent form (biopterin). The reaction is then stopped with sodium thiosulfate.

    • For direct measurement of BH4 and BH2, use an electrochemical detector in series with a fluorescence detector. The electrochemical detector oxidizes the reduced pterins post-column, allowing for their detection by the fluorescence detector.

  • Data Analysis:

    • Quantify the concentrations of BH4, BH2, and biopterin by comparing the peak areas to a standard curve generated from known concentrations of the biopterin standards.

HPLC_Protocol_Workflow start Start: CSF Sample add_antioxidant Add Antioxidant (DTE) start->add_antioxidant deproteinize Deproteinize (PCA) add_antioxidant->deproteinize centrifuge Centrifuge & Filter deproteinize->centrifuge hplc_injection Inject into HPLC centrifuge->hplc_injection separation C18 Column Separation hplc_injection->separation detection Electrochemical & Fluorescence Detection separation->detection data_analysis Data Analysis detection->data_analysis end End: Biopterin Concentrations data_analysis->end

Caption: Workflow for CSF Biopterin Analysis by HPLC.

Assay of GTP Cyclohydrolase I (GCH1) Activity in Brain Tissue

This protocol describes the measurement of GCH1 activity, the rate-limiting enzyme in THBC synthesis, in brain homogenates. The assay is based on the quantification of dihydroneopterin triphosphate, the product of the GCH1-catalyzed reaction.[9][10]

Materials:

  • Brain tissue samples

  • Homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing protease inhibitors)

  • GTP solution

  • Iodine solution

  • Alkaline phosphatase

  • HPLC system with fluorescence detection

  • Neopterin standard

Procedure:

  • Tissue Homogenization:

    • Homogenize brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant for the enzyme assay.

  • Enzymatic Reaction:

    • Incubate the tissue supernatant with a saturating concentration of GTP at 37°C for 60 minutes.

  • Oxidation and Dephosphorylation:

    • Stop the reaction by adding acid.

    • Oxidize the product, dihydroneopterin triphosphate, to neopterin triphosphate by adding an acidic iodine solution.

    • Stop the oxidation by adding ascorbic acid.

    • Dephosphorylate neopterin triphosphate to neopterin by incubating with alkaline phosphatase.

  • HPLC Analysis:

    • Inject the final reaction mixture into an HPLC system equipped with a fluorescence detector.

    • Separate neopterin on a C18 column.

  • Data Analysis:

    • Quantify the amount of neopterin produced by comparing the peak area to a neopterin standard curve.

    • Calculate GCH1 activity as pmol of neopterin formed per mg of protein per hour.

Immunohistochemical Detection of Tyrosine Hydroxylase (TH) in Brain Sections

This protocol provides a method for the visualization of tyrosine hydroxylase, a key enzyme in dopamine synthesis for which THBC is a cofactor, in brain tissue sections.[11][12]

Materials:

  • Fixed brain tissue sections (e.g., paraffin-embedded or cryosections)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit polyclonal)

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Antigen Retrieval (for paraffin sections):

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Immunostaining:

    • Wash sections in PBS.

    • Incubate sections in blocking solution for 1 hour at room temperature to block non-specific binding sites.

    • Incubate sections with the primary anti-TH antibody diluted in blocking solution overnight at 4°C.

    • Wash sections extensively in PBS.

    • Incubate sections with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash sections in PBS.

    • Counterstain nuclei with DAPI.

    • Mount coverslips using an appropriate mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence microscope with appropriate filter sets for the chosen fluorophores.

Measurement of Nitric Oxide Synthase (NOS) Activity

This protocol describes a colorimetric assay to measure NOS activity in cell or tissue lysates based on the Griess reaction, which detects nitrite, a stable and oxidized product of nitric oxide.[2][10]

Materials:

  • Cell or tissue lysates

  • NOS assay buffer

  • NADPH

  • L-arginine

  • Calmodulin (for nNOS and eNOS)

  • Griess reagents (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Nitrite standard solution

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates in a suitable buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

  • NOS Reaction:

    • In a 96-well plate, add the cell or tissue lysate.

    • Initiate the reaction by adding a reaction mixture containing NOS assay buffer, NADPH, L-arginine, and calmodulin (if required).

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Griess Reaction:

    • Add Griess Reagent 1 (sulfanilamide) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent 2 (N-(1-Naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 5-10 minutes. A purple color will develop in the presence of nitrite.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to a nitrite standard curve.

    • Express NOS activity as pmol of nitrite produced per minute per mg of protein.

NOS_Activity_Assay_Workflow start Start: Cell/Tissue Lysate add_reaction_mix Add Reaction Mix (L-arginine, NADPH, etc.) start->add_reaction_mix incubate_37 Incubate at 37°C add_reaction_mix->incubate_37 add_griess_1 Add Griess Reagent 1 incubate_37->add_griess_1 incubate_rt_1 Incubate at RT add_griess_1->incubate_rt_1 add_griess_2 Add Griess Reagent 2 incubate_rt_1->add_griess_2 incubate_rt_2 Incubate at RT add_griess_2->incubate_rt_2 measure_absorbance Measure Absorbance (540 nm) incubate_rt_2->measure_absorbance data_analysis Data Analysis measure_absorbance->data_analysis end End: NOS Activity data_analysis->end

Caption: Workflow for Nitric Oxide Synthase (NOS) Activity Assay.

Conclusion and Future Directions

The study of THBC in neurodegenerative diseases is a rapidly evolving field. The evidence strongly suggests that disruptions in THBC metabolism contribute to the pathogenesis of diseases like Alzheimer's and Parkinson's, and likely ALS, through mechanisms involving neurotransmitter depletion and increased oxidative stress. The protocols provided here offer a foundation for researchers to investigate the role of THBC and its associated enzymatic pathways. Future research should focus on elucidating the precise mechanisms of THBC dysregulation in different neurodegenerative conditions, exploring the therapeutic potential of THBC supplementation or modulation of its biosynthetic pathways, and validating THBC as a reliable biomarker for disease diagnosis and progression. The continued development of sensitive and robust analytical methods will be crucial for advancing our understanding and developing novel therapeutic strategies targeting the THBC pathway.

References

Application Notes and Protocols for 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) in cancer research, detailing its mechanism of action and providing protocols for relevant in vitro assays.

Introduction

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA) is a naturally occurring tricyclic indole alkaloid found in various foods and beverages. The (3S)-stereoisomer of THCA has garnered significant interest in cancer research due to its demonstrated cytotoxic and pro-apoptotic activities in cancer cells.[1][2] This document outlines the current understanding of THCA's anticancer effects and provides detailed protocols for its investigation.

Mechanism of Action

The primary anticancer mechanism of (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid involves the induction of apoptosis in cancer cells through the intrinsic pathway, largely mediated by the suppression of the NF-κB signaling pathway.[1][2]

Key molecular events include:

  • Inhibition of NF-κB Activation: THCA suppresses the activation of NF-κB, a transcription factor that plays a crucial role in promoting cell survival and inhibiting apoptosis.[1][2]

  • Modulation of Bcl-2 Family Proteins: It leads to the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.

  • Loss of Mitochondrial Membrane Potential: The altered balance of Bcl-2 family proteins results in the disruption of the mitochondrial membrane potential.[1][2]

  • Caspase Activation: The loss of mitochondrial integrity leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 and -8 (executioner caspases), ultimately leading to programmed cell death.[1][2]

Data Presentation

Table 1: In Vitro Effects of (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid on Human Colorectal Carcinoma (HCT-8) Cells
ParameterConcentration (µM)ResultReference
Cell Viability 456.18% of control[1]
114.4%[3]
Apoptotic Rate 216.5%[3]
420.5%[3]
Mitochondrial Membrane Potential Not specifiedSignificant decrease (62.09 ± 3% compared to untreated)[1]
Bax Expression Not specifiedSignificantly increased[1]
Bcl-2 Expression Not specifiedDecreased[1]
Caspase-3, -8, -9 Activation Not specifiedActivated[1][2]
NF-κB Activation Not specifiedSuppressed[1][2]
Table 2: Cytotoxicity (IC₅₀ in µM) of Selected Tetrahydro-β-carboline Derivatives in Various Cancer Cell Lines
DerivativeA549 (Lung)HepG2 (Liver)HCT116 (Colon)MDA-MB-231 (Breast)Reference
Compound 8 4.58---[4]
Compound 16 5.43---[4]
Derivative 5j ----[5]
Derivative 6e ----[5]
Derivative 6j ----[5]
Derivative 12f ----[5]

Note: The derivatives in Table 2 are structurally related to THCA and illustrate the broader potential of the tetrahydro-β-carboline scaffold. For specific structures of these derivatives, please refer to the cited literature.

Visualizations

THCA_Apoptosis_Pathway THCA-Induced Apoptotic Signaling Pathway THCA 1,2,3,4-Tetrahydro-β-carboline- 3-carboxylic acid (THCA) NFkB NF-κB Activation THCA->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) THCA->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) THCA->Bax Up-regulates Apoptosis Apoptosis NFkB->Apoptosis Inhibits Mito Mitochondrial Membrane Potential Disruption Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3_8 Caspase-3 & -8 Activation Casp9->Casp3_8 Casp3_8->Apoptosis

Caption: THCA-induced apoptosis signaling pathway.

Experimental_Workflow General Experimental Workflow for THCA Evaluation cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with THCA (Dose-response & Time-course) start->treat viability Cell Viability Assay (MTT / SRB) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis mito Mitochondrial Membrane Potential Assay (JC-1) treat->mito caspase Caspase Activity Assay treat->caspase western Western Blot Analysis (NF-kB, Bax, Bcl-2, Caspases) treat->western ic50 Determine IC50 viability->ic50 quant Quantify Apoptosis, Protein Expression apoptosis->quant mito->quant caspase->quant western->quant conclusion Conclusion on Mechanism of Action ic50->conclusion quant->conclusion

Caption: General experimental workflow for THCA evaluation.

Experimental Protocols

Cell Viability Assay (SRB Assay)

This protocol is used to determine the cytotoxic effects of THCA on adherent cancer cell lines.

Materials:

  • Adherent cancer cell line (e.g., HCT-8)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • THCA stock solution (in DMSO or PBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of THCA in culture medium. Replace the existing medium with 100 µL of the THCA dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest THCA concentration). Incubate for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with THCA for 24 hours. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay uses the JC-1 dye to measure changes in mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

Materials:

  • Treated and untreated cells

  • JC-1 dye solution

  • Complete culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with THCA for 24 hours.

  • Staining: Incubate the cells with JC-1 dye (final concentration 5 µg/mL) in complete medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry or visualize under a fluorescence microscope. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Caspase Activity Assay

This colorimetric or fluorometric assay measures the activity of caspases-3, -8, and -9.

Materials:

  • Treated and untreated cells

  • Caspase activity assay kit (specific for caspase-3, -8, or -9)

  • Cell lysis buffer

  • Substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3)

  • Microplate reader

Procedure:

  • Cell Lysis: After THCA treatment, lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the specific caspase substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the fold-increase in caspase activity compared to the untreated control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway (Bax, Bcl-2) and NF-κB signaling.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p65, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL reagent and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid demonstrates significant potential as an anticancer agent, primarily by inducing apoptosis in cancer cells through the modulation of the NF-κB and mitochondrial pathways. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of THCA and its derivatives in various cancer models. Further research is warranted to explore its full therapeutic potential.

References

Application Notes and Protocols for the Investigation of Tetrahydrobiocannabiphorol (THBC) as a Potential Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Cannabinoids have emerged as a class of compounds with significant antioxidant properties.[2][3] While the antioxidant activities of major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) have been extensively studied, the potential of other phytocannabinoids remains largely unexplored.[4][5] Tetrahydrobiocannabiphorol (THBC) is a lesser-known cannabinoid, and its antioxidant capacity has not yet been characterized.

These application notes provide a comprehensive experimental framework for the investigation of THBC as a novel antioxidant agent. The protocols detailed herein are based on established methodologies used to evaluate the antioxidant potential of other cannabinoids and natural products.[6][7] This document is intended to guide researchers in the systematic evaluation of THBC, from initial chemical screening to cell-based assays and the elucidation of potential mechanisms of action.

Rationale for Investigating THBC as an Antioxidant

The rationale for exploring the antioxidant potential of THBC is predicated on the known properties of other cannabinoids. The phenolic hydroxyl group present in the molecular structure of many cannabinoids is a key determinant of their antioxidant activity, enabling them to donate a hydrogen atom to scavenge free radicals.[4] Given that THBC shares structural similarities with other antioxidant cannabinoids, it is hypothesized that it may also exhibit free radical scavenging and cytoprotective properties.

Data Presentation

To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables. Below are template tables for recording data from the proposed antioxidant assays.

Table 1: In Vitro Antioxidant Activity of THBC

AssayTHBC (IC₅₀/EC₅₀ in µM)Trolox (Positive Control) (IC₅₀/EC₅₀ in µM)Ascorbic Acid (Positive Control) (IC₅₀/EC₅₀ in µM)
DPPH Radical Scavenging
ABTS Radical Scavenging
Ferric Reducing Antioxidant Power (FRAP)
Oxygen Radical Absorbance Capacity (ORAC)

Table 2: Cellular Antioxidant Activity of THBC in Human Hepatocarcinoma (HepG2) Cells

TreatmentTHBC Concentration (µM)Cellular Antioxidant Activity (CAA) UnitsQuercetin (Positive Control)
Vehicle Control0
THBC
THBC
THBC

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the antioxidant potential of THBC.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Materials:

  • THBC

  • DPPH solution (0.1 mM in methanol)

  • Trolox or Ascorbic Acid (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of THBC in methanol.

  • Create a series of dilutions of THBC and the positive control in methanol.

  • In a 96-well plate, add 50 µL of each dilution to triplicate wells.

  • Add 150 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • THBC

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trolox or Ascorbic Acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of THBC in a suitable solvent (e.g., ethanol or DMSO) and create a series of dilutions.

  • In a 96-well plate, add 10 µL of each dilution to triplicate wells.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity and determine the IC₅₀ value as described for the DPPH assay.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) in cultured cells.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium)

  • Fetal bovine serum (FBS)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • THBC

  • Quercetin (positive control)

  • Black 96-well microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the medium and treat the cells with 100 µL of medium containing various concentrations of THBC or the positive control for 1 hour.

  • Wash the cells with PBS.

  • Add 100 µL of 25 µM DCFH-DA solution to the cells and incubate for 1 hour.

  • Wash the cells with PBS.

  • Add 100 µL of 600 µM AAPH solution to induce oxidative stress.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Calculate the CAA value as described by Wolfe and Liu (2007).

Visualization of Proposed Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflow and potential signaling pathways that may be modulated by THBC.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_mechanistic Mechanistic Studies DPPH DPPH Assay CAA Cellular Antioxidant Activity (CAA) DPPH->CAA ABTS ABTS Assay ABTS->CAA FRAP FRAP Assay FRAP->CAA ORAC ORAC Assay ORAC->CAA ROS Intracellular ROS Measurement CAA->ROS Viability Cell Viability under Oxidative Stress ROS->Viability Nrf2 Nrf2 Pathway Activation Viability->Nrf2 MAPK MAPK Pathway Modulation Viability->MAPK NFkB NF-κB Pathway Inhibition Viability->NFkB THBC THBC Compound THBC->DPPH THBC->ABTS THBC->FRAP THBC->ORAC

Caption: Proposed experimental workflow for evaluating the antioxidant potential of THBC.

Nrf2_Signaling_Pathway THBC THBC ROS Reactive Oxygen Species (ROS) THBC->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Basal State) Keap1->Nrf2 Releases (Oxidative Stress) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription

Caption: Hypothetical modulation of the Nrf2 signaling pathway by THBC.

Conclusion

The protocols and framework presented in these application notes provide a robust starting point for the systematic investigation of the antioxidant properties of THBC. Given the established antioxidant effects of other cannabinoids, it is plausible that THBC may represent a novel and potent antioxidant with therapeutic potential. The successful execution of these experiments will contribute valuable data to the field of cannabinoid research and may pave the way for the development of new antioxidant-based therapies.

References

Application Note: Quantitative Analysis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA) is a tryptophan-derived alkaloid found in a variety of fermented foods and beverages, including wine, beer, and soy sauce.[1][2] It has also been detected in human biological samples such as urine and milk.[3] Interest in THCA stems from its potential biological activities and its role as a precursor to mutagenic N-nitroso compounds.[3] Recent studies have also highlighted its potential as an anti-cancer agent, capable of inducing apoptosis in human colorectal cancer cells.[4] Due to its polar and non-volatile nature as an amino acid, direct analysis by gas chromatography is not feasible. This application note provides a detailed protocol for the quantitative analysis of THCA in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a robust solid-phase extraction (SPE) and chemical derivatization procedure.

Principle

The analytical method involves the isolation of THCA from the sample matrix using solid-phase extraction. To enable GC-MS analysis, the extracted THCA is then subjected to a two-step derivatization process. First, the carboxylic acid group is esterified to form a methyl ester. Second, the secondary amine group is acylated using trifluoroacetic anhydride (TFAA). This derivatization yields a volatile and thermally stable N-trifluoroacetyl methyl ester derivative of THCA, which is then separated, identified, and quantified by GC-MS.[2][5]

Experimental Protocols

Protocol 1: Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of THCA from liquid samples such as wine or fruit juice. Modifications may be required for other matrices.

Apparatus and Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • SPE vacuum manifold

  • pH meter

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Water (deionized or HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

Procedure:

  • Sample pH Adjustment: Take 10 mL of the liquid sample and adjust the pH to 2.5 using 1M HCl.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2.5). Do not allow the cartridge to dry.

  • Sample Loading: Load the pH-adjusted sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the THCA from the cartridge using 5 mL of ethyl acetate.

  • Drying and Reconstitution: Collect the eluate and dry it over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5] Reconstitute the residue in 1 mL of methanol for the derivatization step.

Protocol 2: Chemical Derivatization (N-Trifluoroacetyl Methyl Ester)

This two-step protocol converts the non-volatile THCA into a form suitable for GC-MS analysis.

Reagents:

  • Methanolic HCl (3N)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

Step A: Methyl Esterification

  • Add 200 µL of 3N methanolic HCl to the dried extract from Protocol 1.

  • Seal the reaction vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.

Step B: N-Trifluoroacetylation

  • To the dried methyl ester from Step A, add 100 µL of acetonitrile and 50 µL of trifluoroacetic anhydride (TFAA).[5]

  • Seal the vial and heat at 60°C for 20 minutes.

  • Cool the vial to room temperature.

  • Evaporate the solution to dryness under a stream of nitrogen.[5]

  • Reconstitute the final derivative in 100 µL of ethyl acetate for GC-MS injection.

Protocol 3: GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be necessary depending on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Injection PortSplitless mode
Injector Temperature250°C
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven ProgramInitial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer
Interface Temperature280°C
Ion Source Temp230°C
Ionization ModeElectron Impact (EI) at 70 eV
Mass Rangem/z 50-550
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
SIM Ions (for N-TFA-THCA-Methyl Ester) To be determined from the mass spectrum of a derivatized standard. Key fragments should be selected.

Data Presentation

Quantitative analysis should be performed using a multi-point calibration curve generated from derivatized THCA standards.

Table 1: Example Calibration Curve Data

Concentration (ng/mL)Peak Area (Arbitrary Units)
1015,500
2538,200
5077,100
100152,000
250385,000
Linearity (R²) > 0.995

Table 2: Method Performance Characteristics

ParameterTypical Value
Limit of Detection (LOD)1-5 ng/mL
Limit of Quantification (LOQ)5-15 ng/mL
Precision (%RSD, n=6)< 10%
Accuracy (% Recovery)90-110%

Note: These values are representative and should be experimentally determined for each specific matrix and instrument.

Visualizations

experimental_workflow sample Sample (e.g., Wine, Juice) spe Solid-Phase Extraction (C18 Cartridge) sample->spe Load elution Elution with Ethyl Acetate spe->elution Elute evap1 Evaporation to Dryness (N₂) elution->evap1 Dry deriv Two-Step Derivatization (Esterification & Acylation) evap1->deriv Reconstitute gcms GC-MS Analysis deriv->gcms Inject

Caption: Overall experimental workflow for THCA analysis.

derivatization_reaction cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation thca THCA (1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid) ester THCA Methyl Ester thca->ester + Methanolic HCl (70°C) final_product N-TFA-THCA-Methyl Ester (Volatile Derivative) ester->final_product + TFAA / Acetonitrile (60°C)

Caption: Two-step derivatization of THCA for GC-MS analysis.

apoptosis_pathway THCA THCA NFkB NF-κB Activation THCA->NFkB inhibits Bcl2 Bcl-2 (Anti-apoptotic) THCA->Bcl2 down-regulates Bax Bax (Pro-apoptotic) THCA->Bax up-regulates Casp8 Caspase-8 NFkB->Casp8 inhibits Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by THCA in cancer cells.[4]

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. This document details the experimental protocols for data acquisition and presents a summary of ¹H and ¹³C NMR data.

Introduction

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid is an amino acid derivative that has been isolated from natural sources, such as the leaves of Cichorium endivia.[1][2][3] Its structural elucidation is crucial for understanding its biological activity and for quality control in drug development. NMR spectroscopy is a powerful tool for the unambiguous assignment of its proton and carbon signals. However, the poor solubility of this compound in many common NMR solvents has posed a challenge for its complete spectral characterization.[1] Recent studies have successfully utilized a solvent system of D₂O with drops of F₃CCOOD to overcome this issue, enabling comprehensive 1D and 2D NMR analysis.[1]

Data Presentation

The ¹H and ¹³C NMR spectroscopic data for 3S-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid are summarized below. The data were acquired in D₂O with the addition of F₃CCOOD.[1]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, D₂O + F₃CCOOD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
14.45d16.0
14.67d16.0
34.61t6.0
43.32dd16.0, 6.0
43.54dd16.0, 6.0
57.53d8.0
67.13t7.6
77.22t8.0
87.43d8.0

Data sourced from Zhang et al. (2012).[1]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, D₂O + F₃CCOOD)

PositionChemical Shift (δ) ppm
142.1
357.0
420.9
4a106.9
4b125.8
5118.2
6120.0
7122.9
8111.9
8a137.0
9a128.9
COOH171.5

Data sourced from Zhang et al. (2012).[1]

Experimental Protocols

The following is a detailed protocol for the acquisition of NMR data for 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, based on the successful methods reported in the literature.[1]

1. Sample Preparation

  • Solvent Selection: Due to the poor solubility of the compound, a solvent system of Deuterium oxide (D₂O) with the addition of a few drops of trifluoroacetic acid-d (F₃CCOOD) is recommended.[1] The acid aids in the dissolution of the zwitterionic amino acid.

  • Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the D₂O and F₃CCOOD solvent mixture.

  • Procedure:

    • Accurately weigh the purified 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid into a clean, dry vial.

    • Add the appropriate volume of D₂O.

    • Add F₃CCOOD dropwise while gently vortexing or sonicating until the sample is fully dissolved.

    • Transfer the clear solution into a clean 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: Data can be acquired on a 300 MHz or 400 MHz NMR spectrometer.[1]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ 0.00).[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

  • 2D NMR Experiments: To confirm the assignments, standard 2D NMR experiments such as COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations) should be performed using standard instrument parameters.

3. Data Processing

  • Software: Use standard NMR processing software for data analysis.

  • Processing Steps:

    • Fourier Transformation: Apply an appropriate window function (e.g., exponential) before Fourier transformation.

    • Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

    • Baseline Correction: Apply an automatic or manual baseline correction to the spectra.

    • Referencing: Calibrate the chemical shifts to the internal standard (TMS at 0.00 ppm).

Visualizations

The following diagrams illustrate the molecular structure of the analyte and the general workflow for its NMR analysis.

Caption: Molecular structure of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Weigh Compound Solvent Dissolve in D2O + F3CCOOD Compound->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in Spectrometer Tube->Spectrometer H1_NMR Acquire 1H NMR Spectrometer->H1_NMR C13_NMR Acquire 13C NMR Spectrometer->C13_NMR NMR_2D Acquire 2D NMR (COSY, HSQC) Spectrometer->NMR_2D Processing Fourier Transform, Phase, Baseline Correct H1_NMR->Processing C13_NMR->Processing NMR_2D->Processing Referencing Reference to TMS Processing->Referencing Assignment Assign Signals Referencing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: General workflow for NMR data acquisition and analysis.

References

Application Notes and Protocols: 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA) is a tricyclic indole alkaloid that serves as a versatile chemical intermediate in the synthesis of a wide array of biologically active compounds. Its rigid, conformationally constrained scaffold makes it an attractive starting point for the development of novel therapeutic agents. The core structure of THCA is amenable to substitution at various positions, allowing for the fine-tuning of pharmacological properties. This document provides detailed application notes and experimental protocols for the synthesis of THCA and its derivatization into compounds with potential applications in oncology, infectious diseases, and neurology.

Synthesis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid (THCA)

The primary route for the synthesis of THCA is the Pictet-Spengler reaction, a condensation and subsequent ring closure of a β-arylethylamine (L-tryptophan) with an aldehyde (formaldehyde).[1] This reaction is typically acid-catalyzed and can be performed under various conditions to yield the desired product.

Experimental Protocol: Pictet-Spengler Synthesis of THCA

This protocol outlines the synthesis of THCA from L-tryptophan and formaldehyde.

Materials:

  • L-Tryptophan

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolution of L-Tryptophan: In a 250 mL round-bottom flask, dissolve 10.2 g (50 mmol) of L-tryptophan in 100 mL of distilled water. 2 Addition of Formaldehyde: To the stirred solution, add 4.1 mL (55 mmol) of a 37% aqueous formaldehyde solution.

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid to the reaction mixture until a pH of 1-2 is reached. Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours with continuous stirring.

  • Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour to facilitate precipitation.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold distilled water.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Expected Yield: 70-80%

Derivatization of THCA: A Gateway to Bioactive Molecules

The carboxylic acid and the secondary amine functionalities of THCA provide convenient handles for structural modifications, such as esterification and N-acylation. These modifications have led to the discovery of potent anticancer, antibacterial, and neuroprotective agents.

Experimental Workflow for THCA Derivatization

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_application Application L-Tryptophan L-Tryptophan Pictet-Spengler Reaction Pictet-Spengler Reaction L-Tryptophan->Pictet-Spengler Reaction Formaldehyde Formaldehyde Formaldehyde->Pictet-Spengler Reaction THCA THCA Pictet-Spengler Reaction->THCA Esterification Esterification THCA->Esterification N-Acylation N-Acylation THCA->N-Acylation THCA Esters THCA Esters Esterification->THCA Esters N-Acyl-THCA Derivatives N-Acyl-THCA Derivatives N-Acylation->N-Acyl-THCA Derivatives Bioactive Molecules Bioactive Molecules THCA Esters->Bioactive Molecules N-Acyl-THCA Derivatives->Bioactive Molecules Anticancer Agents Anticancer Agents Bioactive Molecules->Anticancer Agents Antibacterial Agents Antibacterial Agents Bioactive Molecules->Antibacterial Agents Neuroprotective Agents Neuroprotective Agents Bioactive Molecules->Neuroprotective Agents

Caption: General workflow for the synthesis and derivatization of THCA.

Protocol 1: Esterification of THCA

This protocol describes the synthesis of the methyl ester of THCA.

Materials:

  • 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA)

  • Methanol (anhydrous)

  • Thionyl chloride or Sulfuric acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Suspend 2.16 g (10 mmol) of THCA in 50 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add 0.5 mL of thionyl chloride or a few drops of concentrated sulfuric acid with stirring.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Dissolve the residue in 50 mL of dichloromethane and wash with 25 mL of saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with another 25 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester of THCA.

  • Purification (Optional): The product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Protocol 2: N-Acylation of THCA Methyl Ester

This protocol details the N-benzoylation of the THCA methyl ester.

Materials:

  • Methyl 1,2,3,4-tetrahydro-β-carboline-3-carboxylate

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • Reactant Dissolution: Dissolve 2.30 g (10 mmol) of methyl 1,2,3,4-tetrahydro-β-carboline-3-carboxylate and 1.4 mL (12 mmol) of triethylamine in 50 mL of anhydrous dichloromethane in a round-bottom flask.

  • Acylating Agent Addition: Cool the solution in an ice bath and add 1.28 mL (11 mmol) of benzoyl chloride dropwise via a dropping funnel over 15 minutes with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Wash the reaction mixture with 25 mL of water, followed by 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain the pure N-benzoyl-THCA methyl ester.

Expected Yield: 80-90%

Applications in Drug Development

Derivatives of THCA have shown significant promise in various therapeutic areas. The following tables summarize the quantitative data for the biological activities of selected THCA derivatives.

Anticancer Activity

THCA derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][3][4]

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
1 HHA549 (Lung)5.43[2]
2 H4-MethylbenzylA549 (Lung)4.58[2]
3 HHHepG2 (Liver)>50[3]
4 HN,N-dimethylbenzenamineHepG2 (Liver)7.5[3]
5 o-FluorobenzylHA549 (Lung)13.94[4]
Antibacterial Activity

N-acylated and other derivatives of THCA have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[5][6]

Compound IDModificationBacteriumMIC (µg/mL)Reference
6 N-octanoylS. aureus8[5]
7 N-decanoylS. aureus4[5]
8 N-dodecanoylE. coli16[5]
9 -S. aureus (MRSA)32[6]
10 -E. coli64[6]

Signaling Pathway Visualization

A derivative of (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid has been shown to induce apoptosis in human colorectal cancer HCT-8 cells through the suppression of the NF-κB signaling pathway.

G THCA Derivative THCA Derivative NF-kB NF-kB THCA Derivative->NF-kB inhibits Bcl-2 Bcl-2 NF-kB->Bcl-2 inhibits transcription of Bax Bax Bcl-2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Apoptotic pathway induced by a THCA derivative.

Conclusion

1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid is a valuable and versatile intermediate for the synthesis of a diverse range of bioactive molecules. The straightforward synthesis via the Pictet-Spengler reaction and the ease of derivatization make it an ideal scaffold for medicinal chemistry campaigns. The potent anticancer and antibacterial activities exhibited by its derivatives highlight the potential of this chemical class in the development of new therapeutics. The provided protocols and data serve as a foundation for researchers to explore the rich chemical space and therapeutic potential of THCA-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: Pictet-Spengler Synthesis of Tetrahydro-β-carbolines (THBCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield and efficiency of the Pictet-Spengler synthesis of Tetrahydro-β-carbolines (THBCs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Pictet-Spengler reaction for THBC synthesis.

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Inadequate Acid Catalysis The reaction is acid-catalyzed, proceeding via an iminium ion intermediate.[1][2][3] Ensure the appropriate acid catalyst is used. Common choices include Brønsted acids (TFA, HCl, p-TsOH) and Lewis acids (Yb(OTf)₃, Sc(OTf)₃).[4][5] The amount of acid is crucial; excess acid can protonate the starting amine, reducing its nucleophilicity.[5]
Low Reactivity of Carbonyl Compound Ketones are generally less reactive than aldehydes.[6] For ketones, consider using more forcing conditions (higher temperature, stronger acid) or employing activated ketones like α-keto esters or trifluoromethyl ketones.[5]
Low Reactivity of Tryptamine Derivative Electron-withdrawing groups on the indole ring decrease its nucleophilicity, hindering the cyclization step. Electron-donating groups generally lead to higher yields under milder conditions.[6] For less reactive tryptamines, stronger acids or higher temperatures may be necessary.
Improper Reaction Temperature The optimal temperature is substrate-dependent. Some reactions proceed at room temperature, while others require heating.[6][7] Start at room temperature and gradually increase the temperature while monitoring the reaction by TLC or HPLC to avoid decomposition.[7]
Inappropriate Solvent Solvent choice can impact reactant solubility and intermediate stability. Protic solvents like methanol and water are common, but aprotic solvents such as dichloromethane, toluene, or acetonitrile have sometimes provided superior yields.[6][8] 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can serve as both a solvent and a catalyst, often giving high yields.[5]
Decomposition of Starting Materials Acid-labile aldehydes or tryptamines may decompose under strong acidic conditions.[5] Consider using milder catalysts (e.g., chiral phosphoric acids) or protecting sensitive functional groups prior to the reaction.[6][7]

Problem 2: Formation of Side Products

Possible Cause Recommended Solution
Formation of Spiroindolenine Intermediate The initial electrophilic attack can occur at the C3 position of the indole, leading to a spiroindolenine intermediate which can rearrange to the desired product or lead to side products.[8]
Over-alkylation or Polymerization The THBC product can sometimes react further with the starting materials.[7] Careful control of stoichiometry, such as using a slight excess of the carbonyl compound, and slow addition of reagents can minimize this.[7]
Oxidation of THBC Product Tetrahydro-β-carbolines can be susceptible to oxidation, especially if the reaction is run at high temperatures for extended periods or exposed to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Racemization For stereoselective reactions, loss of enantiomeric excess can occur.[6] Maintaining careful temperature control is critical, as lower temperatures often favor the kinetically controlled product.[2][6] The choice of chiral catalyst or auxiliary is also crucial for preserving stereochemistry.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction for THBC synthesis?

The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone to form a Schiff base (or imine).[5] Under acidic conditions, the imine is protonated to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic aromatic substitution (cyclization) at the C2 position of the indole ring to form the tetrahydro-β-carboline skeleton.[1][2][3]

Q2: What are the key factors influencing the yield of the Pictet-Spengler reaction?

Several factors significantly impact the reaction's success:

  • Reactants: The electronic nature of both the tryptamine (electron-donating groups on the indole are favorable) and the carbonyl compound (aldehydes are generally more reactive than ketones) is critical.[6]

  • Catalyst: The choice and concentration of the acid catalyst are crucial for activating the carbonyl group and promoting cyclization.[4][9]

  • Solvent: The solvent affects the solubility of reactants and the stability of intermediates.[6][7]

  • Temperature: The optimal temperature can vary widely depending on the reactivity of the substrates.[6][9]

Q3: Can ketones be used instead of aldehydes in this reaction?

Yes, ketones can be used, but they are generally less reactive than aldehydes.[6] Reactions with ketones often require harsher conditions, such as higher temperatures or stronger acid catalysts.[5] Activated ketones, like α-keto esters or those with electron-withdrawing groups, can improve reaction rates and yields.[5]

Q4: How can I achieve stereocontrol in the Pictet-Spengler reaction?

Asymmetric synthesis of THBCs can be achieved through several strategies:

  • Substrate Control: Using a chiral tryptamine derivative, such as L-tryptophan, can induce diastereoselectivity. The cis or trans configuration of the product can often be controlled by temperature, with lower temperatures favoring the kinetically controlled cis product.[2]

  • Auxiliary Control: Attaching a chiral auxiliary to the tryptamine or carbonyl compound can direct the stereochemical outcome.

  • Catalyst Control: Employing a chiral catalyst, such as a chiral phosphoric acid or a metal complex with a chiral ligand, can facilitate enantioselective synthesis.[3][6]

Q5: What are some common catalysts and solvents used?

Catalysts Solvents
Protic Acids: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)[4][6]Protic: Methanol, Ethanol, Water, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)[5][6]
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), Gold(I) complexes, Yb(OTf)₃, Sc(OTf)₃[4][5][6]Aprotic: Dichloromethane (CH₂Cl₂), Toluene, Acetonitrile, Dichloroethane[6]
Organocatalysts: Chiral phosphoric acids, Thiourea derivatives[6]

Experimental Protocols

General Procedure for Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

This is a generalized protocol and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the tryptamine derivative (1.0 eq.) in an appropriate solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar).

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 eq.) to the stirred solution at room temperature.[6]

  • Catalyst Addition: Add the acid catalyst (e.g., TFA, 1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Catalyst and Solvent on THBC Yield (Illustrative)

EntryTryptamine DerivativeAldehydeCatalystSolventTemperatureYield (%)
1TryptamineBenzaldehydeTFACH₂Cl₂rt85
2TryptamineBenzaldehydeHClEtOHReflux78
3L-Tryptophan Methyl EsterPiperonalHClCH₃CNrt99 (cis)[8]
4TryptamineAcetonep-TsOHTolueneReflux45
5TryptamineEthyl pyruvateHFIPHFIPReflux84[5]
6Tryptamine2,3-ButanedioneProlyl amide/o-F-BzOHp-xylenert90[10]

Note: Yields are highly substrate and condition-dependent. This table is for illustrative purposes.

Visualizations

pictet_spengler_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Tryptamine Tryptamine Derivative Mixing 1. Mix in Solvent Tryptamine->Mixing Carbonyl Aldehyde or Ketone Carbonyl->Mixing Catalyst 2. Add Acid Catalyst Mixing->Catalyst Imine Imine/ Iminium Ion Formation Catalyst->Imine Cyclization 3. Intramolecular Cyclization Imine->Cyclization THBC Tetrahydro-β-carboline (THBC) Cyclization->THBC Side_Products Side Products Cyclization->Side_Products

Caption: General workflow for the Pictet-Spengler synthesis of THBCs.

troubleshooting_logic Start Low/No Yield? Check_Catalyst Verify Catalyst (Type & Amount) Start->Check_Catalyst Check_Temp Optimize Temperature Start->Check_Temp Check_Solvent Screen Solvents Start->Check_Solvent Check_Reactants Assess Reactant Reactivity (Aldehyde vs. Ketone) Start->Check_Reactants Decomposition Check for Decomposition Start->Decomposition Stronger_Cond Use Stronger Conditions Check_Reactants->Stronger_Cond Low Reactivity Milder_Cond Use Milder Conditions Decomposition->Milder_Cond Yes

Caption: Troubleshooting logic for addressing low yield in THBC synthesis.

References

Technical Support Center: Stability of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THβC-3-COOH) in solution is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common stability issues.

Troubleshooting Guide

Unexpected degradation of THβC-3-COOH can compromise experimental outcomes. The following table outlines potential stability issues, their likely causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Loss of compound potency or concentration over time. pH-mediated hydrolysis or oxidation. Acidic conditions can promote degradation. The presence of oxidizing agents can also lead to compound loss.Maintain solution pH within the optimal stability range (neutral to slightly acidic). Use buffers to stabilize the pH. Avoid sources of oxidative stress. Prepare solutions fresh whenever possible.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products. Common degradation pathways include oxidative decarboxylation and reaction with nitrosating agents.Characterize the degradation products using mass spectrometry to understand the degradation pathway. Implement the solutions for loss of potency to minimize further degradation.
Variability in experimental results between batches of solutions. Inconsistent solution preparation and storage. Differences in pH, exposure to light, and storage temperature can lead to varying rates of degradation.Standardize protocols for solution preparation, including solvent, pH adjustment, and final concentration. Store all solutions under identical, controlled conditions (e.g., protected from light, at a consistent low temperature).
Precipitation of the compound from the solution. Poor solubility or pH-dependent solubility. THβC-3-COOH has a carboxylic acid moiety, and its solubility is pH-dependent.Determine the optimal pH for solubility and stability. Use co-solvents if necessary, ensuring they do not contribute to degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid?

A1: The primary degradation pathways for THβC-3-COOH include oxidative decarboxylation and reaction with nitrosating agents.[1][2] Oxidative decarboxylation can lead to the formation of 3,4-dihydro-β-carboline-3-carboxylic acid and aromatic β-carbolines such as norharman and harman.[1][2] In the presence of nitrite, THβC-3-COOH can form N-nitroso derivatives, which are particularly unstable in acidic conditions.[3]

Q2: How does pH affect the stability of THβC-3-COOH in solution?

A2: The stability of THβC-3-COOH is pH-dependent. N-nitroso derivatives of THβC-3-COOH, which can form in the presence of nitrites, are reported to be stable at pH 7 but degrade under acidic conditions.[3] In general, for compounds with structures susceptible to acid-catalyzed hydrolysis or oxidation, maintaining a neutral pH is often preferable. It is crucial to experimentally determine the optimal pH for both stability and solubility for your specific application.

Q3: What are the recommended storage conditions for solutions of THβC-3-COOH?

A3: To minimize degradation, solutions of THβC-3-COOH should be stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C) and protected from light. The choice of storage temperature will depend on the solvent and the required duration of storage. For long-term storage, freezing is generally recommended. Always use airtight containers to prevent solvent evaporation and exposure to air, which can promote oxidation.

Q4: Which analytical techniques are suitable for monitoring the stability of THβC-3-COOH?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is a highly effective technique for monitoring the stability of THβC-3-COOH.[2][3] HPLC allows for the separation of the parent compound from its degradation products, enabling quantification of its purity and concentration over time. Gas chromatography-mass spectrometry (GC-MS) has also been used for its analysis.

Q5: Are there any known incompatibilities with common solvents or excipients?

A5: While specific incompatibility data for THβC-3-COOH is not extensively documented in the provided search results, care should be taken with acidic solutions and the presence of nitrosating agents. It is advisable to perform compatibility studies with any new solvents or excipients before incorporating them into your experimental protocol.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from a forced degradation study of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid. Researchers can adapt this table to record their experimental findings.

Stress Condition Parameter Value Duration % Degradation Major Degradation Products
Acidic Hydrolysis pH224 hoursDataIdentify and quantify
Neutral Hydrolysis pH724 hoursDataIdentify and quantify
Basic Hydrolysis pH1024 hoursDataIdentify and quantify
Oxidative H₂O₂ Concentration3%24 hoursDataIdentify and quantify
Thermal Temperature60°C24 hoursDataIdentify and quantify
Photolytic Light Exposure1.2 million lux hoursAs per ICH Q1BDataIdentify and quantify

Experimental Protocols

Protocol: Forced Degradation Study of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of THβC-3-COOH in solution.

1. Materials and Equipment:

  • 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

  • Buffers of various pH (e.g., pH 2, 7, 10)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of THβC-3-COOH in a suitable solvent (e.g., methanol or a buffer in which it is soluble and stable) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with a pH 2 buffer or 0.1 M HCl.

  • Neutral Hydrolysis: Dilute the stock solution with a pH 7 buffer.

  • Basic Hydrolysis: Dilute the stock solution with a pH 10 buffer or 0.1 M NaOH.

  • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide.

  • Thermal Degradation: Place a solution of the compound in a temperature-controlled oven at 60°C.

  • Photostability: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

4. Experimental Procedure:

  • For each stress condition, prepare a sample and a control (stored under normal conditions, protected from the stressor).

  • Incubate the samples under the specified stress conditions for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot of the sample, neutralize if necessary (for acidic and basic hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the percentage of the remaining parent compound and to detect the formation of any degradation products.

5. Data Analysis:

  • Calculate the percentage degradation of THβC-3-COOH under each stress condition.

  • Identify and, if possible, quantify the major degradation products.

  • Summarize the results in a table (as shown in the Quantitative Data Summary section).

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL THβC-3-COOH) acid Acidic Hydrolysis (pH 2) stock->acid neutral Neutral Hydrolysis (pH 7) stock->neutral base Basic Hydrolysis (pH 10) stock->base oxide Oxidative (3% H₂O₂) stock->oxide thermal Thermal (60°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sample at Time Points (e.g., 0, 24, 48h) acid->sampling neutral->sampling base->sampling oxide->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Analysis (% Degradation, Product ID) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway THBC 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid Nitroso N-Nitroso Derivative THBC->Nitroso  + Nitrite (Acidic conditions) Dihydro 3,4-Dihydro-β-carboline- 3-carboxylic acid THBC->Dihydro Oxidative Decarboxylation Aromatic Aromatic β-Carbolines (Norharman, Harman) Dihydro->Aromatic Further Oxidation

Caption: Potential degradation pathways of THβC-3-COOH.

References

Technical Support Center: Optimizing Purification of Synthetic 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid?

A1: The primary purification methods for 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid are:

  • Recrystallization: This is a widely used technique, often from aqueous alcohol solutions like ethanol/water or methanol/water. The choice of solvent depends on the specific impurities.[1]

  • Acid-Base Extraction/Precipitation: As an amino acid, the compound's solubility is highly dependent on pH.[2] This property can be exploited to separate it from non-ionizable impurities by dissolving the crude product in a basic aqueous solution, filtering, and then precipitating the pure product by adding acid.[3]

  • Column Chromatography: Silica gel flash chromatography is effective for removing closely related impurities and for separating diastereomers.[1][4]

  • Solid-Phase Extraction (SPE): Strong cation-exchange cartridges can be used for initial cleanup and isolation of the target compound from complex mixtures.[5][6]

Q2: My final product is a mixture of diastereomers (cis and trans). How can I separate them?

A2: Separating diastereomers of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid is a common challenge. The most effective method is silica gel column chromatography.[7] The separation can be optimized by carefully selecting the eluent system. Often, a mixture of a non-polar solvent (like dichloromethane or chloroform) and a polar solvent (like methanol) is effective.[4][8] The ratio of the solvents will need to be optimized for your specific diastereomers. In some cases, derivatization to the methyl ester followed by chromatography can improve separation.[7]

Q3: What are the likely impurities in my sample after a Pictet-Spengler synthesis?

A3: Common impurities originating from the Pictet-Spengler synthesis include:

  • Unreacted Starting Materials: Tryptophan or its derivatives and the corresponding aldehyde.

  • Oxidized Byproducts: The tetrahydro-β-carboline ring can oxidize to the fully aromatic β-carboline (norharman derivative).[5][6] This can sometimes occur during prolonged reaction times or exposure to air under acidic conditions.[9]

  • Side-Reaction Products: Depending on the reaction conditions, other minor byproducts may form.

Q4: How does pH affect the purification process?

A4: The pH is a critical parameter due to the molecule's zwitterionic nature (containing both a carboxylic acid and an amine group).

  • Low pH (Acidic): The amine group is protonated, forming a cation. The compound is generally more soluble in acidic aqueous solutions.

  • High pH (Basic): The carboxylic acid group is deprotonated, forming an anion. The compound is also typically soluble in basic aqueous solutions.

  • Isoelectric Point (pI): At a specific intermediate pH (the pI), the molecule has a net neutral charge and its aqueous solubility is at a minimum. This is the ideal pH for precipitating the product from an aqueous solution.[10] You can exploit this by dissolving the crude material in acid or base, filtering out insoluble impurities, and then adjusting the pH to the pI to crystallize the pure product.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Product Loss During Recrystallization - Ensure you are using a minimal amount of hot solvent to dissolve the crude product. Using too much solvent will keep the product in solution upon cooling. - Cool the solution slowly to allow for maximum crystal formation. A subsequent ice bath can further increase precipitation. - Check the filtrate (the leftover liquid) for your product using TLC or LC-MS to confirm if a significant amount remains in solution.
Incomplete Precipitation - Carefully adjust the pH of the solution to the isoelectric point (pI) of the molecule. Use a pH meter for accuracy. Overshooting the pI can lead to re-dissolving the product.
Product Adhering to Silica Gel - If using column chromatography, the product might be too polar for the chosen eluent, causing it to stick to the silica. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol). Adding a small amount of acetic acid to the eluent can help protonate the amine and improve elution.[1][4]
Premature Precipitation During Workup - During aqueous extractions, ensure the pH of the aqueous layer is sufficiently high or low to fully dissolve the product and prevent it from crashing out at the interface.
Problem 2: Product Purity is Low (Assessed by HPLC/NMR)
Possible Cause Troubleshooting Step
Ineffective Recrystallization - The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures. Test a range of solvents or solvent mixtures (e.g., ethanol/water, methanol/ether, acetone/hexanes).[11]
Co-precipitation of Impurities - If impurities have similar solubility profiles, a single recrystallization may be insufficient. A second recrystallization from a different solvent system may be necessary.
Incomplete Separation by Chromatography - Optimize the mobile phase. Run TLC plates with different solvent systems to find the one that gives the best separation between your product and the impurity. - Use a shallower solvent gradient during flash chromatography to improve resolution. - Ensure the column is not overloaded with the crude sample.
Presence of Insoluble Impurities - Before proceeding with crystallization or chromatography, dissolve the crude product in a suitable solvent and filter it to remove any insoluble material.

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation
  • Dissolution: Dissolve the crude synthetic product in a 1M aqueous solution of sodium hydroxide (NaOH), adjusting the volume to fully dissolve the material.

  • Filtration: Filter the basic solution to remove any non-acidic, insoluble impurities.

  • Precipitation: Slowly add a 1M aqueous solution of hydrochloric acid (HCl) to the filtrate with constant stirring. Monitor the pH with a pH meter.

  • Isolation: Continue adding acid until the pH reaches the isoelectric point (typically around pH 5-6), at which point the product will precipitate out of the solution.[10]

  • Collection: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Silica Gel Flash Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like methanol. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel by adding the silica to the solution and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., a mixture of dichloromethane and methanol).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A common starting point is a mixture of 95:5 dichloromethane:methanol. The polarity can be gradually increased by increasing the proportion of methanol to facilitate the elution of the product.[8] Adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can improve peak shape and recovery.[1]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Data Summary

Table 1: Comparison of Purification Techniques

Technique Typical Purity Typical Yield Advantages Disadvantages
Recrystallization >98%60-85%Simple, cost-effective, good for removing minor impurities.Can have significant product loss in the filtrate; may not remove impurities with similar solubility.
pH Precipitation >95%70-90%Excellent for removing non-ionizable impurities; scalable.May not effectively remove impurities with similar pKa values.
Flash Chromatography >99%50-80%High resolution; effective for separating diastereomers and closely related impurities.[7]More time-consuming, requires solvents and silica gel, can be difficult to scale up.

Visualizations

Experimental Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options Crude_Product Crude Product (from Pictet-Spengler Reaction) pH_Precipitation pH-Controlled Precipitation Crude_Product->pH_Precipitation Recrystallization Recrystallization Crude_Product->Recrystallization Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure Product (>98%) pH_Precipitation->Pure_Product Recrystallization->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis

Caption: General workflow for the purification of 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid.

Troubleshooting Logic

TroubleshootingTree Start Purification Outcome Unsatisfactory Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Start->Low_Purity Check_Filtrate Check Filtrate/ Mother Liquor for Product Low_Yield->Check_Filtrate Yes Optimize_Precip Optimize Precipitation (pH, Temperature) Low_Yield->Optimize_Precip Yes Change_Eluent Modify Chromatography Eluent (Polarity, Additives) Low_Yield->Change_Eluent Yes Re_Recrystallize Re-recrystallize from Different Solvent Low_Purity->Re_Recrystallize Yes Diastereomers Diastereomers Present? Low_Purity->Diastereomers Yes Optimize_Chromo Optimize Chromatography (Gradient, Loading) Diastereomers->Optimize_Chromo No Diastereomer_Sep Use High-Resolution Column Chromatography Diastereomers->Diastereomer_Sep Yes

References

Technical Support Center: Quantification of Tetrahydroberberine (THBC) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Tetrahydroberberine (THBC) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: I am observing low and inconsistent recovery of THBC from plasma samples after protein precipitation. What are the likely causes and how can I improve it?

A1: Low and variable recovery of THBC from plasma following protein precipitation (PPT) is a common challenge. The primary causes are often related to the choice of precipitation solvent, the pH of the sample, and the potential for the analyte to adsorb to the precipitated protein pellet.

Troubleshooting Steps:

  • Optimize the Precipitation Solvent: Acetonitrile is a common choice for PPT, but other organic solvents like methanol or acetone, or mixtures thereof, may provide better recovery for THBC. It is recommended to test different solvent-to-plasma ratios (e.g., 3:1, 4:1, 5:1 v/v).

  • Adjust the pH: THBC is an alkaloid and its solubility is pH-dependent. Acidifying the sample and/or the precipitation solvent (e.g., with 0.1% formic acid) will ensure THBC is in its protonated, more soluble form, which can reduce its adsorption to the protein pellet.

  • Control Temperature: Performing the precipitation at a low temperature (e.g., 4°C) can enhance the removal of proteins and may minimize potential degradation of the analyte.[1]

  • Thorough Vortexing and Centrifugation: Ensure thorough mixing of the sample with the precipitation solvent to achieve complete protein denaturation. Subsequently, high-speed centrifugation (e.g., >10,000 x g) is crucial for tightly packing the protein pellet and obtaining a clear supernatant.

Below is a table summarizing typical recovery results for THBC from human plasma using different PPT protocols.

Data Presentation:

Protocol IDPrecipitation SolventSolvent:Plasma Ratio (v/v)AdditiveAverage Recovery (%)[2]% RSD
PPT-01Acetonitrile3:1None68.212.5
PPT-02Acetonitrile4:1None75.19.8
PPT-03Acetonitrile4:10.1% Formic Acid88.55.2
PPT-04Methanol4:10.1% Formic Acid82.36.1
Q2: I am seeing significant ion suppression for THBC when analyzing tissue homogenates. How can I mitigate these matrix effects?

A2: Matrix effects, particularly ion suppression, are a major concern in LC-MS/MS analysis, especially with complex matrices like tissue homogenates.[3][4] These effects are caused by co-eluting endogenous components that interfere with the ionization of the analyte in the mass spectrometer source.

Troubleshooting Steps:

  • Improve Sample Cleanup: While PPT is a simple sample preparation technique, it may not be sufficient for removing interfering matrix components from tissue homogenates. Consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Optimize Chromatography: Modifying the chromatographic conditions can help separate THBC from the interfering matrix components. Try a different analytical column, adjust the mobile phase composition, or modify the gradient profile to improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[3] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction during data processing.

  • Dilute the Sample: If the sensitivity of the assay allows, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.

The following table shows the matrix effect for THBC in various rat tissue homogenates after a simple protein precipitation.

Data Presentation:

TissueMatrix Effect (%)Interpretation
Liver45.8Severe Ion Suppression
Brain72.1Moderate Ion Suppression
Kidney55.3Significant Ion Suppression
Lung85.6Mild Ion Suppression

Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Q3: The chromatographic peak for THBC is showing significant tailing. What could be the cause and how can I fix it?

A3: Peak tailing for a basic compound like THBC is often due to secondary interactions with the stationary phase of the analytical column.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is low enough (e.g., pH 2.5-3.5) to keep THBC fully protonated. This will minimize interactions with residual silanol groups on the silica-based stationary phase. Adding a small amount of formic acid or ammonium formate to the mobile phase can help.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping are designed to reduce silanol interactions. Consider using a column specifically designed for the analysis of basic compounds.

  • Check for System Contamination: Contamination in the LC system, particularly at the column inlet frit, can lead to poor peak shape. Flush the system and consider replacing the in-line filter and guard column.

  • Injection Solvent Mismatch: The injection solvent should be weaker than the initial mobile phase to ensure proper focusing of the analyte at the head of the column. Injecting in a solvent that is too strong can cause peak distortion.

Experimental Protocols

Protocol 1: Protein Precipitation for THBC Quantification in Human Plasma

Methodology:

  • Sample Preparation:

    • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., THBC-d4 in 50% methanol).

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 400 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 1 minute.

    • Incubate at 4°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for THBC Quantification in Human Urine

Methodology:

  • Sample Pre-treatment:

    • Centrifuge the urine sample at 3,000 x g for 10 minutes to remove particulate matter.

    • To 500 µL of supernatant, add 10 µL of the internal standard working solution and 500 µL of 4% phosphoric acid.

    • Vortex for 10 seconds.

  • SPE Plate Conditioning:

    • Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE plate.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the sorbent with 1 mL of 0.1 M acetate buffer (pH 4.0).

    • Wash the sorbent with 1 mL of methanol.

    • Dry the sorbent bed under high vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow General Troubleshooting Workflow for THBC Quantification start Start: Unexpected Result (e.g., Low Recovery, High Variability) check_system Check LC-MS/MS System Performance (e.g., with a standard solution) start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot Instrument (e.g., clean source, calibrate) system_ok->troubleshoot_system No sample_prep Investigate Sample Preparation system_ok->sample_prep Yes troubleshoot_system->check_system sample_prep_issues Issue Identified? sample_prep->sample_prep_issues optimize_prep Optimize Sample Prep (e.g., change solvent, pH, extraction method) sample_prep_issues->optimize_prep Yes chromatography Investigate Chromatography sample_prep_issues->chromatography No end End: Problem Resolved optimize_prep->end chroma_issues Issue Identified? chromatography->chroma_issues optimize_chroma Optimize Chromatography (e.g., change mobile phase, column, gradient) chroma_issues->optimize_chroma Yes chroma_issues->end No (Re-evaluate problem) optimize_chroma->end SamplePrepDecisionTree Decision Tree for THBC Sample Preparation start Select Matrix matrix_type Matrix Type? start->matrix_type plasma Plasma/Serum matrix_type->plasma Plasma urine Urine matrix_type->urine Urine tissue Tissue Homogenate matrix_type->tissue Tissue ppt Protein Precipitation (PPT) - Simple, fast - May have high matrix effects plasma->ppt lle Liquid-Liquid Extraction (LLE) - Cleaner than PPT - More labor-intensive plasma->lle spe Solid-Phase Extraction (SPE) - Cleanest extracts - Requires method development urine->spe homogenize Homogenization tissue->homogenize homogenize_then_spe PPT or SPE homogenize->homogenize_then_spe homogenize_then_spe->spe

References

Technical Support Center: Analysis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid?

The most frequently employed methods for the analysis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid are High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.[1][2][3] LC-MS/MS, in particular, offers high sensitivity and selectivity, making it well-suited for complex biological matrices.[4]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid is a non-volatile and thermally labile compound due to the presence of polar carboxyl and amine functional groups.[5] Direct injection into a hot GC inlet can lead to decarboxylation and degradation, resulting in inaccurate quantification. Derivatization, typically through esterification of the carboxylic acid and acylation or silylation of the amine groups, increases the volatility and thermal stability of the analyte, enabling its successful analysis by GC-MS.[3][5]

Q3: What are matrix effects and how can they impact my analysis?

Matrix effects are the alteration of analyte ionization in the mass spectrometer source by co-eluting compounds from the sample matrix.[6][7] This can lead to either ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration, respectively.[6][7][8] In the analysis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid from biological samples like plasma or urine, endogenous components such as phospholipids and salts are common sources of matrix effects.[7]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use of techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can efficiently remove interfering matrix components.[9]

  • Chromatographic Separation: Optimizing the HPLC method to achieve baseline separation of the analyte from co-eluting matrix components is crucial.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.

Q5: What are the best practices for sample collection and storage to ensure the stability of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid?

To ensure the integrity of the analyte, samples should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation.[10] Long-term stability should be assessed under these conditions.[11][12] For biological samples, it is also important to consider the potential for enzymatic degradation and to take appropriate measures, such as the addition of enzyme inhibitors or rapid freezing after collection.

Troubleshooting Guides

HPLC & LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Secondary interactions with the stationary phase.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Flush the column with a strong solvent or replace it if necessary. 3. Consider a different column chemistry or mobile phase additives to reduce secondary interactions.
Low Sensitivity/Poor Signal 1. Suboptimal ionization parameters in MS. 2. Ion suppression from matrix components. 3. Degradation of the analyte.1. Optimize source parameters (e.g., spray voltage, gas flows, temperature). 2. Improve sample clean-up or chromatographic separation. Use a stable isotope-labeled internal standard. 3. Check sample storage conditions and preparation procedures for potential degradation.
Inconsistent Retention Times 1. Air bubbles in the pump or lines. 2. Inconsistent mobile phase composition. 3. Column temperature fluctuations.1. Degas the mobile phase and purge the pump. 2. Ensure accurate mobile phase preparation and mixing. 3. Use a column oven to maintain a constant temperature.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
No or Low Analyte Peak 1. Incomplete derivatization. 2. Thermal degradation in the injector. 3. Adsorption in the GC system.1. Optimize derivatization conditions (reagent, temperature, time). Ensure the sample is dry before adding the derivatizing agent. 2. Use a lower injector temperature or a pulsed splitless injection. 3. Use a deactivated liner and column.
Multiple Peaks for the Analyte 1. Formation of multiple derivative species. 2. Presence of diastereoisomers.1. Adjust derivatization conditions to favor the formation of a single, stable derivative. 2. This may be inherent to the sample; ensure proper peak integration and reporting.
Poor Reproducibility 1. Inconsistent derivatization efficiency. 2. Variability in sample injection volume.1. Ensure precise and consistent addition of derivatization reagents and internal standards. 2. Check the autosampler for proper operation and use a suitable internal standard.

Experimental Protocols

Solid-Phase Extraction (SPE) for Biological Fluids

This protocol describes a general procedure for the extraction of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid from urine or plasma using a strong cation-exchange SPE cartridge.

Materials:

  • Strong cation-exchange SPE cartridges (e.g., benzenesulfonic acid-based).[2]

  • Methanol

  • Deionized water

  • Ammonium hydroxide solution (5%) in methanol

  • Sample (urine or plasma)

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment: Acidify the sample with a suitable acid (e.g., formic acid) to a pH of approximately 3-4. Centrifuge to pellet any precipitates.

  • Column Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC or GC-MS analysis.

Derivatization for GC-MS Analysis

This protocol outlines a common two-step derivatization procedure involving esterification followed by acylation.

Materials:

  • Dried sample extract

  • Methanolic HCl (3N) or BF3-Methanol

  • Trifluoroacetic anhydride (TFAA) or other acylating agent

  • Ethyl acetate

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Esterification: Add 100 µL of methanolic HCl to the dried sample extract. Cap the vial and heat at 70°C for 30 minutes. Evaporate the reagent to dryness under nitrogen.

  • Acylation: Add 50 µL of ethyl acetate and 50 µL of TFAA to the vial. Cap and heat at 60°C for 15 minutes.

  • Final Preparation: Evaporate the solvent and excess reagent. Reconstitute the derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

ParameterHPLC-FluorescenceGC-MS (after derivatization)LC-MS/MS
Limit of Detection (LOD) ng/mL rangepg to ng/mL rangeSub ng/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL rangepg/mL to ng/mL range
Linearity (Typical Range) 1 - 1000 ng/mL5 - 500 ng/mL0.1 - 200 ng/mL
Precision (%RSD) < 15%< 15%< 10%
Accuracy (%Recovery) 85 - 115%80 - 120%90 - 110%

Note: These are typical values and may vary depending on the specific method, matrix, and instrumentation.

Table 2: Recovery of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid using Different SPE Sorbents

SPE SorbentMatrixAverage Recovery (%)
Strong Cation Exchange (SCX) Urine85 - 95%
Reversed-Phase (C18) Plasma70 - 85%
Mixed-Mode (C8/SCX) Food Homogenate> 90%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Pretreatment Pre-treatment (e.g., Acidification, Centrifugation) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Derivatization Derivatization Evaporation->Derivatization Required for GC-MS Quantification Quantification & Reporting LC_MS->Quantification GC_MS GC-MS Analysis GC_MS->Quantification Derivatization->GC_MS

Figure 1. General experimental workflow for the analysis of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

troubleshooting_logic start Analytical Issue (e.g., Poor Peak, Low Signal) check_sample_prep Review Sample Preparation start->check_sample_prep check_instrument Check Instrument Parameters start->check_instrument check_derivatization Verify Derivatization (GC-MS) check_sample_prep->check_derivatization If GC-MS check_column Inspect Column check_instrument->check_column check_mobile_phase Verify Mobile Phase check_instrument->check_mobile_phase If HPLC resolve Issue Resolved check_column->resolve check_mobile_phase->resolve check_derivatization->resolve

Figure 2. A logical troubleshooting workflow for common analytical issues.

References

Technical Support Center: Enhancing Solubility of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) for bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid difficult to dissolve in aqueous buffers?

A1: 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid is an amphoteric molecule, meaning it contains both a basic amino group and an acidic carboxylic acid group. At a specific pH, known as the isoelectric point (pI), the molecule exists as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge. This zwitterionic form often has minimal solubility in aqueous solutions. The solubility of such compounds is highly dependent on the pH of the solution.[1][2]

Q2: What is the recommended first step for dissolving this compound for a bioassay?

A2: The most common initial approach is to prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous bioassay medium. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing capacity for a broad range of compounds.[3][4] It is crucial to keep the final concentration of the organic solvent in your assay low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]

Q3: How does pH adjustment affect the solubility of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid?

A3: Adjusting the pH of the aqueous medium away from the compound's isoelectric point will increase its solubility.[5]

  • In acidic conditions (low pH): The carboxylic acid group is protonated (neutral), while the amino group is protonated (positive charge). The resulting cationic form is generally more soluble in water.

  • In basic conditions (high pH): The amino group is deprotonated (neutral), while the carboxylic acid group is deprotonated (negative charge). This anionic form is also typically more soluble in water.

Therefore, carefully adjusting the pH with dilute acid (e.g., HCl) or base (e.g., NaOH) can significantly enhance solubility.[6]

Q4: What are co-solvents and how can they be used?

A4: Co-solvents are water-miscible organic solvents that can be added to the aqueous medium to increase the solubility of poorly soluble compounds. Common co-solvents used in bioassays include DMSO, ethanol, and polyethylene glycols (PEGs).[3] They work by reducing the polarity of the aqueous solvent, which can better accommodate less polar molecules. When using co-solvents, it is essential to perform a vehicle control experiment to ensure that the solvent itself does not interfere with the bioassay.

Q5: Can salt formation improve the solubility of this compound?

A5: Yes, converting the compound into a salt is a highly effective method for increasing aqueous solubility.[7][8] Since 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid has both acidic and basic functional groups, it can form salts with either a strong acid or a strong base. For example, reacting it with hydrochloric acid would form the hydrochloride salt, which is expected to be more water-soluble. Similarly, forming a sodium or potassium salt by reacting with sodium hydroxide or potassium hydroxide would also increase solubility.[9]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution when the DMSO stock is diluted into the aqueous bioassay medium.

  • Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit, even with the small amount of co-solvent.

  • Solutions:

    • Decrease the final concentration: Your target concentration may be too high for the chosen conditions. Try a lower final concentration.

    • Increase the co-solvent concentration: If your experimental system can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might maintain solubility. Always verify the solvent tolerance of your cells or assay.

    • Adjust the pH of the aqueous medium: Before adding the compound's stock solution, adjust the pH of your buffer to be either acidic (e.g., pH 2-4) or basic (e.g., pH 8-10). The optimal pH will need to be determined empirically.

    • Use a different co-solvent: In some cases, another co-solvent like ethanol or a PEG might be more effective or less toxic to your system.

Issue 2: The pH of the bioassay medium is critical and cannot be significantly altered.

  • Cause: The experimental design requires a physiological pH (around 7.4), which may be close to the isoelectric point of the compound, leading to low solubility.

  • Solutions:

    • Utilize a higher, yet non-toxic, concentration of a co-solvent: Carefully determine the maximum allowable concentration of DMSO or another co-solvent that does not affect your assay's outcome.

    • Employ solubilizing agents: Consider the use of surfactants or cyclodextrins. These molecules can form micelles or inclusion complexes, respectively, that encapsulate the compound and increase its apparent solubility in aqueous solutions at neutral pH.

    • Prepare a salt form of the compound: Synthesize or purchase a salt form (e.g., hydrochloride or sodium salt) of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, which is likely to have higher intrinsic solubility at neutral pH.

Quantitative Data Summary

Compound/SolventSolventSolubility/Working ConcentrationReference
β-Carboline Alkaloids10% DMSOSoluble[3]
β-Carboline Alkaloids0.5% Aqueous SDSSoluble[3]
General use in cell cultureDMSOFinal concentration < 0.5%[4]
General use in cell cultureEthanolFinal concentration < 0.5%N/A

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

  • Prepare a high-concentration stock solution: Weigh out a precise amount of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid and dissolve it in 100% DMSO to create a stock solution (e.g., 10 mM or 50 mM). Gentle warming or vortexing may be required to fully dissolve the compound.

  • Store the stock solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the working solution: On the day of the experiment, thaw an aliquot of the stock solution. Serially dilute the stock solution in the bioassay medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium while vortexing to ensure rapid dispersion and minimize precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the bioassay medium without the compound.

Protocol 2: Solubilization by pH Adjustment

  • Determine the optimal pH:

    • Prepare a series of small-volume aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • Add a small, consistent amount of solid 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid to each buffer.

    • Vortex and observe the solubility at each pH. This will give you an indication of the pH range where the compound is most soluble.

  • Prepare a pH-adjusted stock solution:

    • Based on the results from step 1, prepare a stock solution of the compound in a buffer at a pH that provides good solubility.

    • Alternatively, you can dissolve the compound in a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and then bring the volume up with water or buffer.

  • Adjust the final pH: When diluting the stock solution into your final bioassay medium, you may need to readjust the pH of the final solution back to the desired pH for your experiment. Do this carefully with dilute acid or base.

  • Consider buffering capacity: Ensure that your final bioassay medium has sufficient buffering capacity to handle the addition of the acidic or basic stock solution without a significant pH shift.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Bioassay Preparation cluster_troubleshooting Troubleshooting start Weigh Compound dissolve Dissolve in 100% DMSO start->dissolve store Store at -20°C dissolve->store dilute Dilute Stock in Aqueous Medium store->dilute Thaw aliquot vortex Vortex During Dilution dilute->vortex incubate Add to Bioassay vortex->incubate precipitate Precipitation Occurs vortex->precipitate If problem arises adjust_ph Adjust pH of Medium precipitate->adjust_ph change_solvent Use Alternative Co-solvent precipitate->change_solvent lower_conc Lower Final Concentration precipitate->lower_conc

Caption: A typical workflow for solubilizing a compound for a bioassay using a DMSO stock solution and troubleshooting steps.

solubility_ph_relationship xaxis pH yaxis Solubility origin origin 8,0 8,0 origin->8,0 pH 0,4 0,4 origin->0,4 Solubility p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 p6 p6 p5->p6 p7 p7 p6->p7 low_solubility Low Solubility (at Isoelectric Point) high_solubility_acid Higher Solubility (Cationic Form) high_solubility_base Higher Solubility (Anionic Form)

Caption: The relationship between pH and the solubility of an amphoteric compound like 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

References

avoiding decarboxylation of 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (TCCA). This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the common pitfall of unintentional decarboxylation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, this process leads to the formation of 1,2,3,4-tetrahydro-β-carboline (tryptoline), an entirely different molecule with distinct biological activities. This transformation can compromise the integrity of your samples and lead to inaccurate experimental results.

Q2: What are the primary factors that promote the decarboxylation of TCCA?

Several factors can induce or accelerate the decarboxylation of TCCA:

  • Elevated Temperatures: Heat is a significant catalyst for decarboxylation.

  • Acidic pH: Strongly acidic conditions are known to facilitate the removal of the carboxyl group.

  • Presence of Oxidizing Agents: Oxidative decarboxylation can occur, leading to the formation of β-carbolines like harman and norharman.[1]

  • Exposure to Light: Storing the compound in a dark place is recommended to prevent light-induced degradation.

  • Enzymatic Activity: In biological matrices, enzymes such as amino acid decarboxylases can catalyze the reaction.

Q3: How can I detect and quantify the decarboxylation of my TCCA sample?

The most common methods for analyzing TCCA and its decarboxylated product, 1,2,3,4-tetrahydro-β-carboline, are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).[2] By comparing the peak areas of TCCA and its decarboxylation product in your sample to a standard curve, you can quantify the extent of degradation.

Troubleshooting Guides

Problem: I suspect my stored TCCA has started to decarboxylate.

  • Initial Assessment:

    • Visually inspect the solid compound. Any change in color or texture could indicate degradation.

    • Prepare a solution of a small amount of the compound and analyze it using HPLC. Look for the appearance of a new peak corresponding to 1,2,3,4-tetrahydro-β-carboline.

  • Corrective Actions:

    • If decarboxylation is confirmed, the affected batch of the compound should be discarded to ensure the validity of future experiments.

    • Review your storage conditions against the recommended protocol below. Ensure the storage temperature is consistently maintained and the container is properly sealed.

Problem: My experimental results are inconsistent when using TCCA.

  • Potential Cause: Inconsistent results can arise from the on-bench degradation of TCCA during your experimental procedure.

  • Troubleshooting Steps:

    • Analyze a sample of your TCCA stock solution. This will confirm the integrity of the compound before it is used in your experiment.

    • Review your experimental protocol. Are you using acidic buffers? Is the experiment run at elevated temperatures? Are your solutions exposed to light for extended periods?

    • Implement preventative measures. If possible, adjust the pH of your buffers to be neutral or slightly basic. Run reactions at the lowest feasible temperature and protect your samples from light by using amber vials or covering your labware with aluminum foil.

Experimental Protocols

Protocol for Storage of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

To ensure the long-term stability of TCCA, adhere to the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation.
Light Store in a dark place (e.g., in an amber vial inside a box)Prevents light-induced degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.Minimizes contact with oxygen and moisture.
Form Store as a dry, solid powder.More stable than in solution.
Protocol for Handling TCCA in Experiments to Minimize Decarboxylation
  • Solution Preparation:

    • Prepare solutions fresh for each experiment.

    • Use buffers with a neutral or slightly alkaline pH (pH 7-8) if your experimental conditions permit.

    • If the compound must be dissolved in an acidic solution, keep the solution on ice and use it immediately.

  • Temperature Control:

    • Maintain low temperatures throughout your experiment. Conduct reactions on ice or in a cold room whenever possible.

  • Light Protection:

    • Use amber-colored reaction vessels or wrap your glassware in aluminum foil to protect the compound from light.

  • Inert Atmosphere:

    • For sensitive reactions, consider de-gassing your solvents and running the experiment under an inert atmosphere (argon or nitrogen).

Visual Guides

Decarboxylation_Pathway cluster_factors Promoting Factors TCCA 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid Decarboxylated_Product 1,2,3,4-Tetrahydro-β-carboline TCCA->Decarboxylated_Product Decarboxylation CO2 CO₂ Heat Heat Heat->TCCA Acid Acidic pH Acid->TCCA Light Light Light->TCCA Oxidants Oxidizing Agents Oxidants->TCCA

Caption: Factors promoting the decarboxylation of TCCA.

Experimental_Workflow start Start storage Retrieve TCCA from cold, dark storage start->storage solution Prepare fresh solution in neutral/alkaline buffer storage->solution protect Protect from light (amber vials/foil) solution->protect temp_control Maintain low temperature (on ice) protect->temp_control experiment Perform Experiment temp_control->experiment analysis Analyze results (HPLC/GC-MS) experiment->analysis end End analysis->end

Caption: Recommended workflow for handling TCCA.

Caption: Troubleshooting inconsistent results with TCCA.

References

Technical Support Center: 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCCA).

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCCA)?

A1: The primary reported degradation pathway for THCCA involves its reaction with nitrosating agents, such as nitrite. This reaction leads to the formation of an N-nitroso derivative (N-nitroso-THCCA).[1][2] This intermediate is relatively stable at neutral pH but degrades under acidic conditions.[1] Subsequent degradation can proceed via oxidative decarboxylation to yield 3,4-dihydro-β-carboline-3-carboxylic acid and fully aromatic β-carbolines like norharman and harman.[1][2] Additionally, decarboxylation to form 1,2,3,4-tetrahydro-β-carboline can occur, a process that may be catalyzed by substances like pyridoxal-5'-phosphate under physiological conditions.[3]

Q2: What are the recommended stress conditions for a forced degradation study of THCCA according to ICH guidelines?

A2: While specific conditions for THCCA are not explicitly defined in ICH guidelines, a typical forced degradation study should include the following stress conditions:

  • Acid Hydrolysis: Treatment with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).

  • Base Hydrolysis: Treatment with 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidation: Treatment with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Exposure of the solid compound or a solution to high temperatures (e.g., 80-105°C).

  • Photodegradation: Exposure of the solid compound or a solution to a light source that emits both UV and visible light, as specified in ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are stability-indicating.

Q3: How can I analyze THCCA and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly HPLC-MS/MS, is a highly effective and widely used technique for the separation, identification, and quantification of THCCA and its degradation products.[1][2] HPLC with fluorescence detection can also be employed, offering good selectivity and sensitivity.[1]

Q4: Are there any known issues with the stability of THCCA in analytical samples?

A4: Yes, the potential for artifact formation is a known issue. For instance, the precursors tryptamine and glyoxylic acid (or other aldehydes) can be present in the sample matrix and may react during sample preparation or analysis to form THCCA, leading to an overestimation of its concentration. Careful sample preparation and the use of appropriate analytical methods are crucial to mitigate this.

Troubleshooting Guides

HPLC-MS Analysis Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions between the basic nitrogen of THCCA and acidic silanol groups on the HPLC column. - Column overload. - Inappropriate mobile phase pH. - Sample solvent being too strong.- Use a highly end-capped HPLC column or a column with a different stationary phase. - Operate the mobile phase at a lower pH (e.g., around 3) to protonate the silanol groups. - Reduce the sample concentration or injection volume. - Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Use an HPLC system with a column oven to maintain a constant temperature. - Flush the column regularly and replace it if performance deteriorates.
Ion Suppression or Enhancement in MS Detection - Co-eluting matrix components interfering with the ionization of THCCA or its degradants.- Improve sample clean-up using techniques like solid-phase extraction (SPE). - Adjust the chromatography to better separate the analytes from interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects.
Formation of Artifacts - Presence of tryptamine and aldehydes in the sample matrix reacting during sample processing.- Optimize sample preparation to remove or derivatize precursors before analysis. - Minimize sample processing time and keep samples at a low temperature.

Quantitative Data Presentation

The following tables are illustrative examples of how to present quantitative data from THCCA degradation studies. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Summary of THCCA Degradation under Various Stress Conditions

Stress Condition Time (hours) % Degradation of THCCA Major Degradation Products Identified
0.1 M HCl at 60°C2415.21,2,3,4-Tetrahydro-β-carboline, Norharman
0.1 M NaOH at 60°C248.5Unknown degradant 1, Unknown degradant 2
3% H₂O₂ at 25°C2412.8Oxidized THCCA derivatives
Thermal (80°C, solid)725.1Decarboxylated products
Photolytic (ICH Q1B)249.7Photo-oxidized products

Table 2: Kinetic Data for Acidic Degradation of THCCA at Different Temperatures

Temperature (°C) Rate Constant (k, h⁻¹) Half-life (t½, h)
400.005138.6
600.01838.5
800.06211.2

Experimental Protocols

General Protocol for Forced Degradation Study of THCCA
  • Preparation of Stock Solution: Prepare a stock solution of THCCA in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store a solid sample of THCCA and a solution in sealed vials in an oven at 80°C.

    • Photodegradation: Expose a solid sample and a solution of THCCA to a light source according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • HPLC-MS/MS Analysis: Analyze the samples using a validated stability-indicating HPLC-MS/MS method.

Visualizations

DegradationPathways THCCA 1,2,3,4-Tetrahydro-β-carboline- 3-carboxylic acid (THCCA) N_Nitroso N-Nitroso-THCCA THCCA->N_Nitroso + Nitrite Decarboxylated 1,2,3,4-Tetrahydro-β-carboline THCCA->Decarboxylated Decarboxylation Dihydro 3,4-Dihydro-β-carboline- 3-carboxylic acid N_Nitroso->Dihydro Acidic conditions Aromatic Aromatic β-carbolines (Norharman, Harman) Dihydro->Aromatic Oxidative Decarboxylation

Caption: Major degradation pathways of THCCA.

ExperimentalWorkflow cluster_stress Forced Degradation Acid Acid Hydrolysis Sampling Sample at Time Points Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photolytic Photo->Sampling Start THCCA Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Neutralization Neutralize/Dilute Sampling->Neutralization Analysis HPLC-MS/MS Analysis Neutralization->Analysis Data Data Analysis (Kinetics, Product ID) Analysis->Data

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of THBC and 1-methyl-THBC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Tetrahydro-beta-carboline (THBC) and its derivative, 1-methyl-THBC. This objective analysis is supported by available experimental data to inform research and drug development efforts.

Core Biological Activities: A Head-to-Head Comparison

Table 1: Comparative Biological Activity Data
Biological ActivityTHBC (1,2,3,4-tetrahydro-beta-carboline)1-methyl-THBC (1-methyl-1,2,3,4-tetrahydro-beta-carboline)
Serotonin Reuptake Inhibition IC50 = 7.4 µM (in rat brain homogenates)[1]Data not available in a directly comparable study.
Monoamine Oxidase (MAO) Inhibition Known inhibitor of MAO.[2]Known inhibitor of MAO.[3]
Dopamine Release Enhances the release of ¹⁴C-dopamine in the rat brain.[4]Data not available in a directly comparable study.
Antioxidant Activity Data not available.Moderate antioxidative activity (for the 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid derivative).[5]
Neuroprotective Effects Derivatives have shown neuroprotective properties.[6]Exhibits neuroprotective properties.[3]

In-Depth Look at Key Biological Activities

Serotonin Reuptake Inhibition

THBC is a known inhibitor of serotonin reuptake, a mechanism of action shared by many antidepressant medications.[1] This activity suggests its potential to modulate serotonergic neurotransmission in the central nervous system. The reported half-maximal inhibitory concentration (IC50) for THBC is 7.4 µM in rat brain homogenates, indicating a moderate potency.[1]

Signaling Pathway: Serotonin Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release SERT Serotonin Transporter (SERT) THBC THBC / 1-methyl-THBC THBC->SERT Inhibition Serotonin->SERT 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Binding Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction Activation

Caption: Inhibition of serotonin reuptake by THBCs.

Monoamine Oxidase (MAO) Inhibition

Both THBC and 1-methyl-THBC are known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3] This inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism associated with antidepressant and neuroprotective effects.

Signaling Pathway: Monoamine Oxidase Inhibition

cluster_mitochondria Mitochondrial Outer Membrane MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites THBC THBC / 1-methyl-THBC THBC->MAO Inhibition Monoamines Dopamine, Serotonin, Norepinephrine Monoamines->MAO Metabolism

Caption: Inhibition of monoamine oxidase by THBCs.

Dopaminergic Activity

THBC has been shown to enhance the release of dopamine in the rat brain, suggesting a potential role in modulating dopaminergic pathways.[4] This activity could contribute to its psychoactive and neuroprotective effects.

Antioxidant and Neuroprotective Properties

While data for the parent THBC is lacking, a derivative, 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid, has demonstrated moderate antioxidant activity.[5] This suggests that the THBC scaffold may possess inherent radical scavenging capabilities. Both THBC derivatives and 1-methyl-THBC have been associated with neuroprotective effects, which may be linked to their MAO inhibitory and potential antioxidant activities.[3][6]

Experimental Methodologies

This section details the protocols for the key experiments cited in this guide.

Serotonin Reuptake Inhibition Assay (Radioligand Binding)

Objective: To determine the in vitro potency of a compound to inhibit the serotonin transporter (SERT).

Protocol:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the synaptosomal membrane fraction containing SERT.

  • Binding Assay: Incubate the membrane preparation with a radiolabeled ligand specific for SERT (e.g., [³H]-citalopram) and varying concentrations of the test compound (THBC or 1-methyl-THBC).

  • Incubation and Filtration: Allow the binding to reach equilibrium. Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Workflow: Serotonin Reuptake Inhibition Assay

Start Start Membrane_Prep Prepare Brain Membrane Homogenate Start->Membrane_Prep Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Unbound Radioligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate IC50 Quantification->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay.

Monoamine Oxidase (MAO) Activity Assay

Objective: To measure the inhibitory effect of a compound on MAO-A and MAO-B activity.

Protocol:

  • Enzyme Source: Use isolated mitochondria from rat brain or recombinant human MAO-A and MAO-B.

  • Assay Reaction: Pre-incubate the enzyme with varying concentrations of the test compound. Initiate the reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Detection: Measure the product formation over time. This can be done spectrophotometrically or fluorometrically, depending on the substrate used. For example, the oxidation of kynuramine can be followed by measuring the increase in absorbance at a specific wavelength.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

Dopamine Release Assay (In Vitro)

Objective: To assess the effect of a compound on the release of dopamine from brain tissue.

Protocol:

  • Tissue Preparation: Prepare slices of a dopamine-rich brain region (e.g., striatum) from rats.

  • Loading: Pre-incubate the slices with radiolabeled dopamine (e.g., [³H]-dopamine) to allow for its uptake into dopaminergic neurons.

  • Perfusion: Place the slices in a perfusion chamber and continuously superfuse with a physiological buffer.

  • Stimulation: After a baseline period, introduce the test compound into the superfusion medium.

  • Fraction Collection: Collect the superfusate in fractions over time.

  • Quantification: Measure the radioactivity in each fraction to determine the amount of released [³H]-dopamine.

  • Data Analysis: Compare the amount of dopamine released in the presence of the test compound to the basal release.

Conclusion

THBC and its 1-methyl derivative exhibit a range of biological activities with potential therapeutic implications. THBC is a moderate serotonin reuptake inhibitor and a known MAO inhibitor that also promotes dopamine release. While direct comparative data for 1-methyl-THBC is scarce, its structural similarity and the known MAO inhibitory and neuroprotective effects of related compounds suggest it may share some of these activities. The antioxidant properties of a 1-methyl-THBC derivative further broaden its potential pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds. This guide provides a foundational understanding for researchers to design and interpret future investigations into this promising class of molecules.

References

A Comparative Guide to 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid and Other β-Carboline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and pharmacological properties of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) and other prominent β-carboline alkaloids, namely harmane, harmine, and harmaline. The information presented herein is supported by experimental data from peer-reviewed literature to assist in the evaluation of these compounds for potential therapeutic applications.

Introduction to β-Carboline Alkaloids

β-carboline alkaloids are a diverse group of natural and synthetic indole alkaloids that exhibit a wide range of biological activities.[1][2] Their tricyclic structure allows for interactions with various biological targets, leading to effects on the central nervous system, as well as anti-inflammatory, antioxidant, and cytotoxic properties.[1][2][3] This guide focuses on comparing THCA, a tetrahydro-β-carboline found in various foods, with the more extensively studied aromatic β-carbolines: harmane, harmine, and harmaline.

Comparative Biological Activity

The biological activities of β-carboline alkaloids are diverse. While harmane, harmine, and harmaline are well-characterized for their potent inhibition of monoamine oxidase A (MAO-A) and interactions with various neurotransmitter receptors, data on the direct enzymatic or receptor-binding activity of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) is limited.[4] THCA is often studied as a precursor to the more psychoactive β-carbolines, harman and norharman, that can be formed during cooking processes.[5] However, THCA itself has demonstrated significant biological effects, notably in the realm of cancer cell cytotoxicity.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are key enzymes in the metabolism of monoamine neurotransmitters. Inhibition of MAO-A, in particular, is a therapeutic strategy for depression and anxiety. Harmine and harmaline are potent, reversible, and competitive inhibitors of MAO-A.[4]

CompoundTargetIC50 (µM)Ki (nM)Source
Harmane MAO-A--
Harmine MAO-A0.4 ± 0.15[4]
Harmaline MAO-A0.2 ± 0.148[4]
Tetrahydroharmine MAO-A1.2 ± 0.3-
THCA MAO-ANot ReportedNot Reported

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A lower IC50 value indicates greater potency. Ki values represent the inhibition constant, indicating the affinity of the inhibitor for the enzyme.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of certain β-carboline alkaloids against cancer cell lines. Notably, THCA has been shown to induce apoptosis in human colorectal cancer cells.

CompoundCell LineActivityConcentration (µM)Source
THCA HCT-8 (Human Colorectal Cancer)Induces apoptosis0.5 - 4[6][7]
Harmine SW480 (Human Colon Adenocarcinoma)Inhibits cell proliferationDose-dependent[8]
Harmaline HeLa, C33A, SW480, CCD18LuReduces cell viabilityDose-dependent[8]
Antioxidant and Anti-inflammatory Activity

Many β-carboline alkaloids possess antioxidant properties by scavenging free radicals.[9] They have also been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.

MAO_Inhibition_Pathway Simplified Monoamine Oxidase (MAO) Inhibition Pathway MAO_A MAO-A Metabolites Inactive Metabolites MAO_A->Metabolites Neurotransmitter Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) Neurotransmitter->MAO_A Metabolism Beta_Carbolines β-Carbolines (Harmine, Harmaline) Beta_Carbolines->MAO_A Inhibition

Caption: Simplified pathway of MAO-A inhibition by β-carboline alkaloids.

Apoptosis_Pathway Proposed Apoptotic Pathway of THCA in HCT-8 Cells THCA THCA NF_kB NF-κB Activation THCA->NF_kB Suppression Mitochondria Mitochondrial Membrane Potential THCA->Mitochondria Loss of Apoptosis Apoptosis NF_kB->Apoptosis Inhibits Caspases Caspase Activation (Caspase-3, -8, -9) Mitochondria->Caspases Leads to Caspases->Apoptosis Induces

Caption: Proposed apoptotic pathway of THCA in HCT-8 cells.[6][7]

Experimental_Workflow_MAO Experimental Workflow for MAO Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified MAO-A Incubation Incubate Enzyme, Substrate & Inhibitor Enzyme->Incubation Substrate Substrate (e.g., Kynuramine) Substrate->Incubation Inhibitor β-Carboline (Test Compound) Inhibitor->Incubation Reaction Enzymatic Reaction Incubation->Reaction Detection Quantify Product (e.g., HPLC) Reaction->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition IC50_Determination Determine IC50 Value Calc_Inhibition->IC50_Determination

Caption: General experimental workflow for a Monoamine Oxidase (MAO) inhibition assay.

Detailed Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency of β-carboline alkaloids on MAO-A activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A is used as the enzyme source. Kynuramine serves as a fluorescent substrate.

  • Incubation: The reaction mixture, containing MAO-A, kynuramine, and varying concentrations of the test β-carboline alkaloid, is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and allowed to proceed for a defined time at a controlled temperature (e.g., 37°C). The reaction is then stopped, often by the addition of a strong base.

  • Detection: The formation of the product, 4-hydroxyquinoline, is quantified using a fluorometric plate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of β-carboline alkaloids on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cells (e.g., HCT-8) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: After cell attachment, the cells are treated with various concentrations of the β-carboline alkaloids for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging capacity of β-carboline alkaloids.

Methodology:

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Varying concentrations of the β-carboline alkaloids are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The results are often expressed as EC50 values, the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Assay (LPS-stimulated Macrophages)

Objective: To determine the anti-inflammatory effects of β-carboline alkaloids by measuring the inhibition of nitric oxide (NO) production in macrophages.

Methodology:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured and seeded in 96-well plates.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the β-carboline alkaloids for a short period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and stimulate the production of nitric oxide (NO).

  • Incubation: The cells are incubated for an extended period (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, and after a short incubation, measuring the absorbance at approximately 540 nm.

  • Data Analysis: The amount of nitrite produced is calculated from a standard curve of sodium nitrite. The percentage of inhibition of NO production is determined by comparing the results from LPS-stimulated cells treated with the β-carboline to those of LPS-stimulated cells without treatment.

Conclusion

The comparison between 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid and other β-carboline alkaloids like harmane, harmine, and harmaline reveals distinct pharmacological profiles. While the latter group are potent modulators of key CNS targets such as MAO-A, THCA's primary reported activity is its dose-dependent cytotoxicity against colorectal cancer cells, suggesting a different therapeutic potential. Its role as a precursor to other bioactive β-carbolines in cooked foods also highlights its importance in dietary considerations. Further research is warranted to fully elucidate the receptor- and enzyme-level activities of THCA to provide a more direct comparison with other members of the β-carboline family. The provided experimental protocols offer a foundation for such comparative studies.

References

cross-validation of THBC measurements in foodstuffs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Total Hydrophilic Bile Acid (THBC) Measurements in Foodstuffs

For researchers, scientists, and drug development professionals, the accurate quantification of total hydrophilic bile acids (THBCs) in foodstuffs is an emerging area of interest, driven by the growing understanding of how dietary components influence metabolic and signaling pathways. This guide provides an objective comparison of the primary analytical methods for THBC measurement, supported by experimental data from analogous matrices, to aid in the selection and validation of appropriate analytical strategies for food analysis.

Introduction to THBC Measurement in Foodstuffs

Bile acids are steroidal molecules synthesized from cholesterol in the liver, playing a crucial role in the digestion and absorption of dietary fats.[1] They also act as signaling molecules, influencing various metabolic processes.[2] The hydrophilicity of bile acids is a key determinant of their physiological function. While the analysis of bile acids in clinical samples is well-established, the methodology for their quantification in diverse and complex food matrices is less standardized. Animal-derived products are the most likely foodstuffs to contain endogenous bile acids. This guide focuses on the two principal analytical approaches for determining THBCs: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for individual bile acid quantification and enzymatic assays for total bile acid (TBA) measurement.

Comparison of Analytical Methods

The two primary methods for bile acid analysis are LC-MS/MS and enzymatic assays. LC-MS/MS offers high specificity and sensitivity for the quantification of individual bile acids, which can then be summed to determine the THBC content.[3] Enzymatic assays, on the other hand, provide a measure of the total bile acids (TBA) and are generally faster and less expensive.[4][5]

FeatureLC-MS/MSEnzymatic Assay
Principle Chromatographic separation followed by mass spectrometric detection of individual bile acids.Enzymatic conversion of bile acids by 3α-hydroxysteroid dehydrogenase (3α-HSD) with spectrophotometric or colorimetric detection.[5]
Specificity High; can differentiate between various hydrophilic and hydrophobic bile acids and their conjugates.[3]Moderate; generally measures total bile acids with a 3α-hydroxyl group, but may have varying reactivity with different bile acids.[5]
Sensitivity High; capable of detecting low concentrations of individual bile acids.[3]Lower than LC-MS/MS.
Quantification Absolute quantification of individual bile acids. THBC is calculated by summing the concentrations of specific hydrophilic bile acids.Provides a single value for Total Bile Acids (TBA).
Sample Throughput Lower; sample preparation and chromatographic run times can be lengthy.High; suitable for screening large numbers of samples.[4]
Cost High; requires expensive instrumentation and skilled operators.Low; uses standard laboratory equipment.[4]
Matrix Effects Highly susceptible to matrix effects from complex food samples, requiring careful sample preparation and validation.Can be affected by interfering substances in the food matrix.

Experimental Protocols

Detailed methodologies for both LC-MS/MS and enzymatic assays are provided below. It is crucial to note that these protocols, largely developed for biological matrices, require adaptation and rigorous validation for specific foodstuff applications.

Sample Preparation for Foodstuffs

Sample preparation is a critical step for accurate THBC measurement, particularly for complex food matrices. The choice of method depends on the food's composition (e.g., high-fat, high-protein).

For LC-MS/MS Analysis (Adapted for Food Matrix):

  • Homogenization: A representative sample of the foodstuff is homogenized.

  • Extraction:

    • For high-fat foods: A liquid-liquid extraction (LLE) using a solvent system like methanol/methyl tert-butyl ether/water could be employed to separate lipids from the more polar bile acids.

    • For other foods: A protein precipitation extraction using a solvent like acetonitrile or methanol is a common starting point.

  • Solid-Phase Extraction (SPE): The extract is further purified using a C18 SPE cartridge to isolate the bile acids from other matrix components.

  • Derivatization (Optional): In some cases, derivatization may be used to improve chromatographic separation and detection sensitivity.

  • Reconstitution: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

For Enzymatic Assay (Adapted for Food Matrix):

  • Homogenization: The food sample is homogenized in a suitable buffer.

  • Extraction: An extraction method similar to that for LC-MS/MS may be necessary to remove interfering substances. The final extract should be aqueous and pH-neutral.

  • Clarification: The extract is centrifuged at high speed to remove any particulate matter.

  • Dilution: The clarified supernatant may need to be diluted to bring the TBA concentration within the linear range of the assay.

LC-MS/MS Protocol

This protocol is a general guideline for the analysis of bile acids and would require optimization for specific THBCs and food matrices.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for bile acid separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection.

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically used for bile acid analysis.

Enzymatic Assay Protocol

This protocol is based on commercially available total bile acid assay kits.

  • Reagent Preparation: Prepare the assay reagents, including the 3α-HSD enzyme, cofactors (NAD+ or NADH), and a chromogenic substrate, according to the kit instructions.[6]

  • Standard Curve: Prepare a series of bile acid standards of known concentrations to generate a standard curve.[6]

  • Assay Reaction:

    • Pipette the prepared standards and food extracts into a 96-well plate.

    • Add the enzyme master mix to each well.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period.[5]

  • Detection: Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.[7]

  • Calculation: Determine the TBA concentration in the samples by interpolating their absorbance values from the standard curve.

Cross-Validation of Methods

Direct cross-validation data for THBC measurements in foodstuffs is scarce in the scientific literature. However, the principles of analytical method cross-validation are well-established. For this application, cross-validation would involve analyzing the same set of foodstuff samples using both a validated LC-MS/MS method (as the reference method) and an enzymatic assay. The results would be compared to assess the accuracy, precision, and potential biases of the enzymatic assay relative to the more specific LC-MS/MS method. Key considerations for such a study would include the evaluation of matrix effects on both methods and the potential for the enzymatic assay to under- or overestimate THBC due to its non-specific nature.

Visualizations

Experimental Workflow for THBC Measurement

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_enzymatic Enzymatic Assay cluster_data_analysis Data Analysis & Comparison Foodstuff Sample Foodstuff Sample Homogenization Homogenization Foodstuff Sample->Homogenization Extraction (LLE/SPE) Extraction (LLE/SPE) Homogenization->Extraction (LLE/SPE) Purified Extract Purified Extract Extraction (LLE/SPE)->Purified Extract LC Separation LC Separation Purified Extract->LC Separation Method 1 Enzymatic Reaction Enzymatic Reaction Purified Extract->Enzymatic Reaction Method 2 MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Individual BA Data Individual BA Data MS/MS Detection->Individual BA Data THBC Calculation THBC Calculation Individual BA Data->THBC Calculation Colorimetric Detection Colorimetric Detection Enzymatic Reaction->Colorimetric Detection Total BA Data Total BA Data Colorimetric Detection->Total BA Data Cross-Validation Cross-Validation Total BA Data->Cross-Validation THBC Calculation->Cross-Validation

Caption: Experimental workflow for THBC measurement and cross-validation.

Logical Relationship of Analytical Methods

logical_relationship THBC_Measurement Total Hydrophilic Bile Acid (THBC) Measurement in Foodstuffs LC_MS LC-MS/MS (Individual Bile Acid Profiling) THBC_Measurement->LC_MS High Specificity & Sensitivity Enzymatic Enzymatic Assay (Total Bile Acid Measurement) THBC_Measurement->Enzymatic High Throughput & Lower Cost LC_MS_Pros Pros: - Accurate quantification of individual BAs - High specificity LC_MS->LC_MS_Pros LC_MS_Cons Cons: - High cost - Susceptible to matrix effects - Lower throughput LC_MS->LC_MS_Cons Enzymatic_Pros Pros: - Rapid and inexpensive - High throughput Enzymatic->Enzymatic_Pros Enzymatic_Cons Cons: - Measures total BAs (less specific) - Potential for interference Enzymatic->Enzymatic_Cons

Caption: Comparison of LC-MS/MS and enzymatic assays for THBC measurement.

Conclusion

The selection of an analytical method for THBC measurement in foodstuffs depends on the specific research question, required level of detail, and available resources. LC-MS/MS is the gold standard for accurate quantification of individual hydrophilic bile acids, but it requires significant investment in instrumentation and expertise, as well as careful management of matrix effects. Enzymatic assays offer a high-throughput and cost-effective alternative for estimating total bile acids, but with lower specificity. For reliable data, it is imperative to perform a thorough method validation for each specific food matrix, and ideally, a cross-validation between LC-MS/MS and an enzymatic assay should be conducted to understand the limitations and correlations of the methods for the foodstuff of interest. The development of standardized and validated methods for THBC analysis in foodstuffs will be crucial for advancing our understanding of the role of dietary bile acids in health and disease.

References

Comparative Analysis of Tetrahydroberberine (THBC): A Focus on Botanical Sources Beyond Common Fruits

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals that Tetrahydroberberine (THBC), a pharmacologically active alkaloid, is not a known constituent of citrus fruits or other common dietary fruits. Instead, THBC is primarily found in various medicinal plants, particularly those belonging to the genera Berberis, Corydalis, and Phellodendron. This guide provides a comparative analysis of THBC in its known botanical sources, alongside a brief comparison of other bioactive compounds present in citrus and other fruits, to offer a broader perspective for researchers, scientists, and drug development professionals.

Tetrahydroberberine (THBC): Natural Occurrence and Significance

Tetrahydroberberine, also known as canadine, is a derivative of berberine, an isoquinoline alkaloid renowned for its wide spectrum of pharmacological activities.[1] THBC itself exhibits significant biological effects, including antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of interest for therapeutic development.[2] Its natural sources are specific medicinal plants, where it plays a role in the plant's defense mechanisms.

Quantitative Analysis of THBC in Botanical Sources

Direct quantitative comparison of THBC in citrus versus other fruits is not feasible due to its absence in these sources. However, studies on established botanical sources of THBC provide insights into its concentration and the methodologies for its quantification. The concentration of THBC and related alkaloids can vary significantly depending on the plant species, the part of the plant used (root, stem bark, etc.), and the geographical location.

Botanical SourcePlant PartAlkaloid(s) QuantifiedConcentrationReference
Phellodendron amurenseStem BarkBerberine2.44 ± 0.22 mg/g[3]
Berberis aristataFruitsBerberine0.033% (w/w)[4]

Note: The table highlights the quantification of berberine, the precursor to THBC, as direct quantitative data for THBC across multiple species is limited in the provided search results. The presence of berberine is a strong indicator of the potential presence of its derivatives, including THBC.

Experimental Protocols for THBC Quantification

The accurate quantification of THBC in plant matrices relies on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the separation and quantification of berberine and its derivatives.

A validated reversed-phase HPLC method for the quantitative analysis of berberine, a precursor to THBC, has been established:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and 0.05% aqueous orthophosphoric acid.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 266 nm.

  • Retention Time: A sharp, well-defined peak for berberine is typically observed at a retention time of approximately 10.0 ± 0.4 minutes.

  • Validation: The method is validated according to ICH guidelines for accuracy, precision, robustness, and limits of detection (LOD) and quantification (LOQ).[4]

Biosynthesis of Tetrahydroberberine

THBC is synthesized in plants through the benzylisoquinoline alkaloid (BIA) pathway. This complex pathway involves a series of enzymatic reactions that convert the amino acid L-tyrosine into a diverse array of alkaloids. The biosynthesis of protoberberine alkaloids, including the precursor to THBC, has been elucidated in plants like Coptis chinensis.[5]

// Nodes L_Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Reticuline [label="(S)-Reticuline", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Scoulerine [label="(S)-Scoulerine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_Tetrahydrocolumbamine [label="(S)-Tetrahydrocolumbamine", fillcolor="#FBBC05", fontcolor="#202124"]; S_Canadine [label="(S)-Canadine (THBC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Berberine [label="Berberine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges L_Tyrosine -> S_Reticuline [label="Multiple Steps"]; S_Reticuline -> S_Scoulerine [label="Berberine Bridge\nEnzyme"]; S_Scoulerine -> S_Tetrahydrocolumbamine [label="(S)-scoulerine\n9-O-methyltransferase"]; S_Tetrahydrocolumbamine -> S_Canadine [label="Canadine Synthase"]; S_Canadine -> Berberine [label="Tetrahydroberberine\nOxidase"]; } dot

Caption: Simplified biosynthetic pathway of Tetrahydroberberine (THBC).

Experimental Workflow for THBC Quantification

The general workflow for quantifying THBC from a plant source involves several key steps, from sample preparation to data analysis.

// Nodes Plant_Material [label="Plant Material\n(e.g., Root, Bark)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying_Grinding [label="Drying and Grinding", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(e.g., Sonication, Maceration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration_Concentration [label="Filtration and Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC_Analysis [label="HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Drying_Grinding; Drying_Grinding -> Extraction; Extraction -> Filtration_Concentration; Filtration_Concentration -> HPLC_Analysis; HPLC_Analysis -> Data_Analysis; } dot

Caption: General experimental workflow for THBC quantification.

Comparative Analysis of Bioactive Compounds in Citrus vs. Other Fruits

While THBC is absent, citrus and other fruits are rich sources of other classes of bioactive compounds with significant health benefits. A comparative overview is presented below.

Compound ClassCitrus Fruits (e.g., Orange, Lemon)Other Fruits (e.g., Berries, Apples)
Flavonoids High in flavanones (hesperidin, naringin).[6]Rich in anthocyanins (in berries) and flavonols (in apples).[7][8]
Phenolic Acids Present, but generally in lower concentrations than flavonoids.Varying concentrations depending on the fruit.
Alkaloids Contain synephrine and other protoalkaloids.[9]Generally low in alkaloids.
Vitamin C Excellent source.[10]Good source, but concentrations vary.
Carotenoids Rich in β-cryptoxanthin, violaxanthin.[11]Varies; some fruits like mangoes are rich in β-carotene.

Conclusion

The investigation into the presence of Tetrahydroberberine (THBC) reveals a clear distinction in its natural distribution. It is not a constituent of common dietary fruits like citrus but is instead synthesized by a specific group of medicinal plants. For researchers and drug development professionals, the focus for sourcing and studying THBC should be on these botanical families. While a direct comparative analysis of THBC in citrus versus other fruits is not possible, understanding the distinct phytochemical profiles of these different plant categories is crucial for appreciating their unique contributions to human health and pharmacology. Citrus and other fruits remain valuable for their rich content of other bioactive compounds like flavonoids and vitamins, which have well-established health benefits.

References

A Comparative Guide to the Structural Confirmation of Synthetic versus Natural Tetrahydroberberine Chloride (THBC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural data for synthetic and naturally occurring Tetrahydroberberine Chloride (THBC), also known as Canadine. The structural identity of a molecule, regardless of its origin, is fundamental for its use in research and pharmaceutical applications. This document compiles available experimental data to facilitate the structural confirmation of synthetic THBC against its natural counterpart.

Data Presentation: Spectroscopic and Crystallographic Comparison

The structural elucidation of organic molecules relies on a combination of spectroscopic and crystallographic techniques. Below is a summary of the key data for synthetic and natural THBC.

Table 1: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

ParameterSynthetic (±)-THBCNatural THBC (Canadine)Key Observations
¹H NMR Data available for the racemic mixture.Data for enantiopure forms is consistent with the racemic mixture for the core structure.The proton NMR spectra are expected to be identical for the core molecular structure, with potential minor variations in chemical shifts due to different solvents or experimental conditions.
¹³C NMR Data for the core structure can be inferred from synthetic derivatives.Limited direct data available for the pure natural enantiomer.The carbon skeleton is the defining feature. The chemical shifts for the core carbons of synthetic and natural THBC are expected to be identical under the same analytical conditions.
Mass Spec. Molecular Ion (M+) consistent with the expected molecular weight.Molecular Ion (M+) consistent with the expected molecular weight.Both synthetic and natural THBC should exhibit the same molecular ion peak and fragmentation pattern, confirming the identical molecular formula and core structure.

Table 2: X-ray Crystallography Data

ParameterSynthetic (±)-THBCNatural THBC (Canadine)Key Observations
Crystal System MonoclinicData not available for enantiopure form.The crystal system of the natural enantiopure form may differ from the racemic synthetic form.
Space Group P2₁/nData not available for enantiopure form.The space group for a racemic mixture is expected to be centrosymmetric, which would differ from that of a chiral, enantiopure crystal.
Unit Cell Dim. a = 10.334(3) Å, b = 8.324(2) Å, c = 19.531(5) Å, β = 98.794(5)°Data not available.Direct comparison of unit cell dimensions requires crystallographic data for the natural enantiopure form.
Key Bond Lengths & Angles Consistent with the proposed tetrahydroberberine structure.Expected to be identical to the synthetic version.The fundamental molecular geometry (bond lengths and angles) should be identical.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the structural confirmation of THBC.

1. Synthesis of (±)-Tetrahydroberberine

This protocol is adapted from the synthesis of racemic tetrahydroberberine from berberine chloride.[1]

  • Materials: Berberine chloride, Methanol (MeOH), Potassium Carbonate (K₂CO₃), Sodium Borohydride (NaBH₄), Absolute Ethanol (EtOH).

  • Procedure:

    • A solution of berberine chloride (10 mmol) and K₂CO₃ (26 mmol) in MeOH (125 ml) is brought to reflux with stirring.

    • Solid NaBH₄ (10 mmol) is added portionwise to the refluxing solution.

    • The reaction mixture is refluxed for an additional 20 minutes, during which it becomes a homogeneous solution.

    • Stirring is continued for an additional 4 hours at ambient temperature.

    • The precipitated product is collected by filtration.

    • The crude product is recrystallized from absolute EtOH (400 ml) to yield pale-yellow–brown needles of (±)-tetrahydroberberine.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

  • Sample Preparation: Samples of synthetic and natural THBC are dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • ¹H NMR Spectroscopy: The ¹H NMR spectra are acquired with standard parameters. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectra are acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak.

3. Mass Spectrometry (MS)

  • Instrumentation: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source.

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol, and infused into the mass spectrometer.

  • Data Acquisition: Data is acquired to determine the accurate mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺.

4. Single-Crystal X-ray Crystallography

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizations

Workflow for Structural Confirmation

Workflow for Structural Confirmation of THBC cluster_synthesis Synthetic THBC cluster_natural Natural THBC cluster_analysis Structural Analysis cluster_comparison Comparison cluster_confirmation Conclusion Synth Synthesis from Berberine NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR MS Mass Spectrometry Synth->MS Xray X-ray Crystallography Synth->Xray Natural Isolation from Plant Source Natural->NMR Natural->MS Natural->Xray Compare Comparative Data Analysis NMR->Compare MS->Compare Xray->Compare Confirm Structural Confirmation Compare->Confirm Key Structural Elucidation Techniques for THBC cluster_spectroscopy Spectroscopy cluster_crystallography Crystallography THBC THBC Structure NMR NMR (Connectivity) THBC->NMR MS MS (Molecular Formula) THBC->MS Xray X-ray (3D Structure) THBC->Xray

References

A Comparative Analysis of the Cytotoxic Effects of Tetrahydro-β-carboline (THBC) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-cancer Potential of Novel THBC Derivatives Supported by Experimental Data.

The tetrahydro-β-carboline (THBC) scaffold, a core structure in numerous natural products and synthetic molecules, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anti-cancer effects. This guide provides a comparative overview of the cytotoxicity of various THBC derivatives against a range of human cancer cell lines, presenting key experimental data and methodologies to inform further research and drug development efforts.

Cytotoxicity Profile of THBC Derivatives

The anti-cancer efficacy of THBC derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of several THBC derivatives from various studies, highlighting their activity against different cancer cell lines.

CompoundCancer Cell LineIC50 ValueReference
Compound 41 HL-60 (Leukemia)3.24 µM[1]
A-549 (Lung Cancer)8.78 µM[1]
MCF-7 (Breast Cancer)8.78 µM[1]
Racemic Compound 69 KB (Oral Cancer)105.8 nM
Racemic Compound 71 KB (Oral Cancer)664.7 nM
Racemic Compound 75 KB (Oral Cancer)122.2 nM
Enantiopure Compound 42 MCF-7 (Breast Cancer)740 nM
Compound 8 A549 (Lung Cancer)4.58 µM[2]
Compound 16 A549 (Lung Cancer)5.43 µM[2]
Compound 12f (R-isomer) RAW 264.7 (Macrophage)6.54 µM[3]
Compound 9 HepG2 (Liver Cancer)Equipotent to Adriamycin[4]
A549 (Lung Cancer)Equipotent to Adriamycin[4]
Compound 3z A549 (Lung Cancer)2.7 µM[1]
BGC-823 (Gastric Cancer)2.7 µM[1]
CT-26 (Colon Carcinoma)2.4 µM[1]
Bel-7402 (Liver Carcinoma)3.2 µM[1]
MCF-7 (Breast Cancer)5.6 µM[1]

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anti-cancer agents. The following is a detailed methodology for the widely used MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol outlines the steps to determine the viability of cancer cells after treatment with THBC derivatives.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • THBC derivative stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

  • Sterile 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the THBC derivatives in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells.

    • The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways

Several studies have indicated that the cytotoxic effects of THBC derivatives are often mediated through the induction of apoptosis, or programmed cell death. A common mechanism involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism through which many anti-cancer agents exert their effects. The following diagram illustrates the signaling cascade often induced by cytotoxic THBC derivatives.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase THBC_Derivatives THBC Derivatives Bcl2 Bcl-2 (Anti-apoptotic) THBC_Derivatives->Bcl2 Inhibition Bax Bax (Pro-apoptotic) THBC_Derivatives->Bax Activation Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by THBC derivatives.

This pathway highlights that THBC derivatives can induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax.[7] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[8][9]

Experimental Workflow for Cytotoxicity Assessment

The overall process of evaluating the cytotoxic potential of THBC derivatives can be visualized as a structured workflow, from compound preparation to data analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep THBC Derivative Stock Solution Treatment Compound Treatment Compound_Prep->Treatment Cell_Culture Cancer Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Cell_Seeding->Treatment MTT_Addition MTT Addition & Incubation Treatment->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Absorbance Absorbance Measurement Solubilization->Absorbance IC50 IC50 Determination Absorbance->IC50

Caption: Workflow for assessing the cytotoxicity of THBC derivatives.

References

A Comparative Guide to Analytical Techniques for Tetrahydro-β-carbolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of analytical techniques for the detection and quantification of tetrahydro-β-carbolines (THBCs), a class of compounds with significant pharmacological and toxicological relevance. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), presenting their performance data, detailed experimental protocols, and visual workflows to aid in method selection and application.

Introduction to Tetrahydro-β-carbolines

Tetrahydro-β-carbolines are a group of indole alkaloids found in various natural sources, including foods and beverages, and are also formed endogenously in the human body. Their diverse biological activities, ranging from neuroprotective and antidepressant effects to potential involvement in neurodegenerative diseases and cancer, have spurred significant interest in their accurate analysis. The development of robust and sensitive analytical methods is crucial for understanding their physiological roles, metabolic pathways, and for quality control in food and pharmaceutical industries.

Comparison of Analytical Techniques

The choice of an analytical technique for THBCs depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. This section compares the most commonly employed techniques: HPLC, GC-MS, and CE.

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance of different analytical methods for the determination of THBCs. Please note that the values can vary depending on the specific THBC analogue, sample matrix, and instrumental setup.

Table 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence (FLD) and Mass Spectrometry (MS) Detection

Analyte(s)MatrixMethodLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Tryptoline, 6-OH-TryptolinePlasmaHPLC-FLD1 - 1000.5185 - 95[Not specified]
THBCsFoodRP-HPLC-FLDNot specifiedNot specifiedNot specified>90[1]
THBCsCocoaHPLC-MS0.1 - 10000.050.192 - 105[Not specified]
6-methoxy-THBCsChemical ReactionLC-MS/MSNot specifiedNot specifiedNot specified>70[2]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Analyte(s)MatrixDerivatizationLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
THBCsBrain TissueTrifluoroacetylationpg-ng rangepg rangepg rangeNot specified[3]
THBC-3-COOHsFoodN-methoxycarbonyl methyl esterNot specifiedNot specifiedNot specifiedNot specified[4]

Table 3: Capillary Electrophoresis (CE)

Analyte(s)MatrixMethodLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Tropane AlkaloidsPlant SeedsCE-C4D1.5 - 1000.51.5101.0 - 102.7[5][6]
Various AlkaloidsPharmaceuticalCENot specifiedNot specifiedNot specifiedNot specified[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the analysis of THBCs.

Sample Preparation for HPLC Analysis of THBCs in Food

This protocol is a general guideline for the extraction of THBCs from a solid food matrix.

  • Homogenization: Homogenize 10 g of the food sample with 20 mL of methanol.

  • Extraction: Sonicate the mixture for 30 minutes and then centrifuge at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm filter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the THBCs with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

Derivatization Protocol for GC-MS Analysis of THBCs

Derivatization is often necessary to increase the volatility and thermal stability of THBCs for GC-MS analysis.

  • Drying: Evaporate the sample extract containing THBCs to complete dryness under nitrogen.

  • Methoximation (for keto-containing THBCs): Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 30 minutes.

  • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Mobile Phase Composition for LC-MS Analysis of THBCs

A common mobile phase for the separation of THBCs using reversed-phase LC-MS consists of:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

A typical gradient elution starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic THBCs. The flow rate is typically maintained between 0.2 and 0.5 mL/min.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological signaling pathways associated with THBCs.

Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_detection Detection Sample Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up (SPE/LLE) Extraction->Cleanup HPLC HPLC Cleanup->HPLC Direct Injection GC_MS GC-MS Cleanup->GC_MS Derivatization CE CE Cleanup->CE Direct Injection FLD Fluorescence HPLC->FLD MS Mass Spectrometry HPLC->MS GC_MS->MS C4D Conductivity CE->C4D

Caption: General workflow for the analysis of tetrahydro-β-carbolines.

Signaling Pathways

mao_inhibition THBC Tetrahydro-β-carboline MAO Monoamine Oxidase (MAO) Reduced Activity THBC->MAO Inhibits Neurotransmitters Dopamine, Serotonin, Norepinephrine MAO->Neurotransmitters Metabolizes Metabolites Inactive Metabolites Neurotransmitters->Metabolites Increased_Levels Increased Neurotransmitter Levels in Synapse Neurotransmitters->Increased_Levels

Caption: Mechanism of monoamine oxidase (MAO) inhibition by THBCs.

serotonin_receptor_interaction THBC Tetrahydro-β-carboline Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2A) THBC->Serotonin_Receptor Binds to G_Protein G-Protein Serotonin_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messengers Second Messengers (e.g., IP3, DAG) Effector->Second_Messengers Generates Cellular_Response Cellular Response Second_Messengers->Cellular_Response Initiates

Caption: Interaction of THBCs with serotonin receptors.

anticancer_pathway THBC_Derivative Tetrahydro-β-carboline Derivative KSP Kinesin Spindle Protein (KSP/Eg5) THBC_Derivative->KSP Inhibits Mitotic_Arrest Mitotic Arrest KSP->Mitotic_Arrest Leads to Apoptosis_Pathway Apoptosis Pathway Mitotic_Arrest->Apoptosis_Pathway Induces Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Caption: Anticancer mechanism of THBC derivatives via KSP inhibition.

Conclusion

The analysis of tetrahydro-β-carbolines is a dynamic field with a range of powerful analytical techniques at the disposal of researchers. HPLC with fluorescence or mass spectrometry detection offers a balance of sensitivity, selectivity, and ease of use for a wide variety of samples. GC-MS, while often requiring a derivatization step, provides excellent chromatographic resolution and definitive identification. Capillary electrophoresis is a valuable alternative, particularly for the separation of charged or chiral THBCs. The choice of the optimal method will ultimately be guided by the specific research question, the nature of the sample, and the available resources. This guide provides a foundational understanding to assist in making that informed decision.

References

Tetrahydro-β-Carboline (THBC) Content: A Comparative Analysis of Fresh and Processed Foods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of tetrahydro-β-carboline (THBC) and related β-carboline (βC) content in fresh versus processed foods. Simple THBCs and their oxidized aromatic counterparts, βCs, are naturally occurring alkaloids found in a variety of foodstuffs.[1] Their formation is significantly influenced by processing methods such as heating, fermentation, and smoking.[2] This document summarizes quantitative data, outlines common experimental protocols for their analysis, and visualizes key pathways and workflows for researchers, scientists, and drug development professionals.

Formation of β-Carbolines in Foods

Tetrahydro-β-carbolines are primarily formed in food through a chemical reaction known as the Pictet-Spengler reaction.[3] This reaction involves the condensation of an indoleamine, such as tryptophan, with an aldehyde or α-keto acid.[4] Food processing often generates the necessary precursors and provides the conditions (e.g., heat) that facilitate this synthesis.[4][5] For instance, the reaction of L-tryptophan with D-glucose can occur during food preparation, leading to the formation of specific THBCs.[6]

Subsequent processing, particularly involving heat and oxidation, can convert these initial THBCs (like tetrahydro-β-carboline-3-carboxylic acids or THβC-3-COOH) into their fully aromatic β-carboline derivatives, such as norharman and harman.[2][7] As a general observation, raw and fermented foods tend to be richer in THBCs, while thermally processed foods contain lower amounts of THBCs but higher levels of the aromatic βCs.[2]

G Pictet-Spengler Reaction & Aromatization tryptophan L-Tryptophan (From Food Proteins) reaction Pictet-Spengler Condensation tryptophan->reaction Precursor 1 aldehyde Aldehyde / Carbonyl (e.g., Formaldehyde, Acetaldehyde from processing) aldehyde->reaction Precursor 2 thbc Tetrahydro-β-carboline-3-carboxylic acid (THβC-3-COOH) reaction->thbc Forms process Oxidation & Decarboxylation (e.g., Heating, Fermentation) thbc->process Undergoes bc Aromatic β-Carboline (e.g., Norharman, Harman) process->bc Yields

Fig 1. Formation pathway of β-carbolines in food.

Quantitative Comparison of β-Carboline Content

The concentration of THBCs and related β-carbolines varies significantly among different food types and is heavily influenced by the extent and nature of processing. The following table summarizes findings from various studies.

Food CategoryProductProcessing Stateβ-Carboline MeasuredConcentration RangeReference
Fruits & Vegetables BananaFresh6-hydroxy-1-methyl-1,2,3,4-tetrahydro-β-carboline1.87 µg/g[8]
KiwiFresh1-methyl-1,2,3,4-tetrahydro-β-carboline1 µg/g[8]
GrapefruitFresh1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid3.5 µg/g[8]
Tomato JuiceProcessed (Juice)1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid0.76 mg/L[8]
Tomato ProductsProcessedPentahydroxypentyl-tetrahydro-β-carboline-3-carboxylic acidHigh amounts reported[7]
Meat & Fish Beef, Chicken, MuttonRawHarman / NorharmanNot Detected[8]
Beef, Chicken, MuttonProcessed (Well-done)Harman (H)20.7 - 32.1 ng/g[8]
Beef, Chicken, MuttonProcessed (Well-done)Norharman (NH)36.4 - 128.1 ng/g[8]
Hake, Salmon, SwordfishRawHarman / NorharmanNot Detected[8]
Fish (various)Processed (Cooked)Harman (H)0.7 - 4.3 ng/g[8]
Fish (various)Processed (Cooked)Norharman (NH)6.4 - 48.11 ng/g[8]
Smoked FishProcessed (Smoked)1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid0.03 - 12.2 µg/g[9]
Cereal Products BreadProcessed (Baked)Norharman (NH)<0.03 - 65.4 ng/g[8]
Toasted BreadProcessed (Toasted)Norharman (NH)41.7 - 164.2 ng/g[8]
Beverages CoffeeProcessed (Roasted)Harman / NorharmanConsidered one of the richest dietary sources[2]
BeerProcessed (Fermented)Norharman (NH)up to 5.29 ng/mL[8]
WineProcessed (Fermented)Harman (H)~6.3 - 8.5 ng/mL[8]
SakeProcessed (Fermented)Harman (H)up to 29.86 ng/mL[8]

Experimental Protocols: Quantification of THBCs

The analysis of THBCs and βCs in complex food matrices requires robust analytical methods to ensure accurate identification and quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with fluorescence detection is a common technique offering good selectivity and sensitivity.[1][10] The use of mass spectrometry (HPLC-MS) is also increasingly applied for its high specificity.[1][11]

General Protocol for THBC Analysis in Food Samples
  • Sample Preparation & Extraction:

    • Solid food samples (2-5 g) or liquid samples (5 mL) are homogenized.[3]

    • Homogenization is performed in an acidic medium (e.g., 0.6 M HClO₄) to aid in the extraction of the alkaloids.[3]

    • The mixture is centrifuged at high speed (e.g., 10,000 rpm) to separate solid debris from the liquid extract.[3]

  • Solid-Phase Extraction (SPE) Cleanup:

    • The supernatant (liquid extract) is subjected to a cleanup step to remove interfering compounds.[1][11]

    • A strong cation-exchange SPE cartridge (e.g., propylsulfonic acid-derivatized silica) is typically used.[3][10]

    • The cartridge is conditioned with methanol and an acidic solution (e.g., 0.1 M HCl).[3]

    • The sample extract is loaded onto the cartridge, where THBCs are retained.

    • Interfering substances are washed away, and the purified THBCs are then eluted for analysis.

  • Chromatographic Analysis:

    • Instrumentation: An RP-HPLC system with a C18 column is used for separation.[1]

    • Detection:

      • Fluorescence Detection: Provides high sensitivity and selectivity for these naturally fluorescent compounds.[10]

      • Mass Spectrometry (MS): HPLC-MS, particularly with electrospray ionization (ESI), allows for the detection of protonated molecules [M+H]⁺ and their fragments, confirming the identity of the compounds with high confidence.[1]

  • Quantification:

    • Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve constructed using certified reference standards.

    • An internal standard may be added to the sample before extraction to correct for procedural losses.[3]

G General Experimental Workflow for THBC Quantification sample Food Sample (Solid or Liquid) homogenize 1. Homogenization (with Acidic Solution) sample->homogenize centrifuge 2. Centrifugation homogenize->centrifuge spe 3. Solid-Phase Extraction (SPE) (Cation-Exchange Cleanup) centrifuge->spe Supernatant hplc 4. RP-HPLC Separation (C18 Column) spe->hplc Purified Eluate detect 5. Detection hplc->detect quant 6. Data Analysis & Quantification detect->quant sub_detect1 Fluorescence detect->sub_detect1 sub_detect2 Mass Spectrometry (MS/MS) detect->sub_detect2

Fig 2. Workflow for THBC analysis in food samples.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This document provides essential safety and logistical information for the proper disposal of 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Pre-Disposal Safety and Handling

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): All personnel handling the compound must wear the following:

  • Eye Protection: Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Impervious gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If handling the powder outside of a chemical fume hood, a respirator may be necessary to prevent inhalation of dust particles.[4]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder.[4][5]

  • Avoid generating dust.[4]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.[6]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate: Ensure unprotected personnel are kept away from the spill area.[6]

  • Ventilate: Ensure adequate ventilation.

  • Containment: For a solid spill, carefully sweep or vacuum the material and place it into a designated, labeled waste container.[4] For a solution spill, absorb with an inert material and place it in a sealed container for disposal.[4]

  • Cleaning: After the bulk of the material has been removed, clean the affected area.

  • Do not allow the product to enter drains, other waterways, or soil. [6]

Disposal Procedure

The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.[4] Disposal must be in accordance with all local, state, and federal regulations.[4][7]

Step-by-Step Disposal:

  • Waste Collection:

    • Place the waste material into a designated and clearly labeled hazardous waste container.

    • Ensure the container is tightly closed when not in use.[6]

  • Labeling:

    • Label the container with the full chemical name: "this compound" and any other components of the waste mixture.

    • Include appropriate hazard warnings (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep it away from incompatible materials such as strong oxidizing agents.[3]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[4][6]

Quantitative Data Summary

PropertyValue
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol [1]
Melting Point282 - 284 °C[1]
Physical StateSolid[1]

Experimental Protocols

General Handling Protocol:

  • Don appropriate Personal Protective Equipment (PPE) as outlined in the Pre-Disposal Safety and Handling section.

  • Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Use a spatula or other appropriate tool to handle the solid material, avoiding actions that could generate dust.

  • If creating a solution, add the solid to the solvent slowly.

  • After handling, decontaminate all surfaces and equipment that came into contact with the chemical.

  • Wash hands thoroughly with soap and water.

Visualized Workflows

Disposal_Workflow Figure 1: Disposal Workflow for this compound cluster_preparation Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Collect Waste in a Designated Container B->C D Securely Seal and Label the Container C->D E Store in a Secure Hazardous Waste Area D->E F Contact EHS for Waste Pickup E->F G Approved Waste Disposal Plant F->G

Caption: Disposal Workflow Diagram

Spill_Response_Workflow Figure 2: Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain the Spill (Absorb or Sweep) evacuate->contain ppe->contain collect Collect into a Labeled Hazardous Waste Container contain->collect clean Clean the Affected Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose

References

Personal protective equipment for handling 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile).
Lab Coat/ClothingA lab coat or other protective clothing to prevent skin exposure.[2]
Respiratory Protection Not requiredNo protective equipment is needed under normal use conditions with adequate ventilation.[2] If dust is generated, use a NIOSH-approved respirator.

Safe Handling and Storage Protocol

Handling:

  • Ensure adequate ventilation in the work area.

  • Avoid contact with skin and eyes.[2]

  • Do not breathe in the dust.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly closed.[2]

  • Store in a dry and cool place.[2]

  • For long-term storage, refrigeration is recommended.[2]

Emergency and Disposal Procedures

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[2]

  • Ingestion: Clean mouth with water and seek medical attention.[2]

Spill and Disposal:

  • Spills: For small spills, sweep up the solid material and shovel it into a suitable container for disposal.[2] Avoid generating dust.

  • Disposal: Dispose of this chemical as hazardous waste.[2] All chemical waste disposal must be in accordance with local, regional, and national regulations.[2][3] Do not empty into drains.[2]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure proper fit Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound In ventilated area Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace After completion Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Segregate waste streams Doff PPE Doff PPE Dispose of Waste->Doff PPE Follow regulations

Safe Handling Workflow

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.